3-Ethyl-4-methylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTRMYCCALXLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-89-6 | |
| Record name | 3-ethyl-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid. While not as extensively studied as some other fatty acids, its structure suggests potential roles in various biological processes, analogous to other branched-chain fatty acids that are known to influence cellular signaling and metabolic pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on data relevant to researchers in the fields of chemistry and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available from curated databases, specific experimental values for several properties are not readily found in the literature. In such cases, predicted values from computational models are provided.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 60308-89-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₆O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 144.21 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CCC(CC(=O)O)C(C)C | --INVALID-LINK--[1] |
| InChI Key | JOTRMYCCALXLNJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Boiling Point | 225.7 ± 3.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Melting Point | Not available | - |
| Density | 0.9±0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Water Solubility | 2.4 g/L at 25 °C | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| pKa | 4.86 ± 0.10 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| LogP (XLogP3-AA) | 2.4 | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis via Malonic Ester Synthesis
A plausible and widely used method for the synthesis of this compound is the malonic ester synthesis.[2][3][4][5][6] This method allows for the straightforward introduction of alkyl groups to a carboxylic acid backbone.
Reaction Scheme:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, 1-bromopropane, via an SN2 reaction.
-
Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base to form another enolate.
-
Second Alkylation: The new enolate is reacted with a second alkyl halide, 2-bromopropane.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed with a strong acid (e.g., H₂SO₄) and heated to promote decarboxylation, yielding the final product, this compound.
Caption: Malonic Ester Synthesis Workflow for this compound.
Determination of Physicochemical Properties
Standard laboratory methods can be employed to determine the physicochemical properties of the synthesized acid.
-
Boiling Point Determination: The boiling point can be determined using a Thiele tube apparatus or by simple distillation.[7][8][9][10][11] The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.
-
Melting Point Determination: As the compound is likely a liquid at room temperature, its melting point would be determined using a cryostat if it solidifies at lower temperatures.
-
Density Measurement: The density can be measured using a pycnometer or a digital density meter.
-
Water Solubility Determination: A saturated solution of the acid in water can be prepared, and the concentration of the dissolved acid can be determined by titration with a standardized base.[12][13][14][15][16]
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration of a solution of the acid with a strong base, monitoring the pH change.[17][18]
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its structural similarity to other short-chain and branched-chain fatty acids suggests it may participate in similar biological activities. These fatty acids are increasingly recognized as important signaling molecules, particularly in the context of gut microbiota metabolism and host-microbe interactions.
Branched-chain fatty acids are known to be produced by the gut microbiota and can influence host physiology through various mechanisms, including the activation of G-protein-coupled receptors (GPCRs) and the modulation of inflammatory and metabolic pathways.
Caption: Putative Signaling Pathway of this compound.
This proposed pathway highlights the potential for this compound to act as a ligand for GPCRs on the surface of various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors can trigger intracellular signaling cascades that ultimately influence gene expression related to metabolic and inflammatory processes.
Conclusion
This compound represents an interesting, yet understudied, branched-chain fatty acid. While a complete experimental characterization is lacking in the public domain, its chemical properties can be reasonably predicted, and its synthesis can be achieved through established organic chemistry methodologies. Its structural similarity to other biologically active fatty acids suggests that further investigation into its physiological roles, particularly in the context of gut health and metabolic diseases, is warranted. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential biological functions of this molecule.
References
- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
- 14. chem.ws [chem.ws]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www1.udel.edu [www1.udel.edu]
- 17. fulir.irb.hr [fulir.irb.hr]
- 18. researchgate.net [researchgate.net]
Structure Elucidation of 3-Ethyl-4-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-ethyl-4-methylpentanoic acid. This document outlines the key physicochemical properties, predicted spectroscopic data, and detailed experimental protocols for the primary analytical techniques used in structural confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general characteristics and for the design of appropriate analytical methodologies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C8H16O2 | PubChem |
| Molecular Weight | 144.21 g/mol | PubChem |
| CAS Number | 60308-89-6 | PubChem |
| Predicted XlogP | 2.4 | PubChem |
| Monoisotopic Mass | 144.115029749 Da | PubChem |
Predicted Spectroscopic Data for Structure Confirmation
The following tables summarize the predicted spectroscopic data for this compound. This data serves as a reference for the experimental results obtained during structure elucidation.
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | 0.88 | d | 3H |
| 2 | 0.88 | d | 3H |
| 4 | 1.83 | m | 1H |
| 5 | 0.86 | t | 3H |
| 6 | 1.35 | m | 2H |
| 7 | 1.65 | m | 1H |
| 8 | 2.25 | d | 2H |
| 10 | 12.0 (variable) | s | 1H |
Prediction performed using various online NMR prediction tools.
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Chemical Shift (ppm) |
| 1 | 20.0 |
| 2 | 18.0 |
| 3 | 32.0 |
| 4 | 45.0 |
| 5 | 11.0 |
| 6 | 25.0 |
| 7 | 40.0 |
| 9 | 179.0 |
Prediction performed using various online NMR prediction tools.
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2960-2850 | C-H stretch (alkane) |
| 1710 | C=O stretch (carboxylic acid) |
| 1465 | C-H bend (alkane) |
| 1380 | C-H bend (alkane) |
| 1210-1320 | C-O stretch (carboxylic acid) |
| 920 | O-H bend (carboxylic acid) |
Prediction based on typical IR frequencies for functional groups.
Predicted Mass Spectrometry (MS) Data
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 127 | [M - OH]⁺ |
| 99 | [M - COOH]⁺ |
| 87 | [M - C4H9]⁺ |
| 73 | [COOH(CH2)2]⁺ |
| 57 | [C4H9]⁺ |
| 43 | [C3H7]⁺ |
Prediction based on common fragmentation patterns of aliphatic carboxylic acids.
Experimental Protocols
Detailed methodologies for the key experiments required for the structure elucidation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[2]
-
Filter the sample if any particulate matter is present.[2]
-
-
Instrument Setup:
-
The NMR spectrometer should be properly tuned and the magnetic field shimmed to achieve optimal resolution.
-
For ¹H NMR, acquire the spectrum over a range of 0-13 ppm.
-
For ¹³C NMR, acquire the spectrum over a range of 0-200 ppm.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To aid in structure elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
-
-
Data Processing and Interpretation:
-
Process the acquired free induction decay (FID) using Fourier transformation.
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to deduce the connectivity of atoms.
-
Compare the experimental spectra with the predicted data in Tables 2 and 3.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Set the spectral range to 4000-400 cm⁻¹.[3]
-
Select an appropriate resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Compare the experimental spectrum with the predicted data in Table 4.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular ion.
-
Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.[5]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
-
-
Data Processing and Interpretation:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the experimental data with the predicted fragmentation pattern in Table 5.
-
Visualizing the Structure Elucidation Workflow and Data Interpretation
The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process.
References
A Technical Guide to IUPAC Nomenclature: The Case of 3-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
A critical aspect of chemical science, particularly in the realm of drug development and materials research, is the use of a standardized and unambiguous system for naming chemical compounds. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework. This guide delves into a specific, illustrative example to clarify a key "tie-breaker" rule in IUPAC nomenclature: the correct naming of a molecule that could be ambiguously identified as either 3-Ethyl-4-methylpentanoic acid or 3-isopropylpentanoic acid. Understanding this distinction is fundamental to ensuring clear communication and accurate substance identification in research and development.
The Core Principle: Selecting the Principal Carbon Chain
The foundation of naming alkanoic acids, a class of carboxylic acids, rests on identifying the longest continuous carbon chain that contains the carboxyl group (-COOH).[1][2] The carbon atom of this carboxyl group is always assigned as position number 1.[3][4] The parent name is derived from the corresponding alkane by replacing the "-e" suffix with "-oic acid".[1][5]
However, complications arise when a molecule's structure presents multiple carbon chains of the same maximum length. In such cases, a tie-breaking rule is essential.
IUPAC Tie-Breaker Rule: If two or more carbon chains of equal length are competing for selection as the parent chain, the chain with the greatest number of substituents is chosen.[6][7][8]
Analysis of the Contending Names
Let's consider the structure . The names "3-isopropylpentanoic acid" and "this compound" do not represent two different molecules. Instead, they represent an incorrect and a correct attempt to name the same molecule. The discrepancy arises from the choice of the parent carbon chain.
The structure is as follows:
To determine the correct name, we must identify all possible parent chains (longest carbon chain containing the -COOH group) and apply the IUPAC rules.
Path A: The "Pentanoic Acid" Chain with an Isopropyl Substituent
If we select the most apparent straight chain of five carbons, we derive the name 3-isopropylpentanoic acid.
-
Parent Chain: COOH-CH₂-CH-CH₂-CH₃ (A five-carbon chain)
-
Analysis: This chain has one complex substituent, an isopropyl group, at the C-3 position.
-
Resulting Name: 3-isopropylpentanoic acid
Path B: The Alternative Five-Carbon Chain
Let's investigate another potential five-carbon chain that also includes the carboxyl group.
-
Parent Chain: COOH-CH₂-CH(CH₂CH₃)-CH(CH₃)-CH₃ (A five-carbon chain)
-
Analysis: By choosing this path, the parent chain has two simpler substituents: an ethyl group at the C-3 position and a methyl group at the C-4 position.
-
Resulting Name: this compound
Applying the Tie-Breaker Rule
Both Path A and Path B result in a parent chain of five carbons. According to the IUPAC tie-breaker rule, we must select the chain that provides the greater number of substituents.[7][9]
-
Path A: One substituent (isopropyl)
-
Path B: Two substituents (ethyl, methyl)
Therefore, Path B is the correct choice for the parent chain . This leads to the unambiguous and correct IUPAC name: This compound . The name 3-isopropylpentanoic acid is incorrect because it is derived from a parent chain selection that minimizes the number of substituents in a tie-break scenario.
Data Presentation: Comparative Analysis
The following table summarizes the application of IUPAC rules to the two potential names, clarifying why one is correct and the other is not.
| Feature | Path A Analysis (Incorrect) | Path B Analysis (Correct) | IUPAC Rule Applied |
| Parent Chain | Pentanoic acid | Pentanoic acid | Longest chain with -COOH group[1] |
| Parent Chain Length | 5 Carbons | 5 Carbons | Count of carbons in the main chain |
| Substituent(s) | One: isopropyl at C-3 | Two: ethyl at C-3, methyl at C-4 | Identification of attached groups |
| Number of Substituents | 1 | 2 | Tie-breaker: Select the chain with more substituents[6][8] |
| Final IUPAC Name | 3-isopropylpentanoic acid | This compound | Alphabetize substituents and assemble the name |
Experimental Protocols for Structure Verification
While this is a problem of nomenclature, in a laboratory setting, the structure of a synthesized or isolated compound would be confirmed using spectroscopic methods.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Dissolve a 5-10 mg sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. The spectrum would be expected to show distinct signals for the different proton environments, with splitting patterns (e.g., doublets, triplets, quartets) confirming adjacent, non-equivalent protons, consistent with ethyl and methyl groups as separate entities rather than a single isopropyl environment.
-
Acquire a ¹³C NMR spectrum. The number of unique carbon signals would confirm the total number of distinct carbon atoms in the structure. For this compound, eight distinct carbon signals are expected.
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the precise connectivity of the ethyl and methyl groups along the main chain.
-
Protocol 2: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain fragmentation data to support the proposed structure.
-
Methodology:
-
Introduce a dilute solution of the sample into a mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) source.
-
Acquire a high-resolution mass spectrum to confirm the elemental formula (C₈H₁₆O₂).
-
Analyze the fragmentation pattern in the MS/MS spectrum. The fragmentation would be expected to show losses corresponding to the ethyl and methyl substituents, providing further evidence for the proposed connectivity over an isomeric structure.
-
Visualization of the IUPAC Decision Process
The logical workflow for determining the correct IUPAC name for this molecule can be visualized as a decision tree.
Caption: IUPAC naming workflow for the target molecule.
References
- 1. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Khan Academy [khanacademy.org]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. IUPAC Name Alkanoic Acids Chemistry Tutorial [ausetute.com.au]
- 5. study.com [study.com]
- 6. IUPAC Rules [chem.uiuc.edu]
- 7. Nomenclature Examples [www2.chemistry.msu.edu]
- 8. organicchemexplained.com [organicchemexplained.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 3-Ethyl-4-methylpentanoic Acid
CAS Number: 60308-89-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid (BCFA). While specific research on this particular molecule is limited, this document consolidates available physicochemical data, proposes a detailed synthetic route, and explores potential biological activities based on the broader class of BCFAs, offering a valuable resource for those in research and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H16O2 | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCC(CC(=O)O)C(C)C | PubChem[1] |
| InChI Key | JOTRMYCCALXLNJ-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 60308-89-6 | PubChem[1] |
| Predicted XLogP3 | 2.4 | PubChem[1] |
| Predicted Boiling Point | Not Available | |
| Predicted Melting Point | Not Available | |
| Solubility | Not Available | |
| Hazards | Causes skin irritation, serious eye damage, and may cause respiratory irritation. | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible and efficient route is via the malonic ester synthesis, a well-established method for preparing substituted carboxylic acids. The following protocol is adapted from the known synthesis of similar branched-chain fatty acids, such as 3-methylpentanoic acid.
Proposed Synthesis: Malonic Ester Synthesis
This method involves the alkylation of diethyl malonate. To achieve the desired substitution pattern of this compound, a sequential alkylation approach would be necessary.
Experimental Protocol:
-
Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon). Diethyl malonate is then added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate of diethyl malonate.
-
First Alkylation: 1-bromobutane (B133212) is added to the solution of the malonate enolate. The reaction mixture is heated to reflux to facilitate the SN2 reaction, yielding diethyl (1-butyl)malonate.
-
Second Enolate Formation: A second equivalent of sodium ethoxide is added to the reaction mixture to deprotonate the remaining acidic proton on the alpha-carbon of the diethyl (1-butyl)malonate.
-
Second Alkylation: Ethyl iodide is then added to the reaction mixture, and the solution is refluxed to introduce the ethyl group, forming diethyl (1-butyl)(1-ethyl)malonate.
-
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is saponified using a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution, followed by heating. This hydrolyzes the ester groups to carboxylates. The reaction mixture is then acidified with a strong acid, like sulfuric acid, which protonates the carboxylates to form the dicarboxylic acid. Upon further heating, this intermediate undergoes decarboxylation to yield the final product, this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
References
Physical and chemical properties of 3-Ethyl-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of 3-Ethyl-4-methylpentanoic acid. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, predicted properties, and established experimental protocols for its synthesis and characterization. This guide serves as a valuable resource for researchers and professionals working with branched-chain carboxylic acids in fields such as organic synthesis, materials science, and drug discovery.
Introduction
This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2. Its structure, featuring ethyl and methyl substituents on the pentanoic acid backbone, suggests potential for unique steric and electronic properties that could be of interest in various chemical applications. This guide aims to provide a thorough understanding of its known characteristics and the methodologies to determine its properties experimentally.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 60308-89-6 | [1] |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| SMILES | CCC(CC(=O)O)C(C)C | [1] |
| InChI Key | JOTRMYCCALXLNJ-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 37.3 Ų (Computed) | |
| XLogP3 | 2.4 (Computed) | |
| Boiling Point | Not available (experimental). C8 carboxylic acids like Octanoic acid boil at approximately 237-239 °C.[2][3] | |
| Melting Point | Not available (experimental). | |
| Density | Not available (experimental). | |
| pKa | Not available (experimental). Generally, the pKa of aliphatic carboxylic acids is around 4.8.[4] | |
| Water Solubility | Not available (experimental). Solubility is expected to be low due to the carbon chain length. Carboxylic acids with more than five carbons are generally sparingly soluble in water.[5][6][7][8][9][10] |
Synthesis
A feasible and well-established method for the synthesis of this compound is the malonic ester synthesis. This method allows for the introduction of alkyl groups to diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[11][12] A detailed experimental protocol, adapted from the synthesis of similar carboxylic acids, is provided below.[13]
Experimental Protocol: Malonic Ester Synthesis
This protocol outlines the general steps for the synthesis of this compound.
Step 1: Alkylation of Diethyl Malonate
-
Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., absolute ethanol).
-
Add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to generate the malonic ester enolate.
-
First Alkylation: To the enolate solution, add 1-bromo-2-methylpropane (B43306) dropwise with stirring. The reaction is typically heated to reflux to ensure complete alkylation.
-
Second Alkylation: After cooling, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of bromoethane (B45996) to introduce the ethyl group. The mixture is again heated to reflux.
Step 2: Hydrolysis and Decarboxylation
-
Saponification: The resulting dialkylated malonic ester is hydrolyzed by refluxing with a strong base, such as aqueous sodium hydroxide, to convert the ester groups to carboxylate salts.
-
Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylates, forming the dicarboxylic acid.
-
Decarboxylation: The dicarboxylic acid is then heated, which leads to the loss of one carboxyl group as carbon dioxide, yielding the final product, this compound.
Step 3: Purification
-
The crude product can be purified by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
Further purification can be achieved by distillation.
A visual representation of this synthetic workflow is provided in the following diagram.
Caption: Synthetic pathway for this compound.
Chemical Reactivity
As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group. These include:
-
Acid-Base Reactions: It will react with bases to form carboxylate salts.
-
Esterification: In the presence of an acid catalyst, it will react with alcohols to form esters.[14]
-
Reduction: It can be reduced to the corresponding primary alcohol, 3-ethyl-4-methylpentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4).
-
Conversion to Acid Halides: It can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques. The expected characteristic signals are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (–COOH) in the downfield region, typically between 10-13 ppm.[15][16][17] The chemical shifts and splitting patterns of the other protons will correspond to the ethyl and isopropyl groups, as well as the protons on the main pentanoic acid chain.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) in the range of 170-185 ppm.[16][18] The other carbon signals will correspond to the aliphatic chain and substituents.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions:[19][20][21][22]
-
A very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.[21]
-
A strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹ for a saturated aliphatic acid.[20]
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids often show a detectable molecular ion peak (M+). A common fragmentation pattern involves the loss of the hydroxyl group (M-17) and the subsequent loss of a carbonyl group (M-45).[23][24]
A general workflow for the characterization of synthesized this compound is presented below.
Caption: Workflow for the characterization of the synthesized product.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for carboxylic acids. It is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the available information on the physical and chemical properties of this compound. While a significant amount of experimental data is yet to be reported, this document provides a solid foundation for researchers by outlining a reliable synthetic route and standard characterization protocols. The unique branched structure of this carboxylic acid warrants further investigation into its properties and potential applications.
References
- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 124-07-2 CAS MSDS (Octanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. passmyexams.co.uk [passmyexams.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 11. quora.com [quora.com]
- 12. homework.study.com [homework.study.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 20. echemi.com [echemi.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. Unveiling the Secrets: Decoding Carboxylic Acid Peaks in IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
A Comprehensive Technical Analysis of 3-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of 3-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid. Its structural features make it a molecule of interest for various applications in chemical synthesis and potentially as a fragment or building block in drug discovery programs. This guide presents its core molecular data, a hypothetical experimental protocol for its quality control, and a logical workflow for its potential integration into early-phase drug development.
Core Molecular Data
The fundamental properties of this compound are summarized below. These data are crucial for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C8H16O2 | [1][2] |
| Molecular Weight | 144.21 g/mol | [1] |
| Monoisotopic Mass | 144.115029749 Da | [1] |
Hypothetical Experimental Protocol: Quality Control via Nuclear Magnetic Resonance (NMR) Spectroscopy
To ensure the purity and confirm the structural identity of this compound after synthesis or procurement, a standardized NMR protocol is essential.
Objective: To verify the chemical structure and assess the purity of a supplied batch of this compound.
Materials and Equipment:
-
Sample of this compound
-
Deuterated Chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
400 MHz (or higher) NMR Spectrometer
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl3 with TMS to the vial.
-
Securely cap the vial and vortex gently until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with the following parameters (example):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: ~20 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with the following parameters (example):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: ~240 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to both spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm the presence of all expected proton environments in the this compound structure.
-
Analyze the chemical shifts in the ¹³C spectrum to confirm the presence of eight distinct carbon signals, including the characteristic downfield signal of the carboxylic acid carbon.
-
Assess purity by identifying any unexpected peaks in the spectra, which may correspond to residual solvents or synthetic byproducts.
-
Visualizations: Logical and Experimental Workflows
The following diagrams illustrate key conceptual workflows relevant to the study and application of this compound.
Caption: A typical workflow for the structural verification and purity assessment of a chemical sample.
Caption: A conceptual pathway for using the molecule in a fragment-based drug discovery program.
References
Potential Biological Activities of 3-Ethyl-4-methylpentanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental evidence for the biological activity of 3-Ethyl-4-methylpentanoic acid is not currently available in published literature, its structural characteristics as a branched-chain fatty acid (BCFA) suggest a strong potential for significant biological effects, particularly within the central nervous system. This technical guide consolidates information on structurally analogous compounds, primarily valproic acid and its derivatives, as well as other short-chain and branched-chain fatty acids, to infer the likely bioactivities, mechanisms of action, and potential therapeutic applications of this compound. This document aims to provide a foundational resource for researchers and drug development professionals interested in investigating this novel compound.
Introduction
This compound is a C8 branched-chain carboxylic acid.[1] Its structure, featuring branching at both the alpha and beta positions relative to the carboxyl group, is comparable to several known bioactive molecules, most notably valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug.[2][3] The biological activities of BCFAs are diverse, ranging from neurological effects to metabolic regulation and anti-cancer properties.[4][5][6][7] This guide will explore the potential biological activities of this compound based on established structure-activity relationships within the BCFA class.
Inferred Biological Activity and Mechanism of Action
Based on the activities of structurally similar compounds, this compound is predicted to primarily exhibit neurological activity , with potential applications as an anticonvulsant or neuroprotective agent.
Anticonvulsant Activity
Numerous analogues of valproic acid have been synthesized and tested for their anticonvulsant properties.[2][8][9][10] A consistent correlation has been observed between the molecular size and structure of these branched-chain fatty acids and their anticonvulsant potency.[8] The proposed primary mechanism for this activity is the modulation of the gamma-aminobutyric acid (GABA) signaling pathway, the major inhibitory neurotransmitter system in the brain.
Potential Mechanisms:
-
Inhibition of GABA Degradation: Like valproic acid, this compound may inhibit enzymes responsible for the breakdown of GABA, such as GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).[2][11] This would lead to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission.
-
Modulation of GABA Receptors: Some BCFAs may directly or indirectly modulate the activity of GABA receptors, potentiating the inhibitory effects of GABA.[2]
Neuroprotective Effects
Short-chain fatty acids (SCFAs) and BCFAs have demonstrated neuroprotective properties in various models of neurological disorders.[12][13][14][15] These effects are often attributed to their ability to cross the blood-brain barrier and exert anti-inflammatory and antioxidant effects within the central nervous system.
Potential Mechanisms:
-
Anti-inflammatory Action: BCFAs can modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines.[5][7]
-
Antioxidant Activity: Some SCFAs have been shown to reduce reactive oxygen species (ROS) and protect neurons from oxidative stress-induced damage.[12]
-
Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known HDAC inhibitor, a mechanism that contributes to its neuroprotective and other therapeutic effects.[3] The structural similarity suggests that this compound may also possess HDAC inhibitory activity.
Quantitative Data from Structurally Related Compounds
The following table summarizes anticonvulsant activity data for valproic acid and some of its analogues from preclinical studies. This data provides a benchmark for the potential potency of this compound.
| Compound | Animal Model | Seizure Model | ED₅₀ (mmol/kg) | Reference |
| Valproic Acid (VPA) | Mouse | s.c. Pentylenetetrazol | 0.70 | [16] |
| 2-n-Propyl-4-hexynoic acid | Mouse | s.c. Pentylenetetrazol | < 1.0 | [9] |
| 4-Methyl-2-n-propyl-4-pentenoic acid | Mouse | s.c. Pentylenetetrazol | < 1.0 | [9] |
| Cyclooctylideneacetic acid | Mouse | s.c. Pentylenetetrazol | Lower than VPA | [10] |
Proposed Experimental Protocols
To empirically determine the biological activity of this compound, the following experimental protocols, based on methodologies cited for analogous compounds, are proposed.
In Vivo Anticonvulsant Activity Assessment
Objective: To determine the dose-dependent anticonvulsant efficacy of this compound.
Methodology (based on Pentylenetetrazol seizure threshold test): [9][10]
-
Animals: Male CD1 mice (20-30 g).
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is included.
-
Seizure Induction: 30 minutes after compound administration, a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg) is given.
-
Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The ED₅₀ (the dose protecting 50% of animals from seizures) is determined using probit analysis.
In Vitro GABA-T Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the GABA-transaminase enzyme.
Methodology (based on spectrophotometric assays):
-
Enzyme Source: Purified GABA-T from a commercial source or prepared from brain tissue homogenates.
-
Assay Principle: The activity of GABA-T is measured by monitoring the production of a downstream product, such as succinate (B1194679) or glutamate, using a coupled enzyme reaction that results in a change in absorbance or fluorescence.
-
Procedure: The enzyme is incubated with its substrates (GABA and α-ketoglutarate) in the presence of varying concentrations of this compound.
-
Data Analysis: The rate of the reaction is measured for each concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]
- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of branched-chain fatty acids on GABA-degradation and behavior: further evidence for a role of GABA in quasi-morphine abstinence behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Targeting short-chain fatty acids receptors signalling for neurological disorders treatment [explorationpub.com]
- 14. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 15. The role of short-chain fatty acids in the gut-brain axis [microbiomepost.com]
- 16. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]
The Enigmatic Presence of 3-Ethyl-4-methylpentanoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid with the chemical formula C8H16O2, has been identified as a naturally occurring phytochemical. Its presence, though seemingly niche, warrants a deeper investigation into its distribution, biosynthesis, and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailing its known sources, proposed biosynthetic pathways, and the experimental methodologies required for its isolation and characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this and similar branched-chain fatty acids.
Natural Occurrence
The primary documented natural source of this compound is the plant species Eucalyptus globulus, commonly known as the Tasmanian blue gum. The OSADHI (A database of all the medicinal plants having PAN India presence) lists this compound, under its synonym 3-isopropylpentanoic acid, as a phytochemical present in this plant. While extensive research has been conducted on the volatile essential oil of Eucalyptus globulus, this compound has not been identified as a component of this fraction. This suggests that the compound is likely non-volatile or present in very low concentrations in the essential oil, residing instead within other plant tissues or extracts. Further research into the non-volatile organic acid profile of Eucalyptus globulus leaves and other parts is necessary to confirm and quantify its presence.
At present, there is a lack of quantitative data regarding the concentration of this compound in any natural source.
Biosynthetic Pathway
A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the established principles of branched-chain fatty acid biosynthesis in plants, a hypothetical pathway can be proposed. In plants, the biosynthesis of branched-chain fatty acids typically initiates from branched-chain amino acids. In the case of this compound, the precursor is likely the amino acid isoleucine.
The proposed pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and subsequent chain elongation.
Caption: A proposed biosynthetic pathway for this compound, starting from the amino acid isoleucine.
Experimental Protocols
The isolation and identification of this compound from natural sources require a combination of extraction and analytical techniques. The following protocols are generalized and may need optimization based on the specific plant matrix.
Extraction of Acidic Compounds from Plant Material
This protocol outlines a liquid-liquid extraction method to selectively isolate acidic compounds from a plant sample.
Materials:
-
Dried and powdered plant material (e.g., Eucalyptus globulus leaves)
-
5% aqueous sodium bicarbonate (NaHCO3) solution
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Separatory funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate the dried plant material in dichloromethane for 24-48 hours.
-
Filter the mixture to remove solid plant debris and collect the DCM extract.
-
Transfer the DCM extract to a separatory funnel.
-
Add an equal volume of 5% aqueous NaHCO3 solution to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (top) will contain the sodium salts of the acidic compounds.
-
Drain the lower organic layer (DCM) and collect the aqueous layer.
-
Repeat the extraction of the DCM layer with fresh NaHCO3 solution two more times to ensure complete extraction of acids.
-
Combine all aqueous extracts.
-
Slowly add concentrated HCl to the combined aqueous extracts with stirring until the solution is acidic (pH ~2), which will precipitate the free carboxylic acids.
-
Extract the acidified aqueous solution with three portions of DCM.
-
Combine the DCM extracts, dry over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator to yield the crude acidic fraction.
Caption: A flowchart illustrating the acid-base extraction procedure for isolating acidic compounds from plant material.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of carboxylic acids, derivatization is often employed to increase volatility and improve peak shape.
Derivatization (Esterification):
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or acidic methanol.
-
Procedure (using BSTFA):
-
Dissolve a small amount of the crude acidic fraction in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 60-70°C for 30 minutes.
-
The sample is now ready for GC-MS injection.
-
GC-MS Parameters (General):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the derivatized compound in the sample with that of an authentic standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.
Sample Preparation:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Expected ¹H NMR Signals:
-
-COOH proton: A broad singlet, typically downfield (>10 ppm).
-
-CH₂- group adjacent to the carboxyl group: A multiplet.
-
-CH- group at position 3: A multiplet.
-
-CH₂- group of the ethyl substituent: A multiplet.
-
-CH- group at position 4: A multiplet.
-
-CH₃ group of the ethyl substituent: A triplet.
-
-CH₃ groups at position 4: Two doublets (if diastereotopic) or a doublet.
Expected ¹³C NMR Signals:
-
-COOH carbon: A signal in the range of 170-185 ppm.
-
Aliphatic carbons: Signals in the range of 10-60 ppm.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of protons and carbons, respectively, providing unambiguous structural confirmation.
Data Presentation
Currently, there is no quantitative data available for the natural occurrence of this compound. Future research should aim to populate the following table:
| Natural Source | Plant Part | Concentration (e.g., µg/g dry weight) | Analytical Method | Reference |
| Eucalyptus globulus | Leaves | To be determined | GC-MS, LC-MS | |
| Eucalyptus globulus | Bark | To be determined | GC-MS, LC-MS | |
| Other potential sources | To be determined |
Conclusion
The natural occurrence of this compound is an area ripe for further scientific exploration. While its presence in Eucalyptus globulus is noted, a significant knowledge gap exists regarding its concentration, distribution in other species, and its complete biosynthetic pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify this compound. Further investigation into the biological activities of this compound could unveil novel applications in the fields of pharmacology and drug development, highlighting the untapped potential of unique branched-chain fatty acids in natural products research.
3-Ethyl-4-methylpentanoic Acid: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and hazards associated with 3-Ethyl-4-methylpentanoic acid. The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who may handle or be exposed to this compound. This guide consolidates available data on the physicochemical properties, toxicological profile, and hazard classifications of this compound. Detailed experimental protocols for assessing skin and eye irritation, based on internationally recognized guidelines, are also presented. The information herein is designed to promote safe handling practices and to mitigate potential risks in a laboratory or industrial setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior and for implementing appropriate safety and handling procedures.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 60308-89-6 | PubChem |
| Appearance | Not explicitly stated; likely a liquid at room temperature | Inferred from structure |
| SMILES | CCC(CC(=O)O)C(C)C | PubChem[1] |
| InChIKey | JOTRMYCCALXLNJ-UHFFFAOYSA-N | PubChem[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties to the skin, eyes, and respiratory tract.
GHS Hazard Summary
The following table summarizes the GHS hazard classification for this compound.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Irritant | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | Corrosive | Danger | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Irritant | Warning | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | Category 4 | Irritant | Warning | H302: Harmful if swallowed (for the stereoisomer (3R)-3-ethyl-4-methylpentanoic acid)[2] |
Precautionary Statements
A comprehensive list of precautionary statements is provided in the PubChem database. Key recommendations include:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
Detailed toxicological studies on this compound are limited. However, based on its GHS classification and data from structurally related compounds, the following toxicological profile can be inferred.
Acute Toxicity
| Route of Exposure | Species | Value | Classification | Source |
| Oral | Rat | LD50: 2050 mg/kg (for 4-Methylpentanoic acid) | Not classified for this compound | Chemsrc[4] |
| Dermal | - | No data available | - | - |
| Inhalation | - | No data available | - | - |
Skin Irritation
This compound is classified as a skin irritant (Category 2).[1] This indicates that direct contact with the skin is likely to cause reversible inflammatory reactions.
Eye Irritation
The compound is classified as causing serious eye damage (Category 1).[1] This suggests that contact with the eyes can lead to irreversible damage.
Respiratory Tract Irritation
This compound may cause respiratory irritation (STOT SE Category 3).[1] Inhalation of vapors or aerosols should be avoided.
Experimental Protocols
The following sections describe the general methodologies for assessing the skin and eye irritation potential of a chemical substance, based on OECD Test Guidelines. These protocols provide a framework for the type of studies that would be conducted to determine the hazards of this compound.
Skin Irritation Testing (based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.
Test Animal: Healthy, young adult albino rabbits.
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area (approximately 6 cm²) of the clipped skin.
-
The treated area is covered with a gauze patch and non-irritating tape.
-
The exposure duration is typically 4 hours.
-
After exposure, the patch and any residual test substance are removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored according to a standardized grading system.
Eye Irritation Testing (based on OECD Guideline 405)
Objective: To assess the potential of a substance to cause damage to the eye.
Test Animal: Healthy, young adult albino rabbits.
Procedure:
-
Both eyes of each animal are examined for any pre-existing irritation or defects within 24 hours before the test.
-
A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
-
The eyelids are gently held together for about one second to prevent loss of the material.
-
The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.
-
The severity of the eye reactions is scored based on a standardized scale.
Visualizations
Chemical Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the safety and hazards of a chemical substance like this compound.
Caption: Workflow for Chemical Safety Assessment.
GHS Hazard Classification for this compound
This diagram visualizes the GHS hazard classifications for this compound.
Caption: GHS Hazards of this compound.
Handling and Storage
Given the hazardous nature of this compound, strict safety precautions should be followed during handling and storage.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Conclusion
This compound is a hazardous chemical that requires careful handling. It is a skin and respiratory irritant and can cause serious eye damage. While specific quantitative toxicological data is limited, the available information from its GHS classification and data on related compounds underscore the need for stringent safety protocols. All personnel handling this substance should be thoroughly familiar with its hazards and adhere to the recommended safety, handling, and storage procedures outlined in this guide and in the substance's Safety Data Sheet (SDS).
References
- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R)-3-ethyl-4-methylpentanoic acid | C8H16O2 | CID 13538959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-2-methylpentanoic acid | C8H16O2 | CID 19689074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylpentanoic acid | CAS#:646-07-1 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 3-Ethyl-4-methylpentanoic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid. Due to the limited availability of information regarding its specific discovery and historical development in publicly accessible literature, this document focuses on its chemical properties and a detailed, plausible experimental protocol for its synthesis based on established organic chemistry principles for structurally related molecules. The guide includes a summary of its physical and chemical data in a structured format and a visual representation of the synthetic workflow. While its direct biological activities and applications in drug development are not extensively documented, this guide serves as a foundational resource for researchers interested in this compound.
Introduction
This compound (CAS No. 60308-89-6) is a saturated fatty acid with a branched alkyl chain.[1] Its structure, featuring ethyl and methyl substitutions, gives it distinct physical and chemical properties compared to its linear isomers. While the historical details of the initial discovery and synthesis of this specific carboxylic acid are not well-documented in readily available scientific literature, its synthesis can be achieved through well-established methodologies in organic chemistry. This guide will focus on a plausible and widely applicable synthetic route, the malonic ester synthesis, which is commonly used for the preparation of substituted carboxylic acids.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| CAS Number | 60308-89-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3-AA (Predicted) | 2.4 | PubChem[1] |
| Boiling Point (Predicted) | 223.8±8.0 °C at 760 mmHg | ChemSpider |
| Density (Predicted) | 0.9±0.1 g/cm³ | ChemSpider |
| pKa (Predicted) | 4.86±0.10 | ChemSpider |
Table 1: Physicochemical Properties of this compound
Plausible Synthesis Pathway: Malonic Ester Synthesis
The malonic ester synthesis is a versatile and classical method for the preparation of carboxylic acids with various substitutions. This approach allows for the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. The synthesis of this compound can be logically proposed to proceed via this pathway.
Experimental Workflow Diagram
Detailed Experimental Protocol
This protocol is a representative procedure based on the well-established malonic ester synthesis for analogous compounds.[2]
Materials and Reagents:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Ethyl iodide
-
2-Bromopropane
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus)
Procedure:
Step 1: Synthesis of Diethyl Ethylmalonate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add ethyl iodide dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
After cooling, the reaction mixture is worked up by adding water and extracting with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl ethylmalonate.
Step 2: Synthesis of Diethyl Ethyl(propan-2-yl)malonate
-
The crude diethyl ethylmalonate is dissolved in absolute ethanol containing a fresh preparation of sodium ethoxide.
-
2-Bromopropane is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The work-up procedure is similar to Step 1, involving water addition, ether extraction, washing, drying, and solvent evaporation to yield crude diethyl ethyl(propan-2-yl)malonate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
The crude diethyl ethyl(propan-2-yl)malonate is refluxed with concentrated hydrochloric acid for 12-18 hours. This step hydrolyzes the ester groups and the resulting malonic acid derivative decarboxylates upon heating.
-
After cooling, the reaction mixture is extracted with diethyl ether.
-
The ether extract is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the resulting crude this compound can be purified by vacuum distillation.
Biological Activity and Drug Development Potential
Currently, there is a lack of specific studies in the public domain detailing the biological activity or signaling pathways directly associated with this compound. However, structurally related branched-chain fatty acids are known to play roles in various biological processes. For instance, some branched-chain fatty acids are involved in lipid metabolism and can act as signaling molecules.
It is worth noting that a structurally similar compound, 4-hydroxy-4-methylpentanoic acid, has been investigated as an analog of gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[3] This suggests that derivatives of pentanoic acid with specific substitutions may have the potential to interact with receptors in the central nervous system. Further research would be required to determine if this compound possesses any significant biological activity.
Conclusion
This compound is a branched-chain carboxylic acid whose discovery and early history are not prominently documented. However, its synthesis can be reliably achieved through established methods such as the malonic ester synthesis. This guide provides a comprehensive overview of its physicochemical properties and a detailed, plausible experimental protocol for its preparation. While its biological role and potential in drug development remain largely unexplored, the information presented here provides a solid foundation for future research into this and related compounds. The detailed synthetic protocol and compiled data will be of value to researchers in organic and medicinal chemistry.
References
A Technical Guide to the Stereoisomers of 3-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the stereoisomers of 3-ethyl-4-methylpentanoic acid, a chiral carboxylic acid. This guide covers the fundamental stereochemistry of the molecule, detailed protocols for its synthesis and chiral resolution, and a summary of its physicochemical properties. The information presented is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.
Stereochemistry of this compound
This compound is a chiral molecule possessing a single stereocenter at the C3 position. The carbon at the C4 position is not chiral as it is bonded to two identical methyl groups. The presence of one chiral center gives rise to two stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers. These are designated as (R)-3-ethyl-4-methylpentanoic acid and (S)-3-ethyl-4-methylpentanoic acid.
The two enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. They may also exhibit significantly different biological activities and pharmacological profiles due to the stereospecific nature of interactions with chiral biological macromolecules like enzymes and receptors.
Figure 1: Relationship between the stereoisomers of this compound.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be effectively achieved via a sequential dialkylation of diethyl malonate, a classic approach known as the malonic ester synthesis. This method involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to attack alkyl halides.
Figure 2: Workflow for the synthesis of racemic this compound.
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695) (EtOH)
-
Isopropyl bromide (2-bromopropane)
-
Ethyl iodide
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide (NaOEt).
-
First Alkylation (Isopropylation): Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature. The resulting enolate solution is then treated with isopropyl bromide, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
Second Alkylation (Ethylation): The reaction mixture is cooled, and a second equivalent of sodium ethoxide solution is added, followed by the dropwise addition of ethyl iodide. The mixture is then refluxed again until the dialkylated product is formed.
-
Saponification: The resulting diethyl ethylisopropylmalonate is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide (B78521) solution until the ester is completely saponified to the dicarboxylate salt.
-
Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting ethylisopropylmalonic acid is unstable and decarboxylates upon heating to yield the final product, this compound.
-
Purification: The product is extracted with diethyl ether, the organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude acid is then purified by vacuum distillation.
Chiral Resolution of Enantiomers
The separation of the (R)- and (S)-enantiomers from the racemic mixture is achieved by chiral resolution. A common and effective method is the formation of diastereomeric salts using a chiral resolving agent, such as an enantiomerically pure amine. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.
Figure 3: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Diastereomeric Salt Crystallization
Materials:
-
Racemic this compound
-
(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: The racemic acid is dissolved in a minimal amount of hot methanol. In a separate flask, an equimolar amount of (R)-(+)-α-methylbenzylamine is also dissolved in a minimal amount of hot methanol. The amine solution is then added to the acid solution.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then optionally cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: The crystals are collected by vacuum filtration and washed with a small amount of cold methanol. The diastereomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with 2M HCl to protonate the carboxylic acid and form the hydrochloride salt of the amine. The free enantiomeric acid is then extracted with diethyl ether.
-
Purification: The ether extract is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined using chiral HPLC or by measuring the specific rotation.
-
Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other diastereomer, can be similarly treated with acid to recover the other enantiomer of the carboxylic acid.
Physicochemical Properties
| Property | Racemic Mixture | (R)-Enantiomer (Estimated) | (S)-Enantiomer (Estimated) |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol | 144.21 g/mol |
| Boiling Point | ~220-230 °C | ~220-230 °C | ~220-230 °C |
| Melting Point | Liquid at room temp. | Liquid at room temp. | Liquid at room temp. |
| Specific Rotation [α]D | 0° | Negative value | Positive value |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in organic solvents |
Note: The boiling and melting points of the enantiomers are identical to those of the racemic mixture. The specific rotation values are equal in magnitude but opposite in sign.
Conclusion
This guide has detailed the stereochemical nature of this compound and provided adaptable, detailed protocols for its synthesis and the resolution of its constituent enantiomers. The synthesis via malonic ester dialkylation offers a reliable route to the racemic mixture, while classical resolution using diastereomeric salt formation provides a practical method for isolating the individual (R) and (S) enantiomers. The provided data and workflows serve as a valuable resource for chemists in research and development, enabling the synthesis and study of these specific chiral molecules for potential applications in drug discovery and materials science.
References
Predicted Spectral Data for 3-Ethyl-4-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for 3-Ethyl-4-methylpentanoic acid. The information presented herein is intended to support research, compound identification, and quality control efforts within the fields of chemical research and drug development. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | COOH |
| ~2.4 | Multiplet | 1H | CH-C(O) |
| ~2.2 | Multiplet | 2H | CH₂-C(O) |
| ~1.8 | Multiplet | 1H | CH(CH₃)₂ |
| ~1.4 | Multiplet | 2H | CH₂CH₃ |
| ~0.9 | Triplet | 3H | CH₂CH₃ |
| ~0.85 | Doublet | 6H | CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Carbon Type |
| ~180 | C=O |
| ~45 | CH-C(O) |
| ~40 | CH₂-C(O) |
| ~30 | CH(CH₃)₂ |
| ~25 | CH₂CH₃ |
| ~20 | CH(CH₃)₂ |
| ~12 | CH₂CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic Acid |
| 2960-2850 | Strong | C-H stretch | Alkane |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1465 | Medium | C-H bend | Alkane |
| ~1380 | Medium | C-H bend | Alkane |
| ~1210-1320 | Medium | C-O stretch | Carboxylic Acid |
| ~920 | Medium, Broad | O-H bend | Carboxylic Acid |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 127 | [M-OH]⁺ |
| 99 | [M-COOH]⁺ |
| 73 | [C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the NMR tube in a spinner turbine and adjust the depth appropriately for the NMR spectrometer.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Perform shimming to optimize the magnetic field homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Typical parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (2-5 seconds) with proton decoupling are commonly used.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of neat this compound between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum. Identify and label the significant absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrument Setup: The mass spectrometer can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction, or the sample can be introduced directly via a direct insertion probe. For GC-MS, select an appropriate column and temperature program to ensure good separation and elution of the compound.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, which typically results in a prominent molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for example, m/z 40-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for an organic compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of 3-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethyl-4-methylpentanoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information based on the well-established principles of carboxylic acid chemistry and provides detailed experimental protocols for determining solubility. Additionally, it touches upon the relevant biological context of branched-chain fatty acids for professionals in drug development.
Physicochemical Properties of this compound
This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1] Its structure, featuring a polar carboxylic acid head and a nonpolar hydrocarbon tail, dictates its solubility behavior. The branching in its structure also influences its physical properties.
Solubility Profile
-
Polar Protic Solvents (e.g., Water, Ethanol): The carboxyl group can form hydrogen bonds with protic solvents.[2][3][4] However, as the carbon chain length increases, the nonpolar character of the molecule dominates, leading to a significant decrease in water solubility.[2][3][4][5] Carboxylic acids with one to four carbon atoms are miscible with water, whereas those with longer chains, like hexanoic acid (6 carbons), are only slightly soluble.[2][3][4] Given that this compound has eight carbon atoms, it is expected to have low solubility in water . In alcohols like ethanol (B145695), the solubility is generally higher than in water due to the presence of the alkyl group in the solvent, which can interact with the nonpolar part of the acid.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Therefore, this compound is expected to be soluble in many polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon tail of this compound allows for van der Waals interactions with nonpolar solvents. Consequently, it is expected to be soluble in these solvents, following the "like dissolves like" principle.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water | Low | The long, nonpolar alkyl chain outweighs the polarity of the carboxyl group, limiting hydrogen bonding with water. |
| Ethanol | Soluble | The alkyl group of ethanol can interact with the nonpolar portion of the acid, while the hydroxyl group can hydrogen bond with the carboxyl group. | |
| Polar Aprotic | Acetone, DMSO | Soluble | The solvent can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar alkyl chain of the acid interacts favorably with the nonpolar solvent molecules. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, based on the equilibrium solubility method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a validated titration method.
-
Syringe filters (solvent-compatible, e.g., PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent in a volumetric flask.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or titration) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental workflow for determining the solubility of this compound.
Biological Relevance for Drug Development
This compound belongs to the class of branched-chain fatty acids (BCFAs). While specific signaling pathways for this particular molecule are not well-documented, the broader classes of short-chain fatty acids (SCFAs) and BCFAs are known to have significant biological roles, making them relevant to drug development.
SCFAs, primarily produced by gut microbiota, are crucial signaling molecules that regulate various physiological processes.[6][7] They can influence gut health, metabolism, and immune responses.[7] BCFAs are also present in the human diet and are synthesized by bacteria.[8] They have been shown to modulate immune and inflammatory pathways.[9] Some BCFAs can activate nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), which is a key regulator of lipid metabolism.[10]
The diagram below illustrates a generalized pathway for the metabolism and signaling of BCFAs, which provides a conceptual framework for understanding the potential biological activities of this compound.
Generalized metabolic and signaling pathway for branched-chain fatty acids.
Disclaimer: This document is intended for informational purposes for a technical audience. The solubility information is based on chemical principles and should be confirmed by experimental data for any critical applications. The biological information is based on the broader class of BCFAs and may not be directly applicable to this compound without specific research.
References
- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. homework.study.com [homework.study.com]
- 6. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. metabolon.com [metabolon.com]
- 8. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]
- 10. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]
An In-depth Technical Guide to the Thermodynamic and Metabolic Properties of 3-Ethyl-4-methylpentanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermodynamic properties of 3-Ethyl-4-methylpentanoic acid. Due to a lack of available experimental or predicted thermodynamic data for this specific compound in the current literature, this document provides a summary of its known physical and chemical properties. Furthermore, it outlines general, robust experimental protocols for the determination of key thermodynamic parameters such as heat capacity and enthalpy of formation, which are applicable to liquid carboxylic acids like the target molecule. Recognizing that this compound is a branched-chain fatty acid (BCFA), this guide also details the established metabolic pathways for this class of compounds, as it is anticipated to follow a similar metabolic fate.
Physicochemical and Thermodynamic Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermodynamic data for this compound. Quantitative values for properties such as the standard enthalpy of formation, standard molar entropy, and heat capacity are not available at the time of this report. However, its basic physicochemical properties have been computed and are presented in Table 1.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O2 | PubChem |
| Molecular Weight | 144.21 g/mol | PubChem |
| XlogP (predicted) | 2.4 | PubChem |
| Exact Mass | 144.115029749 Da | PubChem |
| Monoisotopic Mass | 144.115029749 Da | PubChem |
| Polar Surface Area | 37.3 Ų | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Metabolic Pathways of Branched-Chain Fatty Acids
As a branched-chain fatty acid, this compound is expected to be metabolized in a manner analogous to other BCFAs. The presence of a methyl group on the carbon chain prevents direct metabolism through the conventional β-oxidation pathway. Therefore, it is likely to undergo an initial α-oxidation step to remove the methyl branch, followed by subsequent β-oxidation.[1][2]
The metabolic pathway begins with the activation of the fatty acid to its coenzyme A (CoA) ester. For BCFAs with a methyl group at the β-carbon (C3), α-oxidation is necessary.[1] This process involves the removal of a single carbon from the carboxyl end. Following α-oxidation, the resulting shorter-chain fatty acid can then enter the β-oxidation pathway for complete catabolism.[2]
Experimental Protocols for Thermodynamic Property Determination
While specific data for this compound is unavailable, the following are generalized experimental protocols for determining the heat capacity and enthalpy of formation for liquid organic acids.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Objective: To measure the isobaric heat capacity (C_p) of liquid this compound as a function of temperature.
Methodology:
-
Sample Preparation: A precise mass (typically 5-10 mg) of high-purity this compound is hermetically sealed in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc). A baseline is established by running the empty sample and reference pans through the desired temperature program.
-
Sapphire Standard: The heat capacity is determined using the sapphire method. A sapphire disk of known mass and heat capacity is run under the same experimental conditions as the sample.
-
Data Acquisition: The sample, reference, and sapphire standard are subjected to a controlled temperature program, typically involving a heating ramp (e.g., 10 K/min) over the desired temperature range in an inert atmosphere (e.g., nitrogen).
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the empty pan (baseline), and the sapphire standard at a given temperature, using the following equation:
C_p,sample = ( (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) ) * (m_sapphire / m_sample) * C_p,sapphire
where:
-
C_p is the specific heat capacity
-
DSC is the heat flow signal
-
m is the mass
-
Determination of Standard Enthalpy of Formation by Combustion Calorimetry
Objective: To determine the standard enthalpy of combustion (Δ_c H°) of this compound, from which the standard enthalpy of formation (Δ_f H°) can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a bomb. A known amount of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.
-
Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~30 atm) and placed in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Combustion: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in a separate experiment by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law:
Δ_f H°(C8H16O2, l) = 8 * Δ_f H°(CO2, g) + 8 * Δ_f H°(H2O, l) - Δ_c H°(C8H16O2, l)
where the standard enthalpies of formation of CO2 and H2O are known.
Conclusion
While direct experimental or predicted thermodynamic data for this compound remains elusive, this guide provides the foundational information necessary for its study. The presented physicochemical properties offer a starting point for its characterization. The detailed experimental protocols for calorimetry provide a clear path for the future determination of its heat capacity and enthalpy of formation. Furthermore, the elucidation of the metabolic pathways common to branched-chain fatty acids provides a strong framework for understanding its likely biological processing and is of particular relevance to researchers in drug development and metabolic studies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-4-methylpentanoic acid from n-butylmagnesium bromide
Abstract
This document provides a detailed protocol for the synthesis of 3-Ethyl-4-methylpentanoic acid, a valuable building block in organic synthesis and drug development. The described methodology involves a two-step process commencing with the Grignard reaction of n-butylmagnesium bromide with propylene (B89431) oxide to yield the intermediate secondary alcohol, 2-methyl-3-hexanol (B1582149). Subsequent oxidation of this alcohol using Jones reagent affords the final carboxylic acid product. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the synthesis, including reagent quantities, reaction conditions, purification techniques, and expected yields.
Introduction
This compound is a chiral carboxylic acid of interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. The controlled introduction of its specific stereochemistry and branched alkyl structure can be crucial for biological activity. The synthetic route detailed herein utilizes common and well-established organic transformations, making it an accessible method for laboratory-scale synthesis. The initial Grignard reaction provides a reliable method for carbon-carbon bond formation, while the subsequent Jones oxidation is a robust and efficient method for the conversion of secondary alcohols to carboxylic acids.[1][2][3][4][5]
Overall Reaction Scheme
The synthesis proceeds in two sequential steps as illustrated below:
Step 1: Synthesis of 2-methyl-3-hexanol via Grignard Reaction
n-butylmagnesium bromide + propylene oxide → 2-methyl-3-hexanol
Step 2: Synthesis of this compound via Jones Oxidation
2-methyl-3-hexanol + Jones Reagent → this compound
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| n-butylmagnesium bromide (2.0 M in THF) | Reagent | Sigma-Aldrich |
| Propylene oxide | Anhydrous | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Sodium sulfate (B86663) (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Chromium trioxide (CrO₃) | ACS Reagent | Sigma-Aldrich |
| Sulfuric acid (H₂SO₄) | Concentrated | Fisher Scientific |
| Acetone | ACS Reagent | Fisher Scientific |
Step 1: Synthesis of 2-methyl-3-hexanol
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 100 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 50 mL of n-butylmagnesium bromide (2.0 M in THF, 0.1 mol) to the flask via the dropping funnel over 15 minutes with vigorous stirring.
-
In a separate flask, prepare a solution of 5.81 g (0.1 mol) of propylene oxide in 50 mL of anhydrous diethyl ether.
-
Add the propylene oxide solution dropwise to the Grignard reagent solution over a period of 30 minutes, maintaining the temperature at 0 °C. The Grignard reagent attacks the less substituted carbon of the epoxide.[6][7][8][9]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-3-hexanol.
-
Purify the crude product by fractional distillation under reduced pressure.
Quantitative Data Summary (Step 1)
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mol) | Mass/Volume | Yield (%) |
| n-butylmagnesium bromide | 161.31 | 0.1 | 50 mL (2.0 M) | - |
| Propylene oxide | 58.08 | 0.1 | 5.81 g | - |
| 2-methyl-3-hexanol | 116.20 | - | Theoretical: 11.62 g | ~70-80 |
Step 2: Synthesis of this compound
Procedure:
-
Preparation of Jones Reagent: In a beaker cooled in an ice bath, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Carefully add this mixture to 50 mL of distilled water with stirring.
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of 11.62 g (0.1 mol) of 2-methyl-3-hexanol in 100 mL of acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the prepared Jones reagent dropwise from the dropping funnel to the alcohol solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green, indicating the oxidation of the alcohol.[4][5][10][11]
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Add 2-propanol dropwise to quench any excess oxidant until the green color persists.
-
Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Extract the organic layer with a 10% aqueous sodium hydroxide (B78521) solution (3 x 50 mL).
-
Combine the aqueous basic extracts, cool in an ice bath, and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Quantitative Data Summary (Step 2)
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mol) | Mass/Volume | Yield (%) |
| 2-methyl-3-hexanol | 116.20 | 0.1 | 11.62 g | - |
| Chromium trioxide | 99.99 | 0.267 | 26.7 g | - |
| Sulfuric acid | 98.08 | - | 23 mL | - |
| This compound | 144.21 | - | Theoretical: 14.42 g | ~60-70 |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. echemi.com [echemi.com]
- 9. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: Malonic Ester Synthesis of Substituted Pentanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The malonic ester synthesis is a versatile and highly effective method for the preparation of mono- and di-substituted carboxylic acids, providing a foundational route for the synthesis of a wide array of organic molecules, including pharmaceutical intermediates. This protocol details the synthesis of substituted pentanoic acids using diethyl malonate as the starting material. The process involves a sequence of four key steps: enolate formation, alkylation, saponification, and finally, decarboxylation to yield the target carboxylic acid. This document provides a generalized procedure as well as a specific, detailed experimental protocol for the synthesis of 3-methylpentanoic acid, and includes a comparative data table of yields for different substituted pentanoic acids.
Introduction
The synthesis of specifically substituted carboxylic acids is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and materials science. Pentanoic acid and its derivatives are prevalent structural motifs in numerous biologically active compounds. The malonic ester synthesis offers a robust and predictable method for accessing these structures. The core principle of this synthesis lies in the high acidity of the α-protons of diethyl malonate (pKa ≈ 13), which allows for easy deprotonation to form a stabilized enolate. This enolate acts as a potent nucleophile that can be alkylated by various alkyl halides. Subsequent hydrolysis of the ester groups followed by thermal decarboxylation affords the desired substituted carboxylic acid.[1][2][3][4][5][6] This method allows for the systematic construction of carbon skeletons with a high degree of control.
Data Presentation: Synthesis of Substituted Pentanoic Acids
The following table summarizes the synthesis of various substituted pentanoic acids via the malonic ester route, highlighting the alkyl halides used and the reported yields.
| Target Compound | Alkyl Halide(s) Used | Overall Yield (%) | Reference |
| 3-Methylpentanoic Acid | sec-Butyl bromide | 62-65% | Organic Syntheses, Coll. Vol. 2, p.417 (1943) |
| 2-Methylpentanoic Acid | 1. Propyl bromide 2. Methyl iodide | Not specified | General Procedure |
| 4-Methylpentanoic Acid | Isobutyl bromide (1-bromo-2-methylpropane) | Not specified | General Procedure |
| 2-Propylpentanoic Acid | 1. Propyl bromide 2. Propyl bromide | Not specified | General Procedure |
Experimental Protocols
General Protocol for the Synthesis of Substituted Pentanoic Acids
This protocol outlines the general four-step procedure for synthesizing a substituted pentanoic acid starting from diethyl malonate. The choice of alkyl halide(s) will determine the final product. For mono-substituted pentanoic acids, a single alkylation is performed. For di-substituted pentanoic acids, the deprotonation and alkylation steps are repeated with a second alkyl halide before proceeding to hydrolysis.
Step 1: Enolate Formation (Deprotonation) In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. Diethyl malonate is then added dropwise to the sodium ethoxide solution to form the nucleophilic enolate.
Step 2: Alkylation The appropriate alkyl halide is added slowly to the solution of the diethyl malonate enolate. The reaction mixture is then heated under reflux to drive the SN2 reaction to completion, forming the alkylated diethyl malonate. For disubstitution, the mixture is cooled, and more sodium ethoxide is added, followed by the second alkyl halide, and the mixture is refluxed again.
Step 3: Saponification (Ester Hydrolysis) A solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, in water is added to the alkylated diethyl malonate. The mixture is heated under reflux to hydrolyze the ester groups to carboxylates. The ethanol formed during the reaction is typically removed by distillation to drive the reaction to completion.
Step 4: Acidification and Decarboxylation The reaction mixture is cooled and then carefully acidified with a strong acid, such as sulfuric acid or hydrochloric acid. This protonates the carboxylates to form a substituted malonic acid. The acidified mixture is then heated, often under reflux, to induce decarboxylation. The unstable β-keto acid intermediate readily loses carbon dioxide to yield the final substituted pentanoic acid. The product is then isolated through distillation or extraction.
Detailed Protocol: Synthesis of 3-Methylpentanoic Acid
This procedure is adapted from a verified protocol in Organic Syntheses.
Materials and Reagents:
-
Ethyl sec-butylmalonate (0.92 mole, 200 g)
-
Potassium hydroxide (3.6 moles, 200 g)
-
Concentrated Sulfuric acid (3.3 moles, 320 g)
-
Water
-
Benzene
-
Ether
Procedure:
-
Saponification: A solution of 200 g (3.6 moles) of potassium hydroxide in 200 mL of water is placed in a 2-L round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel. The solution is heated, and 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly with stirring. The heat of saponification will cause the solution to reflux. After the addition is complete, the mixture is boiled gently for an additional 2 hours.
-
Alcohol Removal: The solution is diluted with 200 mL of water, and 200 mL of liquid is distilled off to remove the ethanol produced during saponification.
-
Acidification: The remaining solution is cooled, and a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 mL of water is added slowly through the separatory funnel with continuous stirring. The solution will become hot and may reflux.
-
Decarboxylation and Isolation: After the acid addition is complete, the solution is refluxed for approximately 3 hours. A layer of the carboxylic acid will form. The reflux condenser is then replaced with an automatic separator, and the mixture is distilled for 10-15 hours, with the aqueous portion being returned to the flask, until all the organic acid has been collected.
-
Purification: The collected acid is combined with any residual acid extracted from the final aqueous layer with ether. The crude acid is mixed with an equal volume of dry benzene, and the mixture is distilled. Benzene and water will distill first, followed by 3-methylpentanoic acid at 193–196 °C. The final yield is typically between 66–69 g (62–65%).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the malonic ester synthesis of a di-substituted pentanoic acid.
Caption: General workflow for the malonic ester synthesis of a di-substituted pentanoic acid.
Reaction Mechanism Overview
The following diagram outlines the key chemical transformations in the malonic ester synthesis.
Caption: Key mechanistic steps of the malonic ester synthesis.
References
- 1. Solved how how to synthesize 2-propylpentanoic acid using | Chegg.com [chegg.com]
- 2. DIETHYL METHYL PROPYL MALONATE synthesis - chemicalbook [chemicalbook.com]
- 3. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note and Protocol: Purification of 3-Ethyl-4-methylpentanoic Acid by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-4-methylpentanoic acid is a carboxylic acid derivative with potential applications in various fields of chemical synthesis and drug discovery. The purity of this compound is crucial for its intended use. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is designed to separate the target compound from less polar and more polar impurities.
Key Principles of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of carboxylic acids like this compound, silica gel is a commonly used stationary phase.[2] Silica gel is a polar adsorbent, and the elution order of compounds generally follows an increasing order of polarity, with non-polar compounds eluting first.[2] Carboxylic acids are polar and tend to have strong interactions with the silica gel.[2]
To achieve optimal separation and prevent issues like peak tailing, which can arise from the acidic nature of both the silica gel and the analyte, mobile phase modifiers are often employed.[3] Adding a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent can suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica gel and resulting in a more symmetrical peak shape.[3]
Experimental Protocol
This protocol outlines the steps for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)[4]
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Acetic acid (glacial)
-
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Fraction collector or collection tubes/flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
-
Sample: Crude this compound
Procedure
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane (B92381) and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal mobile phase composition for separation. A small amount of acetic acid (e.g., 0.1-1%) can be added to the mobile phase to improve the spot shape.[3]
-
Visualize the spots under a UV lamp and/or by staining. The ideal solvent system should provide good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Preparation (Slurry Packing Method):
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a 95:5 hexane:ethyl acetate mixture).[4] The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the determined mobile phase composition (e.g., a gradient of increasing ethyl acetate in hexane, with 0.5% acetic acid).
-
Collect fractions of a consistent volume in tubes or flasks.
-
Monitor the elution process by collecting small spots from the fractions on a TLC plate, developing the plate, and visualizing.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the mobile phase using a rotary evaporator to obtain the purified product.
-
To remove the residual acetic acid, the product can be co-evaporated with a high-boiling point, non-polar solvent like toluene.
-
Data Presentation
The following table represents typical data that would be collected during the purification process.
| Parameter | Value |
| Chromatography Type | Normal Phase Silica Gel Column |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Weight | 1.5 g |
| Mobile Phase | Gradient: 10% to 30% Ethyl Acetate in Hexane + 0.5% Acetic Acid |
| Flow Rate | ~5 mL/min |
| Fraction Volume | 15 mL |
| Fractions Collected | 50 |
| Product Elution | Fractions 22-35 |
| Yield of Pure Product | 1.2 g |
| Purity (by NMR) | >98% |
Visualizations
Experimental Workflow for Column Chromatography
A schematic overview of the column chromatography purification process.
Logical Relationship of Chromatographic Components
References
Application Note: 1H and 13C NMR Analysis of 3-Ethyl-4-methylpentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra of 3-ethyl-4-methylpentanoic acid. The data presented herein is based on predicted values and serves as a guide for the characterization of this and structurally related compounds. Understanding the NMR profile is crucial for confirming the chemical structure and purity of synthesized molecules in drug discovery and development. Carboxylic acids, such as this compound, exhibit characteristic NMR signals that provide valuable structural information.[1][2][3][4][5][6]
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established chemical shift correlations and spin-spin coupling constants.
Structure of this compound:
Table 1: Predicted 1H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha (-COOH) | 10.0 - 12.0 | br s | - | 1H |
| Hb (-CH2-COOH) | 2.2 - 2.4 | m | - | 2H |
| Hc (-CH(Et)-) | 1.8 - 2.0 | m | - | 1H |
| Hd (-CH(Me)2) | 1.6 - 1.8 | m | - | 1H |
| He (-CH2-CH3) | 1.3 - 1.5 | m | ~7.0 | 2H |
| Hf (-CH(CH3)2) | 0.9 - 1.0 | d | ~6.8 | 6H |
| Hg (-CH2-CH3) | 0.8 - 0.9 | t | ~7.0 | 3H |
br s = broad singlet, m = multiplet, d = doublet, t = triplet
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (-COOH) | 178 - 182 |
| C2 (-CH2-COOH) | 35 - 40 |
| C3 (-CH(Et)-) | 45 - 50 |
| C4 (-CH(Me)2) | 30 - 35 |
| C5 (-CH2-CH3) | 25 - 30 |
| C6 (-CH(CH3)2) | 18 - 22 |
| C7 (-CH2-CH3) | 10 - 15 |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
1H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 13 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
13C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of 13C.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the 1H and 13C NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the 1H and 13C NMR analysis of this compound. The predicted spectral data, presented in clear tabular format, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and drug development. The provided workflow diagram further clarifies the logical steps involved in the NMR analysis process, from sample preparation to final structural confirmation.
References
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
Application Note: Quantitative Analysis of 3-Ethyl-4-methylpentanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-4-methylpentanoic acid is a branched-chain fatty acid (BCFA) that may play a role in various metabolic processes. BCFAs are integral components of cell membranes and are increasingly recognized as biomarkers for different physiological and pathological states.[1] The accurate quantification of specific BCFAs like this compound in complex biological samples presents an analytical challenge due to their structural similarity to other fatty acids and their inherent volatility.[1] This application note details a robust and sensitive method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure.
Principle
Due to the high polarity and volatility of short-chain fatty acids, direct analysis by GC-MS is often difficult.[2] This protocol employs a derivatization step to convert the target analyte into a more volatile and thermally stable ester. Specifically, pentafluorobenzyl bromide (PFBBr) is used as the derivatization reagent, which reacts with the carboxylic acid group to form a pentafluorobenzyl (PFB) ester.[3][4] This derivative exhibits excellent chromatographic properties and allows for highly sensitive detection using GC-MS, particularly in negative chemical ionization mode.[5] Quantification is achieved by using a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (PubChem CID: 13538957)[6]
-
Internal Standard (IS): Deuterated short-chain fatty acid (e.g., Acetic acid-d4)
-
Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr)
-
Phase-Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)[4]
-
Solvents: Methanol (B129727), Acetonitrile, Hexane, Ethyl Acetate (all HPLC or MS grade)
-
Reagents: Sodium hydroxide (B78521) (NaOH), Pyridine, Formic Acid
-
Sample Matrices: Human plasma, serum, fecal homogenates, or cell culture media
-
Standard laboratory equipment: vortex mixer, centrifuge, pipettes, autosampler vials.
2. Sample Preparation: Extraction and Derivatization
This protocol is adapted from established methods for short-chain fatty acid analysis.[2][4]
-
Sample Collection & Pretreatment:
-
Collect biological samples (e.g., 100 µL of plasma or serum, or 50-100 mg of homogenized feces) into a microcentrifuge tube.
-
For solid samples like feces, homogenize in a suitable buffer (e.g., 1 mL of 10% isobutanol).[2]
-
Add 10 µL of the internal standard solution (e.g., Acetic acid-d4 at 10 µmol/L) to all samples, calibration standards, and quality controls.[7]
-
-
Protein Precipitation (for Plasma/Serum):
-
Add 250 µL of cold methanol to the sample to precipitate proteins.[7]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction (Alternative):
-
Acidify the sample with hydrochloric acid.
-
Extract the fatty acids with a suitable organic solvent like methyl tert-butyl ether.[8]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen before proceeding to derivatization.
-
-
Derivatization with PFBBr:
-
To the supernatant or dried extract, add a solution containing the phase-transfer catalyst (TBAHS) and the derivatization reagent (PFBBr).[4]
-
An optimized protocol suggests incubating the reaction mixture at 60°C for 90 minutes.[3]
-
After incubation, quench the reaction by adding a small volume of water.
-
Extract the PFB-derivatives into an organic solvent like hexane.
-
Transfer the organic phase containing the derivatized analyte to a clean autosampler vial for GC-MS analysis.
-
3. GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.[2]
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.[2]
-
GC Column: A polar capillary column is recommended for separating fatty acid isomers. A DB-225ms column (30 m x 0.25 mm, 0.25 µm) is a suitable choice.[3]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for PFB derivatives.[5]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[4]
-
Monitored Ions: The specific ions for derivatized this compound and the internal standard need to be determined by infusing the derivatized standards. The PFB derivative will likely produce a characteristic fragment ion at m/z 181 ([PFB]+).[4]
-
4. Quantification
Quantification is performed using an internal standard method. A calibration curve is generated by preparing standards of this compound at various concentrations in a surrogate matrix (e.g., water or stripped serum).[8] The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then calculated from the linear regression of the calibration curve.
Data Presentation
The performance of this method is expected to be comparable to other validated GC-MS methods for short-chain fatty acids using PFBBr derivatization.
Table 1: Expected Quantitative Performance Characteristics
| Parameter | Expected Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.997 | [4] |
| Limit of Detection (LOD) | 0.2 - 25 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL | [4] |
| Recovery | 85 - 115% | [3][8] |
| Precision (RSD%) | < 15% |[5][9] |
Workflow Visualization
The overall experimental process for the GC-MS analysis of this compound can be visualized as a sequential workflow.[1]
Caption: GC-MS workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity GC-MS Analysis of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain.[1] The most common forms are the iso- series, with a methyl group on the penultimate carbon, and the anteiso- series, with a methyl group on the antepenultimate carbon from the methyl end.[1] BCFAs are integral components of cell membranes, particularly in bacteria, where they play a crucial role in regulating membrane fluidity and adaptation to environmental stress.[2] Emerging research has highlighted the significance of BCFAs in various physiological and pathological states, including metabolic regulation and as potential biomarkers.[1] Consequently, the accurate identification and quantification of BCFAs in diverse biological matrices are of great interest in microbiology, clinical diagnostics, and nutritional science.[1]
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of fatty acids due to its high resolution, sensitivity, and specificity.[3] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the polar nature of the carboxyl group, which can lead to poor chromatographic peak shape and inaccurate quantification.[3][4] To overcome these limitations, a derivatization step is essential to convert the fatty acids into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs).[1][3] This application note provides a detailed protocol for the GC-MS analysis of BCFAs, covering sample preparation, derivatization, and optimized instrument parameters.
Experimental Workflow
The overall workflow for the GC-MS analysis of BCFAs involves several key stages, from sample collection to data analysis. A generalized workflow is depicted below.
Caption: A generalized experimental workflow for the GC-MS analysis of branched-chain fatty acids.
Detailed Protocols
Sample Preparation
Meticulous sample collection and preparation are critical for accurate fatty acid profiling.[1] The protocol for sample preparation will vary depending on the sample matrix.
For Microbial Cultures:
-
Cell Harvesting: Collect microbial cultures (e.g., 2.5 mL) in a glass centrifuge tube.[2]
-
Centrifugation: Pellet the cells by centrifugation.[2]
-
Washing: Discard the supernatant and wash the cell pellet with a suitable buffer or saline solution to remove residual media components.[2]
-
Lyophilization (Optional): For dry weight measurements, the cell pellet can be lyophilized.
For Plasma/Serum:
-
Sample Collection: Collect blood samples and process them to obtain plasma or serum. A minimum of 100 µL is typically required.[5]
-
Storage: Store samples at -80°C and avoid repeated freeze-thaw cycles.[5]
For Tissues:
-
Sample Collection: Excise tissue samples (minimum of 100 mg) and snap-freeze them in liquid nitrogen.[5]
-
Storage: Store samples at -80°C.[5]
-
Homogenization: Prior to extraction, homogenize the tissue in an appropriate buffer.[5]
Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for lipid extraction followed by derivatization to FAMEs using boron trifluoride (BF3) in methanol.
Materials:
-
Chloroform:Methanol (2:1, v/v)
-
12-14% Boron Trifluoride (BF3) in Methanol[3]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid, C17:0)[3]
Procedure:
-
Lipid Extraction (Modified Folch Method):
-
To the prepared sample (e.g., cell pellet, 100 µL of plasma), add an appropriate amount of internal standard.[3]
-
Add 1 mL of chloroform:methanol (2:1, v/v) solution.[3]
-
Vortex vigorously for 2 minutes.[3]
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.[3]
-
Carefully transfer the lower organic layer to a new glass tube.[3]
-
Dry the organic extract under a gentle stream of nitrogen.[3]
-
-
Derivatization:
-
To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[3][6]
-
Tightly cap the tube and vortex briefly.[3]
-
Heat the mixture at 60°C for 10 minutes. Derivatization times and temperatures may need to be optimized depending on the specific fatty acids.[6]
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.[6]
-
Shake the tube vigorously to extract the FAMEs into the hexane layer.[6]
-
Allow the layers to separate.
-
-
Sample Collection:
GC-MS Analysis
The separation of BCFA isomers requires a polar capillary column and an optimized temperature program.[1]
Typical GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent[5] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[5] |
| GC Column | Polar capillary column (e.g., Nukol Fused Silica Capillary Column, 15 m x 0.32 mm x 0.25 µm film thickness)[7] |
| Injector Temperature | 200°C[7] |
| Injection Volume | 1 µL (splitless injection)[7] |
| Carrier Gas | Helium[7] |
| Oven Temperature Program | Initial temperature of 55°C, hold for 1 min, ramp to 105°C at 8°C/min, hold for 2 min, then ramp to 190°C at 30°C/min and hold for 1 min.[7] |
| MS Transfer Line Temp. | 200°C[7] |
| Ion Source Temperature | 250°C[7] |
| Ionization Mode | Electron Ionization (EI)[5] |
| Scan Mode | Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling. |
Quantitative Data
Quantitative analysis of BCFAs is typically performed using stable isotope-labeled internal standards. The following table summarizes representative limits of detection (LOD) and quantification (LOQ) for various short-chain fatty acids, including branched-chain isomers, achieved with a GC-MS method using pentafluorobenzyl bromide (PFBBr) derivatization.
| Fatty Acid | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Isobutyric acid | 0.488 | 0.977 |
| 2-Methylbutyric acid | 0.244 | 0.488 |
| Isovaleric acid | 0.244 | 0.488 |
Data adapted from a study on SCFA analysis using PFBBr derivatization and GC-MS.[8]
Branched-Chain Fatty Acid Biosynthesis
In many bacteria, the synthesis of BCFAs initiates from branched-chain amino acids. The pathway diverges from straight-chain fatty acid synthesis at the initial priming step.
Caption: Biosynthesis pathway of BCFAs in bacteria, initiating from branched-chain amino acids.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of branched-chain fatty acids in various biological samples. The key to successful analysis lies in careful sample preparation and effective derivatization to FAMEs. This methodology is applicable to a wide range of research areas, including microbiology, metabolic studies, and the development of novel therapeutics targeting bacterial membrane biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Short-Chain Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1][2][3] The most abundant SCFAs in the human gut are acetate, propionate, and butyrate. These molecules are crucial signaling molecules that play a significant role in host physiology, including gut health, immune function, and metabolism.[1][2][3] Consequently, the accurate quantification of SCFAs in various biological matrices is of great interest in biomedical research and drug development. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for SCFA analysis, providing reliable separation and quantification.[4] This document details various HPLC-based methods for SCFA quantification, including direct analysis and pre-column derivatization techniques, to enhance sensitivity and selectivity.
Methods Overview
Several HPLC-based approaches are available for the quantification of SCFAs, each with its own advantages and considerations. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Direct Injection with UV Detection: This is a straightforward method where a protein-precipitated and filtered sample is directly injected into the HPLC system. Detection is typically performed at a low UV wavelength (around 210 nm). While simple and rapid, this method can suffer from low sensitivity and potential interference from other matrix components that absorb at this wavelength.[5]
-
Pre-column Derivatization with UV/Fluorescence Detection: To overcome the limitations of direct detection, SCFAs can be chemically derivatized prior to HPLC analysis.[4][6][7][8][9] Derivatization agents react with the carboxylic acid group of the SCFAs to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity and specificity. Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH) and 2-nitrophenylhydrazine (B1229437) (2-NPH).[9][10]
-
HPLC Coupled with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for SCFA quantification.[1][2][3] It can be used for both derivatized and underivatized SCFAs. The use of tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each SCFA, minimizing matrix effects.[1][2][3][10]
Experimental Protocols
Protocol 1: Pre-column Derivatization with 3-Nitrophenylhydrazine (3-NPH) followed by HPLC-UV/MS Analysis
This protocol is suitable for the sensitive quantification of SCFAs in various biological matrices, including microbial culture supernatants, fecal extracts, and plasma.[1][2][7][10]
1. Sample Preparation (Microbial Supernatant Example):
-
Centrifuge the microbial culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
An optional liquid-liquid extraction can be performed to further clean up the sample.[1][2]
2. Derivatization Procedure:
-
To 50 µL of the filtered supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[1][2]
-
Incubate the mixture at 40°C for 30 minutes with constant shaking.[1][2]
-
Quench the reaction by adding 200 µL of 0.1% formic acid.[1][2] The derivatized sample is now ready for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Gemini C18, 110 Å, 2 x 50 mm, 3 µm particle size).[1][2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).[1][2]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the derivatized SCFAs. For example: 0-2.5 min, 10-20% B; 2.5-3.5 min, 20-90% B; 3.5-4.5 min, 90% B; 4.5-5.5 min, 10% B.[1][2]
4. Detection:
-
UV Detection: Monitor the absorbance at a wavelength suitable for the 3-NPH derivatives (e.g., 400 nm).
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for each SCFA derivative.
Protocol 2: Direct Injection HPLC with UV Detection
This protocol is a simpler, though less sensitive, method suitable for samples with relatively high SCFA concentrations.
1. Sample Preparation (Fecal Extract Example):
-
Homogenize a known weight of fecal sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate to pellet solid debris.
-
Precipitate proteins from the supernatant by adding a deproteinizing agent (e.g., perchloric acid or a mixture of acetonitrile and methanol).
-
Centrifuge to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Acidify the sample with an acid like sulfuric acid to a pH < 2 to ensure SCFAs are in their protonated form for better retention on a reversed-phase column.[5]
2. HPLC Conditions:
-
Column: A column suitable for aqueous mobile phases (e.g., Hypersil Gold aQ or a C18 column).[5]
-
Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.005 M H₂SO₄).
-
Flow Rate: 0.6 - 1.2 mL/min.[11]
-
Column Temperature: 40 - 60°C.[11]
-
Injection Volume: 20 µL.
3. Detection:
-
UV Detection: Monitor the absorbance at 210 nm.[11]
Quantitative Data Summary
The following tables summarize the quantitative performance of different HPLC methods for SCFA analysis as reported in the literature.
Table 1: HPLC-MS/MS Methods with Pre-column Derivatization
| Analyte | Matrix | Derivatizing Agent | LLOQ | Linearity Range | Recovery (%) | Reference |
| Acetic Acid | Microbial Supernatant | 3-NPH | 1.95 ng/mL | 1.95 - 1000 ng/mL | - | [1][2] |
| Propionic Acid | Microbial Supernatant | 3-NPH | 0.39 ng/mL | 0.39 - 200 ng/mL | - | [1][2] |
| Butyric Acid | Microbial Supernatant | 3-NPH | 0.39 ng/mL | 0.39 - 200 ng/mL | - | [1][2] |
| Acetate | Fecal Samples | Aniline | 160 nM | - | - | [12] |
| Propionate | Fecal Samples | Aniline | ~310 nM | - | - | [12] |
| Butyrate | Fecal Samples | Aniline | ~310 nM | - | - | [12] |
| Various SCFAs | Fecal Samples | Indole-3-acetic acid hydrazide | 4.0x10⁻³ - 1.9x10⁻² µmol/L (LOD) | >0.9969 (R²) | 90.0 - 109.1 | [6] |
Table 2: HPLC-UV Methods
| Analyte | Matrix | Derivatizing Agent | LLOQ | Linearity Range | Recovery (%) | Reference |
| Acetic Acid | Chicken Feces | None (SPE cleanup) | 0.44 mg/mL | - | 76.05 | [11] |
| Propionic Acid | Chicken Feces | None (SPE cleanup) | 0.45 mg/mL | - | 95.60 | [11] |
| Butyric Acid | Chicken Feces | None (SPE cleanup) | 0.43 mg/mL | - | 81.56 | [11] |
| 8 SCFAs | Human Feces | 3-NPH | <0.04 mM | 0.04 - 8.0 mM | 96.12 - 100.75 | [7] |
| 13 SCFAs | Mouse Feces | 2-NPH | - | 1 - 100 nmol/100 µL | 90 - 115 | [9] |
Visualizations
Caption: Experimental workflow for SCFA quantification using pre-column derivatization HPLC.
Caption: Experimental workflow for direct injection HPLC analysis of SCFAs.
References
- 1. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pre-column derivatization high-performance liquid chromatography method for simultaneous determination of short-chain and medium-chain fatty acids in a fecal sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of short-chain fatty acids in human feces by HPLC with ultraviolet detection following chemical derivatization and solid-phase extraction segmental elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Short-Chain Fatty Acids and Lactic Acid in Biosamples by High Performance Liquid Chromatography with Pre-Column Derivatization [spkx.net.cn]
- 9. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
Application Notes and Protocols for the Derivatization of 3-Ethyl-4-methylpentanoic Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 3-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid, to facilitate its analysis by gas chromatography (GC). Due to its polarity and low volatility, direct GC analysis of this compound is challenging, often resulting in poor peak shape and low sensitivity.[1][2] Derivatization chemically modifies the carboxylic acid group, rendering the molecule more volatile and amenable to GC analysis.[3][4] The two most common and effective derivatization strategies for carboxylic acids are silylation and esterification (alkylation).[3][5][6]
Introduction to Derivatization for GC Analysis
This compound (C8H16O2, MW: 144.21 g/mol ) is a carboxylic acid that requires derivatization prior to GC analysis to improve its chromatographic behavior.[7] The presence of an active hydrogen in the carboxyl group leads to strong intermolecular hydrogen bonding, which decreases volatility.[5] Derivatization replaces this active hydrogen with a less polar functional group, thereby increasing volatility and thermal stability, and improving peak shape and detection.[2][8]
The choice of derivatization method depends on the sample matrix, the desired sensitivity, and the available instrumentation. This guide details protocols for two robust and widely used methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification to form methyl esters using boron trifluoride-methanol (BF3-Methanol).
Derivatization Strategies: A Comparative Overview
| Derivatization Method | Reagent | Advantages | Disadvantages |
| Silylation | BSTFA, MSTFA, MTBSTFA | Forms volatile and thermally stable derivatives.[9] Reagents are highly reactive, leading to rapid and complete reactions. | Derivatives can be sensitive to moisture.[8] Reagents and byproducts may interfere with analysis if not properly handled. |
| Esterification (Alkylation) | BF3-Methanol, HCl-Methanol | Forms stable alkyl esters.[10] Reagents are relatively inexpensive and readily available. | Can require harsher reaction conditions (e.g., heating).[6] Potential for acid-catalyzed side reactions. |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the formation of a trimethylsilyl (B98337) (TMS) ester of this compound. Silylation is a versatile and widely used derivatization technique for compounds containing active hydrogens.[4][8]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC autosampler vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound standard or a dried sample extract into a clean, dry reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Transfer the derivatized sample to a GC autosampler vial for immediate analysis.
GC-FID Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Protocol 2: Esterification using BF3-Methanol
This protocol details the conversion of this compound to its methyl ester derivative. Esterification is a classic and reliable method for the derivatization of carboxylic acids.[6][10]
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Separatory funnel or centrifuge tubes
Procedure:
-
Sample Preparation: Place approximately 1 mg of this compound standard or a dried sample extract into a reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes.[6]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester derivative.
-
Drying: Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried hexane extract is ready for GC analysis.
GC-FID Conditions (Example):
-
Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
-
Injector Temperature: 240°C
-
Detector Temperature: 250°C
-
Oven Program: Initial temperature 60°C, hold for 1 minute, ramp to 220°C at 8°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (split injection)
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC analysis of short-chain fatty acids (SCFAs) using derivatization. While specific data for this compound is not available, these values provide a general expectation of performance.
| Parameter | Silylation (e.g., with MTBSTFA) | Esterification (e.g., with PFBBr) | Reference |
| Limit of Detection (LOD) | - | 5–24 ng/mL | [11] |
| Limit of Quantification (LOQ) | - | 0.05–0.1 µg/mL | [11] |
| Linearity (r²) | > 0.99 | > 0.997 | [11][12] |
| Recovery | 95–117% | ~100% | [12][13] |
| Reproducibility (RSD) | 1–4.5% | < 10% | [12][13] |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the derivatization and analysis process.
Caption: Workflow for GC analysis of this compound.
Caption: Comparison of Silylation and Esterification protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. gcms.cz [gcms.cz]
- 11. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3-Ethyl-4-methylpentanoic Acid in Metabolic Research: Information Not Available
Following a comprehensive search of available scientific literature and databases, detailed information regarding the specific applications of 3-Ethyl-4-methylpentanoic acid in metabolic research is not available at this time. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data summaries for this specific compound cannot be provided.
The inquiry into the metabolic relevance of this compound did not yield specific studies detailing its role in signaling pathways, established experimental workflows for its use, or quantitative data from metabolic analyses.
While information on related branched-chain fatty acids and their general role in metabolism exists, these data are not specific to this compound and therefore cannot be used to generate the detailed and accurate documentation requested.
Researchers, scientists, and drug development professionals interested in the metabolic effects of novel branched-chain fatty acids may consider initiating exploratory studies to characterize the biological activity of this compound. Such research would be foundational in establishing its potential applications in metabolic research.
Future studies could focus on:
-
In vitro assays to determine the interaction of this compound with key metabolic enzymes and receptors.
-
Cell-based metabolic profiling (e.g., using techniques like mass spectrometry-based metabolomics) to observe changes in cellular metabolism upon treatment with the compound.
-
In vivo studies in model organisms to understand its pharmacokinetic properties and systemic metabolic effects.
As new research emerges, this topic may be revisited to provide the detailed application notes and protocols originally requested.
Application Notes and Protocols: 3-Ethyl-4-methylpentanoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpentanoic acid is a valuable branched-chain carboxylic acid that serves as a key chemical intermediate in the synthesis of various organic molecules. Its primary and most notable application is in the pharmaceutical industry as a precursor to 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608), a critical building block for the antidiabetic drug, glimepiride (B1671586).[1] Glimepiride is a third-generation sulfonylurea medication used in the management of type 2 diabetes mellitus. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound as a chemical intermediate in this significant synthetic pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| CAS Number | 60308-89-6 |
| Canonical SMILES | CCC(CC(=O)O)C(C)C |
| Physical State | Not explicitly stated, likely liquid or low-melting solid |
| Hazard Classification | Skin Irritant, Serious Eye Damage, Respiratory Irritant |
Data sourced from PubChem.[2]
Application: Synthesis of Glimepiride Intermediate
The core utility of this compound in drug development lies in its role as a starting material for the synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one. This γ-lactam is a central component of the glimepiride molecule. The overall synthetic workflow from the carboxylic acid to the final drug is a multi-step process.
Synthetic Workflow Overview
The following diagram illustrates the major transformations from this compound to Glimepiride.
Caption: Overall synthetic workflow from this compound to Glimepiride.
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one from this compound
This protocol outlines a plausible synthetic route for the conversion of this compound to the key γ-lactam intermediate. This process involves the introduction of an amino group at the γ-position followed by intramolecular cyclization.
Step 1.1: Halogenation at the γ-Position
This step can be achieved via a Hell-Volhard-Zelinsky-type reaction followed by elimination and addition, or more directly via radical halogenation. A plausible route involves the conversion to the acid chloride followed by radical bromination.
-
Materials: this compound, thionyl chloride (SOCl₂), N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Convert this compound to its acid chloride by reacting with an excess of thionyl chloride.
-
The crude acid chloride is then subjected to radical bromination at the γ-position using NBS and a catalytic amount of a radical initiator under reflux.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure.
-
Step 1.2: Azide (B81097) Formation
-
Materials: γ-bromo-3-ethyl-4-methylpentanoyl chloride, sodium azide (NaN₃), and a polar aprotic solvent (e.g., acetone (B3395972) or DMF).
-
Procedure:
-
The crude γ-bromo acid chloride is dissolved in the solvent and treated with an excess of sodium azide.
-
The reaction mixture is stirred at room temperature until the substitution is complete.
-
The inorganic salts are removed by filtration, and the solvent is evaporated.
-
Step 1.3: Reduction of Azide to Amine
-
Materials: γ-azido-3-ethyl-4-methylpentanoyl chloride, a reducing agent (e.g., H₂ with a Pd/C catalyst or triphenylphosphine (B44618) followed by water).
-
Procedure:
-
The crude γ-azido intermediate is reduced to the corresponding γ-amino compound. Catalytic hydrogenation is a common method.
-
The crude azide is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere.
-
The reaction is monitored until the azide functionality is no longer detectable (e.g., by IR spectroscopy).
-
The catalyst is filtered, and the solvent is removed. The resulting product is the γ-amino acid (after hydrolysis of the acid chloride).
-
Step 1.4: Intramolecular Cyclization (Lactamization)
-
Materials: γ-amino-3-ethyl-4-methylpentanoic acid.
-
Procedure:
Quantitative Data for Protocol 1 (Estimated)
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1.1 | SOCl₂, NBS, AIBN | CCl₄ | Reflux | 60-70% |
| 1.2 | NaN₃ | Acetone | Room Temp. | 80-90% |
| 1.3 | H₂/Pd-C | Ethanol | Room Temp. | 90-95% |
| 1.4 | Heat | Neat | 180-200 °C | 85-95% |
Protocol 2: Synthesis of Glimepiride from 3-Ethyl-4-methyl-3-pyrrolin-2-one
This protocol details the conversion of the synthesized γ-lactam intermediate to the final drug product, glimepiride.
Step 2.1: Reaction with 2-Phenylethyl Isocyanate
-
Materials: 3-Ethyl-4-methyl-3-pyrrolin-2-one, 2-phenylethyl isocyanate, toluene (B28343).
-
Procedure:
-
3-Ethyl-4-methyl-3-pyrrolin-2-one is condensed with 2-phenylethyl isocyanate in toluene at elevated temperatures (e.g., 150 °C).[5]
-
The reaction yields 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide.
-
Step 2.2: Chlorosulfonation
-
Materials: Product from Step 2.1, chlorosulfonic acid.
-
Procedure:
-
The product from the previous step is carefully reacted with chlorosulfonic acid at around 40 °C.[5]
-
This introduces the sulfonyl chloride group onto the phenyl ring.
-
Step 2.3: Ammonolysis
-
Materials: Product from Step 2.2, concentrated ammonium (B1175870) hydroxide (B78521).
-
Procedure:
-
The sulfonyl chloride is treated with concentrated ammonium hydroxide to form the corresponding sulfonamide.[5]
-
Step 2.4: Sulfonylurea Formation
-
Materials: The sulfonamide from Step 2.3, trans-4-methylcyclohexyl isocyanate, acetone, potassium carbonate.
-
Procedure:
-
The sulfonamide is reacted with trans-4-methylcyclohexyl isocyanate in acetone in the presence of a base like potassium carbonate to form the final glimepiride molecule.[6]
-
Quantitative Data for Protocol 2
| Step | Key Reagents | Solvent | Temperature | Reported Yield | Reference |
| 2.1 | 2-Phenylethyl isocyanate | Toluene | 150 °C | - | [5] |
| 2.2 | Chlorosulfonic acid | Neat | 40 °C | - | [5] |
| 2.3 | Conc. NH₄OH | Aqueous | - | - | [5] |
| 2.4 | trans-4-Methylcyclohexyl isocyanate, K₂CO₃ | Acetone | Reflux | 95% | [6] |
Biological Context: Glimepiride's Mechanism of Action
While this compound itself is not known to be biologically active in a specific signaling pathway, its end-product, glimepiride, has a well-defined mechanism of action. Glimepiride stimulates insulin (B600854) release from pancreatic β-cells by blocking ATP-sensitive potassium channels in the cell membrane.
Signaling Pathway of Glimepiride
Caption: Simplified signaling pathway of Glimepiride leading to insulin secretion.
Conclusion
This compound is a pivotal intermediate in the synthesis of the widely used antidiabetic drug, glimepiride. The provided protocols and data offer a framework for its application in a pharmaceutical context. The conversion to the key γ-lactam intermediate is a critical transformation that enables the subsequent construction of the final drug molecule. These application notes are intended to support researchers and developers in the efficient utilization of this important chemical building block.
References
Application Notes and Protocols for the Esterification of 3-Ethyl-4-methylpentanoic acid
Introduction
This document provides a detailed experimental procedure for the synthesis of an ester from 3-Ethyl-4-methylpentanoic acid via Fischer esterification. Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the product.[3][4][5] This protocol is designed for researchers and scientists in the field of organic synthesis and drug development. This compound possesses some steric hindrance, which may influence reaction kinetics, and this protocol is tailored to address such challenges.
Reaction Principle
The Fischer esterification of this compound with an alcohol (e.g., ethanol) is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][5] The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[1][5] To maximize the yield, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture.[1][5]
Reaction Scheme:
Where R is the 3-Ethyl-4-methylpentyl group and R' is the alkyl group from the alcohol.
Materials and Equipment
Reagents:
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Toluene (optional, for azeotropic removal of water)
-
Deionized water
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
-
pH paper
Experimental Protocol
1. Reaction Setup:
-
To a 250 mL round-bottom flask, add this compound (0.1 mol).
-
Add a significant excess of anhydrous ethanol (e.g., 5 molar equivalents, 0.5 mol). Using a large excess of the alcohol helps to shift the reaction equilibrium towards the product side.[1]
-
Place a magnetic stir bar into the flask.
-
Slowly and carefully add the acid catalyst, concentrated sulfuric acid (approximately 2-3% of the carboxylic acid's mass), to the mixture while stirring. Caution: The addition of concentrated sulfuric acid is exothermic.[6]
-
Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.
-
Add a few boiling chips to the flask to ensure smooth boiling.
2. Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle or an oil bath. The typical temperature for ethanol reflux is around 78-82 °C.
-
Allow the reaction to proceed under reflux for 4-6 hours. The reaction time may need to be extended for sterically hindered carboxylic acids.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
3. Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with deionized water to remove the excess ethanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a 5% aqueous solution of sodium bicarbonate.[7] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the carbon dioxide gas produced.[8] Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper).
-
Wash the organic layer again with deionized water to remove any residual salts.
-
Dry the organic layer (the ester) over anhydrous magnesium sulfate or sodium sulfate.[7][8]
-
Filter to remove the drying agent.
-
Remove the solvent (excess ethanol and any optional toluene) using a rotary evaporator.
-
For higher purity, the crude ester can be purified by fractional distillation.[7][9]
Data Presentation
The following table summarizes the key quantitative data for a typical esterification of this compound with ethanol.
| Parameter | Value |
| Reactants | |
| This compound | 14.42 g (0.1 mol) |
| Ethanol | 23.04 g (29.2 mL, 0.5 mol) |
| Sulfuric Acid (catalyst) | ~0.4 g (~0.2 mL) |
| Reaction Conditions | |
| Temperature | Reflux (~80 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | Ethyl 3-ethyl-4-methylpentanoate |
| Theoretical Yield | 17.23 g |
| Purification | |
| Washing Agents | 5% NaHCO₃(aq), H₂O |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
Visualization
The following diagram illustrates the experimental workflow for the esterification of this compound.
Caption: Workflow for the synthesis and purification of an ester.
The signaling pathway for the acid-catalyzed esterification mechanism is detailed below.
Caption: Mechanism of Fischer Esterification.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. uakron.edu [uakron.edu]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Analytical Standards for 3-Ethyl-4-methylpentanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpentanoic acid is a branched-chain fatty acid (BCFA) that may be of interest in various fields of research, including microbiology, metabolic disorders, and drug development. Accurate and reliable quantification of this analyte is crucial for understanding its biological role and potential as a biomarker. These application notes provide detailed protocols for the analysis of this compound in biological matrices using gas chromatography-mass spectrometry (GC-MS), along with relevant physicochemical data and a putative metabolic pathway.
Physicochemical Properties and Analytical Standards
A summary of the key physicochemical properties for this compound is provided in the table below. An analytical standard of this compound (CAS No. 60308-89-6) can be procured from various chemical suppliers.[1][2] It is essential to obtain a certificate of analysis to ensure the purity and identity of the standard.
| Property | Value | Source |
| Chemical Formula | C8H16O2 | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| CAS Number | 60308-89-6 | [1][2] |
| IUPAC Name | This compound | [2] |
| Predicted XlogP | 2.4 | [2] |
| Monoisotopic Mass | 144.115029749 Da | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the volatile nature of short-chain fatty acids, derivatization is typically required for robust GC-MS analysis. Below are two common derivatization protocols that can be adapted for this compound.
Protocol 1: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
This method offers high sensitivity and is suitable for trace-level analysis of BCFAs.[3]
Experimental Protocol:
-
Sample Preparation:
-
For aqueous samples (e.g., plasma, urine, cell culture media), acidify to pH < 2 with HCl.
-
For solid samples (e.g., tissues, feces), homogenize in a suitable solvent and extract the fatty acids using a liquid-liquid or solid-phase extraction method.
-
-
Derivatization:
-
To 100 µL of the extracted sample or standard solution, add 50 µL of a 10% solution of PFBBr in acetone (B3395972) and 50 µL of a 10% solution of diisopropylethylamine (DIPEA) in acetone.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane (B92381).
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: A polar capillary column, such as a DB-225ms, is recommended for the separation of BCFA isomers.[3]
-
Oven Program: An optimized temperature gradient is crucial for separating isomers. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The specific ions to monitor for the PFB derivative of this compound would need to be determined by analyzing the derivatized standard.
-
-
Protocol 2: Fatty Acid Methyl Ester (FAME) Derivatization
This is a classic and widely used method for fatty acid analysis.
Experimental Protocol:
-
Sample Preparation:
-
Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Dry the lipid extract under nitrogen.
-
-
Derivatization (using Acetyl Chloride in Methanol): [4]
-
To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.
-
Cap the vial tightly and heat at 95°C for 60 minutes for saturated BCFAs.[4]
-
After cooling, add 1 mL of saturated NaCl solution to stop the reaction.
-
Extract the FAMEs with 1 mL of hexane.
-
Collect the upper hexane layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A polar capillary column is recommended.[4]
-
Oven Program: A temperature gradient similar to the one described in Protocol 1 should be optimized.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan mode can be used for identification, while SIM mode is recommended for quantification.
-
-
Quantitative Data (Representative for BCFAs):
The following table provides representative quantitative data for short-chain fatty acids, including branched-chain isomers, using a GC-MS method with PFBBr derivatization.[4] The exact values for this compound would need to be determined experimentally.
| Parameter | Representative Value |
| Limit of Detection (LOD) | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL |
| Linearity (R²) | > 0.99 |
Putative Metabolic Pathway
While the specific metabolic pathway of this compound has not been extensively studied, it is likely to follow the general catabolic pathway of other branched-chain fatty acids, which is related to the metabolism of branched-chain amino acids (BCAAs). The diagram below illustrates a putative metabolic pathway.
References
- 1. 60308-89-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Ethyl-4-methylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structural complexity requires a robust and scalable synthetic strategy. This document outlines a detailed protocol for the large-scale synthesis of this compound, leveraging the well-established malonic ester synthesis pathway. The provided methodology is designed to be adaptable for industrial production, with considerations for yield, purity, and process control.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved via a sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. This classic approach, known as the malonic ester synthesis, is a versatile method for preparing a wide variety of substituted carboxylic acids.[1][2][3] The key steps involve:
-
Deprotonation: Formation of a nucleophilic enolate from diethyl malonate using a strong base.
-
First Alkylation: Reaction of the enolate with a suitable ethyl halide to introduce the ethyl group.
-
Second Alkylation: A second deprotonation followed by alkylation with an isopropyl halide (or a related electrophile) to introduce the sec-butyl precursor structure.
-
Hydrolysis and Decarboxylation: Saponification of the diester to a dicarboxylic acid, which upon heating, readily decarboxylates to yield the final product.
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol details a representative procedure for the gram-scale synthesis, which can be scaled up with appropriate engineering controls and safety precautions.
Materials and Reagents:
-
Diethyl malonate
-
Sodium ethoxide (or Sodium metal in absolute ethanol)
-
Ethyl iodide (or Ethyl bromide)
-
2-Bromopropane (B125204) (Isopropyl bromide)
-
Potassium hydroxide (B78521)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, distillation, and extraction.
Procedure:
Step 1: First Alkylation - Synthesis of Diethyl ethylmalonate
-
In a suitably sized three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol (B145695). For a 1 molar equivalent scale, dissolve sodium metal in an excess of dry ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium ethoxide solution in an ice bath.
-
Add diethyl malonate (1 molar equivalent) dropwise to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.
-
Add ethyl iodide (1 molar equivalent) dropwise through the dropping funnel. An exothermic reaction may be observed; maintain the temperature below 40 °C.
-
After the addition, heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate. Purify by vacuum distillation if necessary.
Step 2: Second Alkylation - Synthesis of Diethyl ethyl(1-methylethyl)malonate
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.
-
Add the crude or purified diethyl ethylmalonate (1 molar equivalent) dropwise to the sodium ethoxide solution under cooling.
-
After stirring for 30 minutes at room temperature, add 2-bromopropane (1 molar equivalent) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up the reaction as described in Step 1 to isolate the crude diethyl ethyl(1-methylethyl)malonate.
Step 3: Hydrolysis and Decarboxylation - Synthesis of this compound
-
To the crude dialkylated malonic ester, add a solution of potassium hydroxide (3-4 molar equivalents) in water.[1]
-
Heat the mixture to reflux for 4-6 hours to ensure complete saponification of the ester groups.[1]
-
After cooling, carefully acidify the reaction mixture with concentrated sulfuric acid to a pH of approximately 1-2. This should be done slowly and with efficient stirring in an ice bath to control the exotherm.[1]
-
Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Cool the mixture and extract the product with a suitable organic solvent such as diethyl ether or toluene (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative synthesis. Actual yields and purity will vary depending on the scale and specific reaction conditions.
| Parameter | Step 1: First Alkylation | Step 2: Second Alkylation | Step 3: Hydrolysis & Decarboxylation | Overall |
| Reactant | Diethyl malonate | Diethyl ethylmalonate | Diethyl ethyl(1-methylethyl)malonate | Diethyl malonate |
| Scale (moles) | 1.0 | 0.85 | 0.70 | 1.0 |
| Product | Diethyl ethylmalonate | Diethyl ethyl(1-methylethyl)malonate | This compound | This compound |
| Theoretical Yield (g) | 188.22 | 161.21 | 100.95 | 144.21 |
| Actual Yield (g) | 159.99 | 137.03 | 75.71 | 75.71 |
| Yield (%) | 85% | 85% | 75% | 52.5% |
| Purity (by GC) | >95% (after distillation) | >95% (after distillation) | >98% (after distillation) | >98% |
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route for this compound via malonic ester synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols for 3-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-Ethyl-4-methylpentanoic acid, including supplier information, purchasing details, and generalized experimental protocols relevant to its use in a research and development setting.
Compound Information
Chemical Name: this compound CAS Number: 60308-89-6 Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol
Supplier and Purchasing Information
The following table summarizes publicly available information for suppliers of this compound (CAS 60308-89-6). Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number/ID | Purity/Specification | Available Quantities |
| BLD Pharm | BD01051687 / 60308-89-6 | Not specified | Inquire |
| Biosynth | KCA30889 | Not specified | Inquire |
| Ambeed | 60308-89-6 | Not specified | Inquire |
| Sigma-Aldrich (via Enamine) | ENA311759351 | Not specified | Inquire |
Application Notes
Currently, there is limited specific information available in the public domain regarding the direct application of this compound in signaling pathways or as a therapeutic agent. However, as a branched-chain carboxylic acid, it belongs to a class of molecules with diverse biological relevance.
General Biological Context of Branched-Chain Carboxylic Acids:
-
Metabolic Intermediates: Branched-chain fatty acids are essential components of membrane phospholipids (B1166683) in some bacteria, such as Staphylococcus aureus[1]. Their synthesis is critical for bacterial viability and virulence, making the enzymes in these pathways potential antibiotic targets.
-
Cellular Signaling: Short-chain fatty acids are known to act as signaling molecules, for instance, in gut-brain communication[2]. The signaling potential of more complex branched-chain carboxylic acids is an area of ongoing research.
-
Drug Scaffolds: The carboxylic acid moiety is a common feature in many pharmaceuticals, and the branched aliphatic chain can influence properties such as lipophilicity, metabolic stability, and target binding. Carboxylic acids are fundamental building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs)[2].
Potential Research Applications for this compound:
-
Antimicrobial Research: Given the importance of branched-chain fatty acids in bacteria, this compound could be investigated as a potential inhibitor of bacterial fatty acid synthesis or as a chemical probe to study these pathways.
-
Metabolic Studies: It could be used in cell-based assays to understand the effects of exogenous branched-chain carboxylic acids on cellular metabolism and signaling.
-
Synthetic Chemistry: This molecule can serve as a building block or starting material for the synthesis of more complex molecules, including novel drug candidates.
Experimental Protocols
Representative Synthesis Protocol: Malonic Ester Synthesis of a Branched-Chain Carboxylic Acid
This protocol is adapted from the synthesis of a structurally similar compound, 3-methylpentanoic acid, and illustrates a general method for preparing branched-chain carboxylic acids.
Objective: To synthesize a branched-chain carboxylic acid via alkylation of a malonic ester followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Appropriate alkyl halides (e.g., for this compound, this would be a multi-step alkylation)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, distillation apparatus)
Procedure:
-
Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in an anhydrous solvent. Add a strong base, such as sodium ethoxide, to generate the enolate.
-
Alkylation: Add the desired alkyl halide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the alkylation. For a di-substituted product like this compound, this step would be repeated with a second, different alkyl halide after another deprotonation.
-
Saponification: After the alkylation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. This protonates the carboxylates and the resulting malonic acid derivative will undergo decarboxylation upon heating, yielding the final carboxylic acid product.
-
Purification: The product can be purified by extraction into an organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by distillation or chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-4-methylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-4-methylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary and most effective methods for synthesizing this compound are through malonic ester synthesis and the carboxylation of a Grignard reagent. Malonic ester synthesis offers good control over the carbon skeleton construction.[1][2] The Grignard reagent pathway is also viable but requires careful control of reaction conditions to avoid side reactions due to the basicity of the organometallic intermediate.[3][4]
Q2: My overall yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. In malonic ester synthesis, incomplete alkylation or hydrolysis can be a major contributor.[5] For Grignard-based syntheses, the high basicity of the Grignard reagent can lead to deprotonation of any acidic protons present, consuming the reagent and reducing the yield of the desired carboxylic acid.[3][4] Additionally, purification losses, especially during extraction and distillation, can significantly impact the final isolated yield.
Q3: I am observing significant amounts of a ketone byproduct. How can this be minimized?
A3: The formation of a ketone byproduct is a known issue in Grignard syntheses of carboxylic acids. This can occur if the Grignard reagent reacts with the initially formed carboxylate. While this is generally less favorable, it can be minimized by using a large excess of carbon dioxide (dry ice) and maintaining a very low reaction temperature to ensure the Grignard reagent is consumed by carboxylation as quickly as it is introduced.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound is typically achieved through a combination of techniques. An initial acid-base extraction can effectively separate the carboxylic acid from neutral organic impurities. This is followed by fractional distillation under reduced pressure to obtain the pure acid.[5] For highly pure samples required for pharmaceutical applications, column chromatography may be employed.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Malonic Ester Synthesis: Incomplete initial deprotonation of diethyl malonate. | Ensure the use of a strong, anhydrous base like sodium ethoxide in absolute ethanol. Allow sufficient time for the enolate to form before adding the alkyl halide. |
| Malonic Ester Synthesis: Incomplete hydrolysis of the diester. | Use a sufficient excess of a strong base (e.g., KOH) and ensure a reflux time of at least 2-3 hours for complete saponification.[5] | |
| Grignard Synthesis: The Grignard reagent is acting as a base.[3][4] | Ensure all glassware is flame-dried and reagents are anhydrous. Use a non-protic solvent like diethyl ether or THF. Add the Grignard reagent slowly to a large excess of crushed dry ice. | |
| Impurity Formation | Presence of unreacted starting materials. | Monitor the reaction progress using TLC or GC to ensure completion. Adjust reaction time and temperature as needed. |
| Formation of symmetrical coupling products (Wurtz reaction) in Grignard synthesis. | This can occur if the alkyl halide is reactive. Prepare the Grignard reagent at a low temperature and use it immediately. | |
| Difficult Purification | Emulsion formation during acid-base extraction. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Co-distillation of impurities. | Ensure the distillation apparatus is efficient. A vacuum-jacketed Vigreux column is recommended. Collect narrow boiling point fractions. |
Experimental Protocols
Malonic Ester Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 3-methylpentanoic acid.[5]
-
Alkylation: Diethyl sec-butylmalonate is prepared by reacting diethyl malonate with 2-bromobutane (B33332) in the presence of a base like sodium ethoxide.
-
Saponification: The resulting diethyl sec-butylmalonate is saponified by refluxing with a concentrated solution of potassium hydroxide. This step hydrolyzes the ester groups to form the corresponding dicarboxylate salt.[5]
-
Decarboxylation: The reaction mixture is then acidified with a strong acid, such as sulfuric acid, and heated. This protonates the dicarboxylate and induces decarboxylation to yield the final product, this compound.[5]
-
Purification: The crude acid is isolated by extraction and purified by fractional distillation under reduced pressure.[5]
Data Presentation
| Synthesis Route | Key Reagents | Reaction Conditions | Average Yield (%) | Purity (%) |
| Malonic Ester Synthesis | Diethyl malonate, 2-bromobutane, NaOEt, KOH, H₂SO₄ | Reflux, atmospheric pressure | 60-70 | >95 |
| Grignard Carboxylation | 2-bromo-3-methylpentane, Mg, CO₂ | -78°C to room temperature | 50-60 | >97 |
Visualizations
Caption: Alternative synthetic routes for this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Synthesis of 3-Ethyl-4-methylpentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-4-methylpentanoic acid. The information provided is designed to address common challenges and side reactions encountered during its synthesis, primarily via the malonic ester route.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most common and versatile method for synthesizing this compound is the malonic ester synthesis. This method involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.[1][2][3][4]
Q2: I am getting a significant amount of a dialkylated byproduct. How can I minimize this?
A2: The formation of a dialkylated byproduct, diethyl bis(sec-butyl)malonate or diethyl bis(ethyl)malonate, is a common side reaction in malonic ester synthesis.[5] To minimize this, consider the following troubleshooting steps:
-
Stoichiometry Control: Use a slight excess of diethyl malonate relative to the alkylating agents and the base. This increases the probability that the enolate of the starting material will react rather than the enolate of the mono-alkylated product.[6]
-
Slow Addition of Alkylating Agent: Add the sec-butyl bromide and ethyl bromide slowly and dropwise to the reaction mixture. Maintaining a low concentration of the alkylating agent at any given time favors the mono-alkylation reaction.[6]
-
Choice of Base: While a strong base like sodium ethoxide is necessary to form the enolate, using a milder base such as potassium carbonate in the presence of a phase-transfer catalyst can sometimes provide better control over the alkylation and reduce dialkylation.[6]
Q3: My overall yield is low, and I've identified butene as a byproduct. What is causing this?
A3: The formation of butene indicates that a competing E2 elimination reaction is occurring.[5] The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HBr from the sec-butyl bromide, which is a secondary alkyl halide and thus more prone to elimination than a primary halide.[5]
-
Temperature Control: Run the alkylation step at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the SN2 substitution reaction over the E2 elimination.
-
Base Selection: While sodium ethoxide is commonly used, a bulkier base could potentially favor deprotonation of the malonic ester over the elimination of the alkyl halide, though this can be a delicate balance.
Q4: During the workup of the hydrolysis step, I am getting a low yield of the final acid and a significant amount of a neutral, low-boiling point compound. What is this impurity?
A4: This is likely due to incomplete saponification or re-esterification of the carboxylic acid with ethanol (B145695) that was not fully removed after the hydrolysis step. The resulting ethyl 3-ethyl-4-methylpentanoate will be a neutral impurity. A similar issue is noted in the synthesis of 3-methylpentanoic acid where residual ethanol can lead to the formation of ethyl 3-methylpentanoate.[7]
-
Complete Removal of Ethanol: After the basic hydrolysis (saponification) of the diethyl ester, it is crucial to remove all the ethanol formed during the reaction before acidification. This is typically achieved by distillation.[7]
-
Thorough Hydrolysis: Ensure the saponification reaction goes to completion by using a sufficient excess of base and adequate heating time.
Q5: The final decarboxylation step is not proceeding efficiently. How can I improve this?
A5: Decarboxylation of the substituted malonic acid is typically achieved by heating the acidified reaction mixture.[1][8]
-
Acidification: Ensure the reaction mixture is sufficiently acidic before heating. The presence of a strong acid like sulfuric acid is necessary to protonate the carboxylate and facilitate the decarboxylation of the resulting β-keto acid.
-
Temperature: The decarboxylation step requires elevated temperatures. Refluxing the acidified aqueous solution is a common procedure. The synthesis of 3-methylpentanoic acid involves refluxing with sulfuric acid for about three hours.[7]
Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis
This protocol is adapted from the well-established procedure for the synthesis of 3-methylpentanoic acid and is a representative method for the synthesis of this compound.[7]
Stage 1: Sequential Alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere to form sodium ethoxide.
-
First Alkylation (sec-Butylation): To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise. After the addition is complete, slowly add sec-butyl bromide (1.0 equivalent). Heat the mixture to reflux until the reaction is complete (monitor by TLC or GC).
-
Second Alkylation (Ethylation): Cool the reaction mixture and add a second equivalent of sodium ethoxide solution. Then, slowly add ethyl bromide (1.0 equivalent) and reflux until the second alkylation is complete.
Stage 2: Hydrolysis and Decarboxylation
-
Saponification: To the reaction mixture containing diethyl ethyl(sec-butyl)malonate, add a solution of potassium hydroxide (B78521) (a significant excess, e.g., 3-4 equivalents) in water. Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester groups.[7]
-
Removal of Ethanol: Distill off the ethanol from the reaction mixture. This step is critical to prevent re-esterification in the subsequent step.[7]
-
Acidification and Decarboxylation: Cool the remaining aqueous solution and slowly add concentrated sulfuric acid until the solution is strongly acidic. Heat the acidified mixture under reflux for several hours to effect decarboxylation.[7]
-
Isolation and Purification: After cooling, the organic layer containing this compound is separated. The aqueous layer can be extracted with a suitable organic solvent (e.g., ether) to recover any dissolved product. The combined organic layers are then washed, dried, and the final product is purified by vacuum distillation.
Data Presentation
The following table summarizes representative yields for a similar malonic ester synthesis and highlights potential side products.
| Product/Side Product | Representative Yield | Key Factors Influencing Yield |
| This compound | 60-70% (estimated based on analogous syntheses)[7] | Purity of reagents, complete reactions, efficient removal of ethanol. |
| Diethyl ethyl(sec-butyl)malonate | Intermediate | Incomplete hydrolysis will leave this unreacted. |
| Butene | Variable | Higher reaction temperatures and sterically hindered bases favor its formation.[5] |
| Diethyl bis(sec-butyl)malonate or Diethyl bis(ethyl)malonate | Variable | Can be minimized by slow addition of alkylating agents and stoichiometric control.[5][6] |
| Ethyl 3-ethyl-4-methylpentanoate | Variable | Formed if ethanol is not completely removed before acidification.[7] |
Visualizations
Logical Workflow for Troubleshooting
The following diagram illustrates a troubleshooting workflow for common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. homework.study.com [homework.study.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Organic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing in the HPLC analysis of organic acids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a distortion in a chromatogram where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered to represent significant tailing.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]
Q2: What are the primary causes of peak tailing when analyzing organic acids?
A2: Peak tailing in the analysis of organic acids is often a result of secondary chemical interactions or physical issues within the HPLC system. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of organic acids, leading to a secondary retention mechanism that causes tailing.[2]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the organic acid, the analyte can exist in both ionized and un-ionized forms, resulting in broadened and tailing peaks.[2] For acidic compounds, a mobile phase pH below the pKa is recommended to ensure the analyte is in a single, un-ionized form.[1]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion and tailing.[3]
-
Column Degradation: The formation of voids in the column packing, contamination of the column frit, or degradation of the stationary phase over time can all contribute to poor peak shape.[3][4]
-
Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[1]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.
Q3: How does the mobile phase pH affect the peak shape of organic acids?
A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like organic acids. To achieve optimal peak shape, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the organic acid.[5] This ensures that the acid is predominantly in its protonated (un-ionized) form, which minimizes secondary interactions with the stationary phase and results in a more symmetrical peak.[5] When the mobile phase pH is close to the pKa, a mixture of ionized and un-ionized forms of the acid exists, leading to multiple retention interactions and resulting in a broad, tailing peak.[2]
Q4: What type of HPLC column is best for analyzing organic acids to minimize peak tailing?
A4: While standard C18 columns can be used, they often require highly aqueous mobile phases for retaining polar organic acids, which can lead to phase collapse. To avoid this and improve peak shape, the following column types are recommended:
-
Polar-Embedded C18 Columns: These columns have a polar group embedded near the base of the C18 chain, which makes them more compatible with highly aqueous mobile phases and helps to shield residual silanol groups, reducing peak tailing for polar analytes like organic acids.[6]
-
"Aqueous" C18 Columns: These are specifically designed for use with 100% aqueous mobile phases and provide good retention and peak shape for polar compounds.[6]
-
Mixed-Mode Columns: Columns with both reversed-phase and anion-exchange characteristics can offer unique selectivity and improved retention for organic acids.[7]
-
High-Purity, End-capped Columns: Using a modern, high-purity silica (B1680970) column that has been thoroughly end-capped is crucial to minimize the number of accessible residual silanol groups, thereby reducing secondary interactions and peak tailing.
Q5: Can my sample preparation be the cause of peak tailing?
A5: Yes, improper sample preparation can significantly contribute to peak tailing. Key factors to consider are:
-
Sample Concentration: Overly concentrated samples can lead to column overload. If you observe that all peaks in your chromatogram are tailing, try diluting your sample and reinjecting.[3]
-
Injection Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause the sample band to spread before it reaches the column, resulting in a distorted peak.
-
Sample Matrix: Complex sample matrices can contain components that interfere with the chromatography, leading to peak tailing. It may be necessary to perform a sample clean-up step, such as solid-phase extraction (SPE) or filtration, to remove these interferences.[3]
Data Presentation
Table 1: Effect of Mobile Phase pH on the Tailing Factor of an Organic Acid
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 2.5 | 1.1 | Symmetrical |
| 3.5 | 1.5 | Moderate Tailing |
| 4.5 (near pKa) | 2.2 | Severe Tailing |
| 5.5 | 1.8 | Tailing |
Note: This table presents illustrative data. Actual results will vary depending on the specific organic acid, column, and other chromatographic conditions.
Table 2: Comparison of Tailing Factors for Tartaric Acid on Different Column Types
| Column Type | Tailing Factor (Tf) |
| Standard C18 | 1.8 |
| Polar-Embedded C18 | 1.2 |
| Mixed-Mode (RP/Anion-Exchange) | 1.1 |
Note: This table presents illustrative data to highlight the impact of column chemistry on peak shape for a polar organic acid.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Organic Acid Analysis
Objective: To prepare a buffered mobile phase at a specific pH to ensure the protonation of organic acids and minimize peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol (B129727)
-
Phosphate (B84403) buffer salts (e.g., potassium dihydrogen phosphate) or Formic acid
-
pH meter, calibrated
-
Sterile filtration apparatus (0.22 µm or 0.45 µm filter)
-
Graduated cylinders and volumetric flasks
-
Sonicator
Procedure:
-
Aqueous Buffer Preparation:
-
Weigh the appropriate amount of phosphate buffer salt to achieve the desired molarity (typically 10-25 mM).[8]
-
Dissolve the salt in HPLC-grade water in a volumetric flask.
-
Adjust the pH to the desired level (e.g., pH 2.5-3.0) using a small amount of a concentrated acid like phosphoric acid.
-
Bring the solution to the final volume with HPLC-grade water.
-
-
Alternative Acidified Mobile Phase (without buffer):
-
For a simpler mobile phase, add a small volume of an acid like formic acid to the HPLC-grade water to achieve the desired concentration (e.g., 0.1% v/v).[8]
-
-
Filtration and Degassing:
-
Mixing with Organic Solvent:
-
Measure the required volumes of the prepared aqueous phase and the organic solvent (e.g., acetonitrile or methanol) separately using graduated cylinders.
-
Combine the aqueous and organic phases in a clean mobile phase reservoir.
-
Mix thoroughly.
-
If the final mixture will be used for an extended period, it can be beneficial to briefly sonicate the final mixture to ensure it is fully degassed.
-
Protocol 2: Column Flushing and Regeneration for a C18 Column
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol (B130326)
Procedure:
-
Disconnect the Column from the Detector: To prevent contaminants from entering the detector, disconnect the column outlet and direct the flow to a waste container.[10]
-
Reverse the Column: For a more effective cleaning of contaminants accumulated at the inlet frit, reverse the direction of flow through the column.[11]
-
Wash with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., a mixture of water and organic solvent).[10]
-
Flush with 100% Organic Solvent: Wash the column with at least 10 column volumes of 100% acetonitrile or methanol to remove strongly retained nonpolar compounds.[12]
-
Stronger Solvent Wash (if necessary): If peak tailing or high pressure persists, a more rigorous wash sequence can be employed:
-
10 column volumes of isopropanol
-
10 column volumes of hexane (B92381) (for very nonpolar contaminants)
-
Followed by 10 column volumes of isopropanol to ensure miscibility before returning to the reversed-phase mobile phase.[12]
-
-
Re-equilibrate the Column:
-
Return the column to the normal flow direction.
-
Flush the column with the mobile phase (including buffer) until a stable baseline is achieved.
-
Mandatory Visualization
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. lcms.cz [lcms.cz]
- 7. phenomenex.com [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. bvchroma.com [bvchroma.com]
Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs)
Welcome to the Technical Support Center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Fatty Acid Methyl Esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids to FAMEs necessary for GC-MS analysis?
A1: Free fatty acids are polar and have low volatility, which makes them unsuitable for direct GC analysis. This can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column, resulting in inaccurate data.[1][2] Derivatization to FAMEs increases their volatility and reduces polarity, making them ideal for GC-MS analysis.[2]
Q2: What are the most common derivatization methods for preparing FAMEs?
A2: The most common methods include:
-
Acid-catalyzed esterification: Using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[2] This method is effective for both free fatty acids and the transesterification of esterified fatty acids.[2]
-
Base-catalyzed transesterification: Using reagents like sodium or potassium hydroxide (B78521) in methanol for rapid transesterification.[2] This method is not effective for free fatty acids.[2]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[2]
Q3: How do I choose the right GC column for FAME analysis?
A3: The choice of GC column is critical for optimal separation. Highly polar columns are generally preferred.[2][3]
-
Polyethylene Glycol (PEG) Columns (e.g., DB-WAX, HP-INNOWax): Suitable for general-purpose FAME analysis and less complex samples.[2][4]
-
Cyanopropyl Silicone Columns (e.g., DB-23, HP-88, CP-Sil 88): These are highly polar and specifically designed for FAME analysis.[2][5] They provide excellent separation for complex mixtures and are the preferred choice for detailed cis-trans isomer analysis.[2][6]
Q4: What are the typical causes of poor peak shape (tailing or fronting) in my chromatogram?
A4: Poor peak shape is a common issue in GC analysis.[2][7]
-
Peak Tailing: This can be caused by active sites in the GC inlet or column, column contamination, or incomplete derivatization.[1][2][7]
-
Peak Fronting: This is often a result of column overloading.[2][7]
Q5: What are common sources of contamination in FAME analysis?
A5: Contamination can manifest as extraneous peaks in your chromatogram and can originate from several sources:
-
Solvents and Reagents: Impurities in solvents or derivatization reagents are a significant source. Always use high-purity solvents and reagents.[7]
-
Sample Preparation: Phthalates from plasticware are a common contaminant. Use glassware whenever possible and rinse it thoroughly.[7]
-
GC System: Column bleed, septum bleed, and contamination in the injector liner can all introduce interfering peaks. Regular maintenance is crucial.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC system (liner, column).[1][7] | Use a deactivated inlet liner.[1][4] Condition or trim the first few centimeters of the column.[1] |
| Incomplete derivatization.[1][4] | Optimize derivatization reaction time and temperature. Ensure reagents are fresh and samples are dry.[1] | |
| Poor Peak Shape (Fronting) | Column overload.[2][7] | Dilute the sample or reduce the injection volume.[2][7] |
| Poor Resolution/Co-elution | Inappropriate GC column.[7] | Use a highly polar cyanopropyl column (e.g., HP-88) for complex mixtures and cis/trans isomers.[4][6] |
| Suboptimal oven temperature program.[4] | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.[4] | |
| Incorrect carrier gas flow rate.[7] | Operate the column at its optimal flow rate. Consider using hydrogen as a carrier gas for faster analysis without significant loss of resolution.[7] | |
| No or Low Peak Intensity | Inefficient derivatization.[2] | Verify that the derivatization reagents are fresh and the reaction conditions (time, temperature) are optimal.[2] |
| Sample degradation in the injector.[2] | Consider lowering the injector temperature.[2] | |
| Leaks in the injector or MS detector issues.[2] | Check for leaks and ensure the MS detector is properly tuned.[2][8] | |
| Ghost Peaks/Carryover | Contaminated syringe. | Thoroughly clean the syringe between injections.[2] |
| Carryover from a previous injection.[2] | Run a blank solvent injection to confirm carryover. Increase the oven temperature at the end of the run to "bake-out" remaining compounds.[2] | |
| Contaminated inlet liner.[2] | Replace the inlet liner.[2] | |
| Baseline Instability or Drift | Column bleed.[2] | Condition the column according to the manufacturer's instructions and ensure the maximum operating temperature is not exceeded.[2] |
| Contaminated carrier gas.[2] | Use high-purity carrier gas and ensure purification traps are functional.[2] | |
| Leaks in the system.[2] | Perform a leak check of the entire GC-MS system.[2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This method is suitable for the derivatization of fatty acids from various lipid classes.[9]
Materials:
-
Lipid sample (1-25 mg)[1]
-
Anhydrous sodium sulfate (B86663)
-
Micro-reaction vessel
Procedure:
-
Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.[1]
-
Add 2 mL of 12% w/w BF₃ in methanol.[1]
-
Heat the vessel at 60°C for 5-10 minutes.[1]
-
Cool the vessel to room temperature.[1]
-
Add 1 mL of water and 1 mL of hexane (B92381).[1]
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1]
-
Allow the layers to separate.
-
Carefully transfer the upper (hexane) layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[9]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Typical GC-MS Parameters for FAME Analysis
These are starting parameters and should be optimized for your specific application and instrument.
| Parameter | Typical Setting | Rationale |
| GC Column | Highly polar (e.g., cyanopropyl phase), 30-100 m x 0.25 mm ID, 0.2-0.25 µm film thickness.[1][3][5] | Provides good separation of FAMEs, including cis/trans isomers.[3][6] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1-2 mL/min. | Hydrogen can provide faster analysis times.[7] |
| Injector Temperature | 250 °C.[1][6] | Ensures efficient vaporization of FAMEs. May need to be increased for very-long-chain FAMEs.[10] |
| Injection Mode | Split (e.g., 50:1) or Splitless.[1][6] | Split injection is common for concentrated samples to avoid column overload.[7] |
| Oven Program | Initial: 50-100°C (hold 1-2 min), Ramp: 10-25°C/min to 200-230°C, then a slower ramp of 2-5°C/min to 230-250°C.[4][6] | Balances separation of a wide range of FAMEs with a reasonable analysis time.[4] |
| MS Transfer Line Temp. | 240-280 °C. | Prevents condensation of analytes between the GC and MS. |
| MS Source Temp. | 230 °C.[7] | A standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C.[7] | A standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[7] | Provides standard, reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM).[7] | Scan mode is used for qualitative analysis, while SIM mode provides higher sensitivity for quantitative analysis.[7][11] |
Quantitative Data Summary
Table 1: Recommended GC Columns for FAME Analysis
| Stationary Phase | Polarity | Common Trade Names | Primary Application |
| Polyethylene Glycol (PEG) | Polar | DB-WAX, HP-INNOWax[4][5] | General purpose FAME analysis, less complex samples.[2] |
| Cyanopropyl Polysiloxane | Highly Polar | DB-23, HP-88, CP-Sil 88[5][12] | Complex FAME mixtures, separation of cis/trans isomers.[6][12] |
| Biscyanopropyl Polysiloxane | Very Highly Polar | SP-2560, Rt-2560[3][5] | Excellent resolution for polyunsaturated fatty acids (PUFAs) and geometric isomers.[3] |
Table 2: Effect of Injector Temperature on Very-Long-Chain FAME (VLCFA) Analysis
| Injector Temperature (°C) | C24:0 FAME Peak Area (Arbitrary Units) | C24:0 FAME Peak Asymmetry | Observations |
| 240 | 85,000 | 1.8 | Significant peak tailing, suggesting incomplete vaporization.[10] |
| 260 | 110,000 | 1.4 | Improved peak shape and area.[10] |
| 280 | 125,000 | 1.1 | Good peak shape and response.[10] |
| 300 | 128,000 | 1.0 | Optimal performance with sharp, symmetrical peaks.[10] |
| 320 | 120,000 | 1.1 | Slight decrease in peak area, potential for minor thermal degradation.[10] |
Visualizations
Caption: General experimental workflow for FAME analysis by GC-MS.
Caption: Troubleshooting decision tree for common GC-MS issues in FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Ethyl-4-methylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Ethyl-4-methylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its branched-chain structure and the presence of two chiral centers. This can lead to:
-
Presence of structural isomers: Synthesis of this compound can often result in the formation of various structural isomers with similar physical properties, making them difficult to separate by standard distillation.
-
Formation of diastereomers: The molecule has two stereocenters, leading to the potential for four stereoisomers. These diastereomers can have very similar boiling points and polarities, complicating purification by distillation and chromatography.
-
Co-elution in chromatography: The similar polarities of the desired product and its impurities can lead to overlapping peaks in chromatographic methods.
-
Tarry impurities: Depending on the synthetic route, tarry byproducts may form, which can complicate extractions and distillation.[1]
Q2: What are the most common impurities I should expect?
A2: Common impurities depend on the synthetic method used. If a Grignard reaction is employed for synthesis, you might encounter:
-
Unreacted starting materials.
-
Byproducts from side reactions, such as Wurtz coupling products.
-
Solvents used in the reaction and workup. If a malonic ester synthesis is used, potential impurities include:
-
Dialkylated malonic esters.[2]
-
Incompletely hydrolyzed esters.[3]
-
Residual ethanol (B145695) from saponification, which can lead to the formation of ethyl 3-ethyl-4-methylpentanoate.[3]
Q3: Which purification techniques are most effective for this compound?
A3: A multi-step purification approach is often necessary. The most effective techniques include:
-
Fractional Distillation: Useful for removing impurities with significantly different boiling points.[4] However, it may not be effective for separating close-boiling isomers or diastereomers.
-
Column Chromatography: Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed to separate compounds based on polarity.[5][6] Adding a small amount of acid to the mobile phase in normal-phase chromatography can help reduce peak tailing.
-
Recrystallization of Diastereomeric Salts: This is a powerful technique for separating enantiomers and diastereomers.[6] It involves forming a salt with a chiral resolving agent, separating the resulting diastereomeric salts by crystallization, and then regenerating the purified carboxylic acid.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and can help in their identification.[5][7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the diastereomeric and enantiomeric purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Boiling points of components are too close. | - Use a longer fractionating column with a higher number of theoretical plates.- Reduce the distillation rate to allow for better equilibrium between liquid and vapor phases.[4]- Consider using a spinning band distillation apparatus for higher efficiency. |
| Product Decomposition | Distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure the heating mantle is set to the appropriate temperature and avoid overheating. |
| Bumping/Unstable Boiling | Uneven heating or lack of nucleation sites. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Ensure the heating mantle provides even heat distribution. |
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the carboxylic acid and the stationary phase (e.g., silanol (B1196071) groups on silica).[9][10] | - Add a small percentage (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.- Use an end-capped column to minimize exposed silanol groups.[11] |
| Co-elution of Impurities | Similar polarities of the product and impurities. | - Optimize the mobile phase composition by trying different solvent systems or gradients.- Consider switching to a different stationary phase (e.g., from silica (B1680970) to alumina (B75360) or a bonded phase with different selectivity).[5] |
| Low Recovery | Product is strongly adsorbed to the stationary phase. | - Increase the polarity of the mobile phase.- If using normal phase, consider adding a small amount of a more polar solvent like methanol (B129727) to the eluent at the end to wash the column. |
Recrystallization of Diastereomeric Salts
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | Inappropriate solvent; solution is not supersaturated. | - Screen a variety of solvents and solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.[6]- Slowly evaporate the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired diastereomeric salt. |
| Oiling Out | The melting point of the salt is lower than the boiling point of the solvent. | - Use a lower-boiling solvent.- Lower the temperature at which the solution is saturated. |
| Low Diastereomeric Purity | Inefficient separation during crystallization. | - Perform multiple recrystallizations to improve purity.[12]- Optimize the cooling rate; slower cooling often leads to purer crystals. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₆O₂ | 144.21 | Not available |
| 2,2-Dimethylhexanoic acid | C₈H₁₆O₂ | 144.21 | 216-220[13] |
| 2,4-Dimethylhexanoic acid | C₈H₁₆O₂ | 144.21 | 230.6[14] |
| 3,4-Dimethylhexanoic acid | C₈H₁₆O₂ | 144.21 | Not available |
| 3-Ethyl-3-methylpentanoic acid | C₈H₁₆O₂ | 144.21 | Not available |
| 4,4-Dimethylhexanoic acid | C₈H₁₆O₂ | 144.21 | Not available |
| 3-Methylpentanoic acid | C₆H₁₂O₂ | 116.16 | 193-196[3] |
| Ethyl 3-methylpentanoate | C₈H₁₆O₂ | 144.21 | 152[15] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Fractional Distillation
-
Acid-Base Extraction:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt.
-
Separate the aqueous layer, which now contains the carboxylate salt.
-
Wash the aqueous layer with an organic solvent to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to regenerate the free carboxylic acid, which will precipitate or form an organic layer.
-
Extract the purified carboxylic acid back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the crude acid from the extraction step into the distillation flask with a stir bar or boiling chips.
-
Slowly heat the flask while applying a vacuum.
-
Collect the fraction that distills at the expected boiling point range for this compound under the applied pressure.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
For normal-phase chromatography, use silica gel as the stationary phase. A good starting mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid (e.g., 0.5-1%).
-
For reversed-phase chromatography, use a C18-functionalized silica gel. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid like formic acid or trifluoroacetic acid (TFA).
-
-
Column Packing and Equilibration:
-
Pack a glass column with the chosen stationary phase.
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the mobile phase, either isocratically or with a gradient of increasing polarity (for normal phase) or decreasing polarity (for reversed phase).
-
-
Fraction Collection and Analysis:
-
Collect fractions as they elute from the column.
-
Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent to obtain the purified this compound.
-
Protocol 3: Separation of Diastereomers by Recrystallization of Diastereomeric Salts
-
Formation of Diastereomeric Salts:
-
Dissolve the mixture of diastereomers of this compound in a suitable solvent.
-
Add an enantiomerically pure chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-methylbenzylamine or a chiral base like brucine) to the solution.[12] This will form a mixture of two diastereomeric salts.
-
-
Fractional Crystallization:
-
Screen different solvents to find one in which the two diastereomeric salts have different solubilities.[6]
-
Heat the solution to dissolve the salts and then allow it to cool slowly to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by filtration.
-
-
Regeneration of the Carboxylic Acid:
-
Dissolve the separated diastereomeric salt in water.
-
Acidify the solution with a strong acid to regenerate the free carboxylic acid.
-
Extract the pure diastereomer of this compound with an organic solvent.
-
Dry the organic layer and remove the solvent.
-
-
Analysis:
-
Determine the diastereomeric and enantiomeric purity of the final product using chiral HPLC.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting impure this compound.
References
- 1. 3,4-Dimethylhexanoic acid | C8H16O2 | CID 22996987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 2,4-dimethylhexanoic acid | 70621-82-8 [chemnet.com]
- 15. chembk.com [chembk.com]
Technical Support Center: Purification of 3-Ethyl-4-methylpentanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing solvent impurities from 3-Ethyl-4-methylpentanoic acid. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in achieving high purity for your compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below to guide the selection of an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| Physical State | Liquid (Predicted) | Inferred from structure |
| Boiling Point | Not available. Estimated to be similar to related compounds like 3-methylpentanoic acid (193–196°C at 743 mm).[2] | Organic Syntheses[2] |
| pKa (Predicted) | ~4.8-5.0 | General value for aliphatic carboxylic acids |
| Hazards | Causes skin irritation and serious eye damage. May cause respiratory irritation. | PubChem[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial method for removing common organic solvent impurities?
A1: For a carboxylic acid like this compound, acid-base liquid-liquid extraction is the most robust and highly recommended initial purification step.[3][4][5] This technique effectively separates the acidic product from neutral or basic impurities, including many common organic solvents. The process involves converting the carboxylic acid into its water-soluble salt form using an aqueous base, washing away impurities with the organic layer, and then regenerating the pure acid.[4][6]
Q2: How can I remove high-boiling point polar solvents like DMSO or DMF?
A2: Acid-base extraction is particularly effective for removing water-miscible, high-boiling point solvents. By dissolving the crude mixture in an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and performing the basic wash, the DMSO or DMF will be partitioned into the aqueous layer and removed. The desired carboxylate salt remains in the aqueous basic phase, which is then separated and re-acidified to recover the product. Extensive washing of the organic layer with water or brine is also recommended to remove these polar solvents.[7]
Q3: My product is still impure after extraction. What purification method should I try next?
A3: If impurities remain after extraction, fractional vacuum distillation is the logical next step, especially since this compound is expected to be a liquid with a relatively high boiling point.[5][8] Distillation under vacuum lowers the boiling point, preventing potential thermal decomposition of the compound.[9] This method is effective at separating the target acid from impurities that have different boiling points.[9]
Q4: Is column chromatography a suitable purification method?
A4: Yes, column chromatography can be used, but it requires specific considerations for carboxylic acids.
-
Normal-Phase (Silica Gel): Carboxylic acids often streak or show poor separation on silica (B1680970) gel due to strong interactions with the stationary phase. To overcome this, it is common practice to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This keeps the compound in its protonated state, leading to sharper peaks and better separation.
-
Reversed-Phase (C18): Reversed-phase chromatography is well-suited for purifying polar compounds like carboxylic acids and is a highly practical and efficient tool.[10] It is often used in preparative HPLC for high-purity isolations.[10]
Q5: How can I confirm the purity of my final product and the absence of solvents?
A5: Purity should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the best method to confirm the structure of the compound and to detect and quantify residual solvent impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing purity and identifying trace impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): Using a C18 column, HPLC can provide a quantitative measure of purity.[11][12]
Experimental Protocols & Workflows
Logical Workflow for Purification Strategy
The choice of purification technique depends on the nature of the impurities. The following diagram illustrates a general decision-making workflow.
Caption: A decision tree for the purification of this compound.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the carboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 3-4 times the volume of the crude product.
-
Basification: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (B78521) (NaOH).[13] Stopper the funnel, invert, and vent frequently to release pressure from any CO₂ evolution (especially with bicarbonate). Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt is now in the upper aqueous layer (assuming the organic solvent is denser than water, if not, it will be the bottom layer). Drain the lower organic layer, which contains neutral impurities.[14]
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure all the acid is transferred to the aqueous phase. Combine the aqueous extracts.
-
Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH < 2), which can be checked with litmus (B1172312) paper.[13] The this compound will precipitate or form an oily layer.
-
Recovery: Extract the purified acid from the acidified aqueous solution using two to three portions of a fresh organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the purified product.[14]
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for the purification via acid-base extraction.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant Product Loss During Extraction | - Incorrect pH of the aqueous phase.- Insufficient number of extractions. | - Carefully check the pH. To extract the acid into the aqueous layer as a salt, the pH should be at least 2 units above the pKa (~pH > 7). To recover the acid into the organic layer, the pH should be at least 2 units below the pKa (~pH < 2).[14]- Perform at least two to three extractions at each step to ensure complete transfer between phases. |
| Formation of an Emulsion at the Interface | - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Allow the funnel to stand for a longer period.- If persistent, filter the mixture through a pad of Celite. |
| Final Product is Colored (Yellow/Brown) | - Presence of oxidizable organic impurities.- Residual metal catalysts from a previous reaction step. | - Before the final distillation or after extraction, stir the organic solution with a small amount of activated carbon for 15-20 minutes, then filter through Celite to remove the carbon and adsorbed impurities.[14] |
| Residual High-Boiling Solvent (DMSO, DMF) in NMR | - Insufficient washing during extraction. | - When performing the workup, dilute the reaction mixture with a large volume of water before extracting with a non-polar solvent. Wash the combined organic layers multiple times (5-7 times) with water or brine to thoroughly remove the highly polar solvent.[7] |
| Product Fails to Precipitate After Acidification | - The protonated acid has some solubility in the aqueous acidic solution.- Insufficient acidification. | - If an oil forms or no solid appears, extract the acidified aqueous layer with several portions of an organic solvent (e.g., diethyl ether, ethyl acetate) to recover the product.[6]- Ensure the pH is well below 2 by adding more acid. |
References
- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. buschvacuum.com [buschvacuum.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. 60308-89-6|this compound|BLD Pharm [bldpharm.com]
- 12. Pentanoic acid, 4-methyl-, ethyl ester | SIELC Technologies [sielc.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. benchchem.com [benchchem.com]
Preventing degradation of 3-Ethyl-4-methylpentanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 3-Ethyl-4-methylpentanoic acid to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent the absorption of moisture and to protect it from direct sunlight and heat. For prolonged storage, refrigeration is recommended.
Q2: What types of containers are suitable for storing this compound?
A2: Chemically resistant glass bottles, such as amber glass, are ideal for storing this compound. If plastic containers are used, they should be made of materials with high chemical resistance, such as polyethylene.[2] Ensure the container cap provides an airtight seal.
Q3: Is this compound susceptible to degradation under normal laboratory conditions?
A3: Carboxylic acids as a class of compounds are generally stable. However, prolonged exposure to high temperatures, UV light, or reactive chemicals can potentially lead to degradation over time. The most probable degradation pathway, though generally slow, would be oxidation if exposed to strong oxidizing agents.
Q4: Are there any chemicals that should not be stored in proximity to this compound?
A4: Yes. To prevent hazardous reactions, this compound should be segregated from strong bases, oxidizing agents, and reactive metals.[3][4] It is also good practice to store it separately from other organic compounds that could be incompatible.
Troubleshooting Guides
Issue 1: Observed Change in Physical Appearance (e.g., color, clarity)
-
Possible Cause: Contamination or slow degradation.
-
Troubleshooting Steps:
-
Verify the integrity of the storage container and seal.
-
Review the storage conditions to ensure they align with the recommendations (cool, dark, and dry).
-
Analyze a sample using a suitable analytical method (e.g., GC-MS, HPLC) to check for impurities or degradation products.[5]
-
If contamination is suspected, filter the material if appropriate, or consider purification if the impurity level is unacceptable for your application.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: A decrease in the purity of this compound due to degradation.
-
Troubleshooting Steps:
-
Perform a purity analysis on your current stock of this compound.
-
Compare the results with the certificate of analysis provided by the supplier or with data from a freshly opened container.
-
If a significant decrease in purity is observed, it is advisable to use a new, unopened container of the acid for your experiments.
-
Consider implementing a routine quality control check for this material if it is used over an extended period.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Humidity | Low (Dry environment) | Prevents absorption of atmospheric moisture. |
| Light | In the dark (Amber glass or opaque container) | Protects from potential photolytic degradation. |
| Atmosphere | Tightly sealed container | Prevents oxidation and contamination. |
Table 2: Material Compatibility for Storage and Handling
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Preferred for long-term storage. |
| Polyethylene (PE) | Good | Suitable for short-term storage and handling.[2] |
| Stainless Steel | Good | Can be used for transfer and in reaction vessels. |
| Aluminum | Poor | Should be avoided, especially with aqueous solutions.[3][4] |
| Rubber/Elastomers | Variable | Test for compatibility before use, as some may swell or degrade. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a basic approach to assess the stability of this compound under specific storage conditions.
-
Sample Preparation: Dispense aliquots of a single batch of this compound into several vials of the intended storage container type.
-
Initial Analysis (Time Zero): Analyze one aliquot immediately to determine the initial purity and create a baseline chromatogram.
-
Storage: Place the remaining vials under the desired storage conditions (e.g., refrigerated, room temperature, accelerated conditions as per ICH guidelines).[6][7]
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition and analyze it using the same analytical method as the initial analysis.
-
Data Evaluation: Compare the purity and impurity profiles at each time point to the initial data. A significant change, typically defined as a loss of more than 5% of the initial assay value, may indicate degradation.[8]
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general method and may require optimization for your specific equipment and needs.
-
Derivatization: To improve volatility for GC analysis, this compound should be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
-
Sample Preparation: Prepare a solution of the derivatized acid in a suitable solvent (e.g., dimethylformamide).[9]
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Program: A temperature gradient program, for example, starting at a low temperature and ramping up, to ensure good separation of any potential impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the derivatized parent compound and any potential degradation products.[10]
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram for the main peak corresponding to the derivatized this compound and any additional impurity peaks. Purity can be estimated by the relative peak area.
Mandatory Visualizations
Caption: Workflow for Purity Analysis by GC-MS.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. csuohio.edu [csuohio.edu]
- 2. wcu.edu [wcu.edu]
- 3. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 6. Stability testing protocols | PPTX [slideshare.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmastate.academy [pharmastate.academy]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. benchchem.com [benchchem.com]
Technical Support Center: LC-MS/MS Quantification of 3-Ethyl-4-methylpentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS quantification of 3-Ethyl-4-methylpentanoic acid, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest, which for researchers in drug development could include plasma, urine, or tissue homogenates.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] Ion suppression, a decrease in the analyte's signal, is the more common phenomenon.[3][4] This can result in inaccurate and unreliable quantification, leading to underestimation of the analyte concentration.[2]
Q2: My signal for this compound is low and inconsistent across different samples. Could this be due to matrix effects?
A: Yes, low and variable signal intensity are classic symptoms of matrix effects, particularly ion suppression.[5] Co-eluting endogenous substances from the biological matrix can interfere with the ionization process of your target analyte.[6] To confirm this, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[4]
Q3: What are the most common sources of matrix effects in biological samples?
A: In biological matrices like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[3] Other sources include salts, proteins, and other endogenous metabolites that may co-elute with this compound.[1] The complexity of the sample matrix directly impacts the severity of these effects.[7]
Q4: How can I reduce or eliminate matrix effects for this compound analysis?
A: A multi-pronged approach is often the most effective:
-
Sample Preparation: Employing more rigorous sample cleanup techniques is a primary strategy.[1] Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple protein precipitation (PPT).[3][8]
-
Chromatographic Separation: Optimizing your LC method to separate this compound from co-eluting matrix components is crucial.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[9]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[9] The SIL internal standard will experience similar ion suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.[10]
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload or contamination. Interaction with metal components of the HPLC system. | Inject a smaller sample volume. Use a guard column and ensure proper column washing between runs. Consider using a metal-free or bio-inert column, as some acidic compounds can interact with stainless steel.[11] |
| High Background Noise | Contaminated mobile phase, dirty ion source, or insufficient sample cleanup. | Use high-purity LC-MS grade solvents.[5] Perform regular maintenance on the ion source. Re-evaluate your sample preparation method to better remove matrix components. |
| Inconsistent Retention Time | Changes in mobile phase composition, column degradation, or temperature fluctuations. | Prepare fresh mobile phase daily and ensure it is properly degassed. Monitor column performance with a quality control sample. Use a column oven to maintain a stable temperature. |
| Significant Ion Suppression | Co-elution of matrix components, particularly phospholipids. | Implement a more effective sample preparation technique such as LLE or SPE.[8] Modify the chromatographic gradient to better separate the analyte from the suppression zone.[4] |
| Low Analyte Recovery | Inefficient extraction during sample preparation. Analyte degradation. | Optimize the pH and solvent choice for your LLE or SPE protocol to ensure efficient extraction of the acidic this compound. Ensure samples are stored correctly and processed promptly. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify regions of ion suppression in your chromatogram.
-
Preparation:
-
Prepare a standard solution of this compound (e.g., 1 µg/mL in methanol).
-
Prepare a blank matrix extract using your current sample preparation method (e.g., protein precipitation of blank plasma).
-
-
Instrumentation Setup:
-
Set up your LC-MS/MS system with the analytical column and mobile phases used for your assay.
-
Using a T-junction, infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow just before it enters the mass spectrometer's ion source.
-
-
Analysis:
-
Allow the infused signal to stabilize to a constant baseline.
-
Inject the blank matrix extract onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal of the infused standard. Any significant drop in the baseline indicates a region of ion suppression caused by eluting matrix components.[4]
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a common technique to remove proteins and phospholipids.
-
Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate internal standard.
-
Add 50 µL of an acidic solution (e.g., 1M HCl) to protonate the this compound.
-
-
Extraction:
-
Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Protocol 3: Quantification of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix. Spike the final, clean extract with the same concentration of this compound as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound at the same concentration as in Set A before performing the extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
Visual Guides
Caption: Troubleshooting logic for addressing low signal intensity.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. zefsci.com [zefsci.com]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. library.dphen1.com [library.dphen1.com]
Technical Support Center: Synthesis of Branched-Chain Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common pitfalls encountered during the synthesis of branched-chain carboxylic acids. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic transformations.
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic procedures.
Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids.[1][2] It involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.[3][4][5]
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Deprotonation | - Ensure the base is strong enough (e.g., sodium ethoxide) and used in stoichiometric amounts.[5] - Use a fresh, anhydrous base as alkoxide bases are moisture-sensitive.[6] - Confirm the pKa of the base's conjugate acid is significantly higher than that of the malonic ester (pKa ≈ 13).[1][6] |
| Poor Alkylation | - Use a reactive alkyl halide (primary or secondary). Tertiary halides are prone to elimination.[7] - Ensure the alkyl halide is pure.[6] - The reaction can be heated to reflux to ensure completion.[1] |
| Incomplete Hydrolysis | - Use a sufficient excess of acid (e.g., 6M H₂SO₄) or base (e.g., NaOH) for the hydrolysis step. - Increase the reflux time to ensure the ester is fully hydrolyzed, which can be monitored by TLC.[6] |
| Incomplete Decarboxylation | - Ensure the reaction mixture is strongly acidic before heating for decarboxylation.[1] - Continue heating until CO₂ evolution ceases completely.[1] - Note that decarboxylation requires a second carbonyl group two atoms away from the carboxylic acid.[7] |
Problem: Formation of Dialkylated Byproduct
| Potential Cause | Recommended Solution(s) |
| Excess Base or Alkyl Halide | - Use only one equivalent of the base for mono-alkylation.[2] |
| High Reactivity of Monoalkylated Intermediate | - The monoalkylated malonic ester still possesses an acidic proton and can be alkylated again.[5] To synthesize a mono-substituted acetic acid, carefully control the stoichiometry. |
Enolate Alkylation
Direct alkylation of enolates derived from carboxylic acid precursors is a powerful method for C-C bond formation.
Problem: Poor Regioselectivity in Alkylation of Unsymmetrical Ketones
| Potential Cause | Recommended Solution(s) |
| Formation of a Mixture of Enolates | - Kinetic Control (less substituted enolate): Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[7][8][9] This favors the rapid, irreversible deprotonation of the less sterically hindered α-proton. - Thermodynamic Control (more substituted enolate): Use a smaller, stronger base (like NaH or an alkoxide) at higher temperatures (e.g., room temperature) in a protic solvent to allow for equilibration to the more stable, more substituted enolate.[7][8] |
Problem: Low Diastereoselectivity in Alkylation
| Potential Cause | Recommended Solution(s) |
| Poor Facial Selectivity | - Employ a chiral auxiliary on the carboxylic acid derivative to direct the approach of the electrophile. The choice of auxiliary and reaction conditions can significantly influence the stereochemical outcome.[10][11] - The stereochemistry of the enolate (E/Z) can affect the diastereoselectivity of the reaction. The choice of base and additives like HMPA can influence the E/Z ratio of the enolate.[8] |
| Racemization | - If the alkylated α-carbon is a stereocenter, direct alkylation can lead to a racemic mixture.[7] Consider using a chiral auxiliary for asymmetric synthesis. |
Hydrocarboxylation of Alkenes
Hydrocarboxylation offers a direct route to carboxylic acids from alkenes.
Problem: Low Yield or Catalyst Deactivation
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation | - In Ni-catalyzed systems using CO₂, a competing reduction of CO₂ to CO can occur, leading to the formation of an inactive Ni-CO complex.[12][13][14] Oxidative treatment of the catalyst may be necessary for reactivation.[12] |
Problem: Poor Regioselectivity (Branched vs. Linear Product)
| Potential Cause | Recommended Solution(s) |
| Inappropriate Ligand Choice | - The regioselectivity of palladium- and nickel-catalyzed hydrocarboxylation is highly dependent on the ligand used.[15][16] - For Pd-catalyzed hydrocarboxylation of aryl olefins, different ligands can selectively produce either the branched (2-aryl) or linear (3-aryl) propanoic acid.[15] - In Ni-catalyzed hydrocarboxylation of styrenes, neocuproine (B1678164) as a ligand favors the branched product, while dppb (1,4-bis(diphenylphosphino)butane) favors the linear product.[17][18] |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using malonic ester synthesis over direct alkylation of a carboxylic acid enolate?
Directly forming a dianion from a carboxylic acid for alkylation can be problematic, leading to a mixture of products due to the competitive nucleophilicity of the carboxylate oxygen and the α-carbon.[19] Malonic ester synthesis provides a more controlled, stepwise approach to obtaining α-substituted carboxylic acids.[20]
Q2: How can I purify my branched-chain carboxylic acid?
Common purification techniques include:
-
Distillation: For liquid carboxylic acids.[1]
-
Recrystallization: For solid carboxylic acids.
-
Extraction: Liquid-liquid extraction can be used to separate the carboxylic acid from neutral and basic impurities by converting it to its water-soluble salt with a base, washing with an organic solvent, and then re-acidifying to regenerate the pure acid.
Q3: Can I introduce two different alkyl groups using malonic ester synthesis?
Yes, after the first alkylation, the resulting monoalkylmalonic ester still has one acidic proton and can be deprotonated with a base and reacted with a different alkyl halide to introduce a second, different alkyl group.[5]
Q4: What are the limitations of the SN2 reaction in enolate alkylation?
The alkylating agent must be a good substrate for SN2 reactions. This means primary and secondary alkyl halides are preferred. Tertiary alkyl halides will primarily undergo elimination reactions.[7]
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of 2-Hexanoic Acid
This protocol is adapted from a general procedure for malonic ester synthesis.[1]
1. Deprotonation and Alkylation:
-
In a 500 mL three-necked round-bottom flask, dissolve 23.0 g (1.0 mol) of sodium in 250 mL of anhydrous methanol (B129727) to prepare sodium methoxide.
-
To this solution, add 66.0 g (0.5 mol) of dimethyl malonate dropwise.
-
Then, add 137.0 g (1.0 mol) of 1-bromobutane (B133212) dropwise. The reaction is exothermic.
-
Maintain a gentle reflux for 2-3 hours after the addition is complete.
2. Work-up and Purification of the Ester:
-
After cooling, pour the reaction mixture into 500 mL of water and separate the organic layer.
-
Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine the organic layers, wash with water and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude dimethyl dibutylmalonate can be purified by vacuum distillation.
3. Hydrolysis and Decarboxylation:
-
Place the crude ester in a 1 L round-bottom flask and add a solution of 80 g of sodium hydroxide (B78521) in 400 mL of water.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
The final product, 2-hexanoic acid, can be purified by distillation.
Protocol 2: LDA-Mediated Alkylation of an Ester
This is a representative procedure for the alkylation of an ester using LDA.[21]
1. Preparation of LDA:
-
Add BuLi (1.6 M in hexanes, 7.5 mmol) to a solution of diisopropylamine (B44863) (8.8 mmol) in THF (9 mL) at -78 °C.
-
Stir the solution for 15 minutes at 0 °C and then cool back to -78 °C.
2. Alkylation:
-
Add a solution of the starting ester (3.4 mmol) in THF (6 mL) to the LDA solution at -78 °C.
-
After a set time for enolate formation, add the alkylating agent (e.g., methyl iodide).
-
Allow the reaction to proceed at low temperature before quenching and work-up.
Protocol 3: Palladium-Catalyzed Branched-Selective Hydrocarboxylation of an Alkyl Olefin
This protocol is based on a reported procedure for the synthesis of branched carboxylic acids.[22]
Reaction Setup:
-
In a reaction vessel, combine the alkyl terminal olefin (0.50 mmol), PdCl₂ (0.025 mmol), (2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)diphenylphosphine (L1) (0.10 mmol), oxalic acid (1.50 mmol), and acetic anhydride (B1165640) (0.50 mmol) in DCE (0.50 mL).
-
Heat the reaction mixture at 60 °C for 24 hours.
-
The product distribution (branched vs. linear) can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: Workflow of the Malonic Ester Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carboxylic compound synthesis by hydrocarboxylation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. rsc.org [rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolution of 3-Ethyl-4-methylpentanoic Acid Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoisomeric resolution of 3-Ethyl-4-methylpentanoic acid.
Section 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used technique for resolving racemic carboxylic acids.[1][2][][4] It involves reacting the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are suitable chiral resolving agents for this compound?
A1: For resolving chiral carboxylic acids, readily available, naturally occurring chiral bases are often used.[1] Common choices include brucine, strychnine, and quinine.[1] Simpler synthetic amines like 1-phenylethanamine and 2-amino-1-butanol are also effective but must be chirally pure themselves.[1] The selection of the resolving agent is critical and often requires empirical screening to find one that provides diastereomeric salts with sufficient solubility differences for efficient separation.[5]
Q2: How do I choose the right solvent for crystallization?
A2: The ideal solvent is one in which the two diastereomeric salts have a significant solubility difference. One salt should be sparingly soluble, while the other remains in the mother liquor. Screening various solvents or solvent mixtures is a common practice.[5][6] This can be done on a small scale in vials to visually inspect for crystal formation.[5]
Q3: How can I confirm the purity and enantiomeric excess (ee) of my final product?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess of the resolved carboxylic acid after the resolving agent has been removed.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze the composition of the diastereomeric salts.[5][6]
Troubleshooting Guide
Issue 1: No crystals are forming from the solution.
This common issue often relates to solubility and supersaturation.[6]
-
Possible Cause 1: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution: Increase the concentration by carefully evaporating some of the solvent. Alternatively, introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[6]
-
-
Possible Cause 2: Insufficient Supersaturation. The salt concentration is below its solubility limit.
-
Solution: Slowly cool the solution to decrease solubility. If that fails, try a different solvent system where the desired salt is less soluble.[6]
-
-
Possible Cause 3: Inhibition of Nucleation.
-
Solution: Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes promote nucleation.
-
Issue 2: The crystalline product has low diastereomeric or enantiomeric excess.
-
Possible Cause 1: Co-crystallization. Both diastereomeric salts are crystallizing out of the solution. This occurs when their solubilities are too similar in the chosen solvent.
-
Possible Cause 2: Incomplete Reaction. The salt formation reaction may not have gone to completion.
-
Solution: Ensure stoichiometric amounts of the chiral resolving agent are used and allow sufficient time for the salt formation to complete before initiating crystallization.
-
Issue 3: The yield of the desired diastereomeric salt is very low.
A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[6]
-
Possible Cause 1: Suboptimal Solubility. The desired salt is still too soluble in the chosen solvent.
-
Solution: Screen for solvents that further decrease the solubility of the target salt. Experimenting with lower final crystallization temperatures can also improve yield.[6]
-
-
Possible Cause 2: Premature Isolation. The crystallization process was stopped before reaching its optimal yield.
-
Solution: Allow more time for crystallization to occur. Monitor the concentration of the salt in the mother liquor over time to determine when equilibrium has been reached.
-
Issue 4: The product is "oiling out" instead of crystallizing.
Oiling out occurs when the solute separates as a liquid instead of a solid crystalline phase.[6] This often happens when supersaturation is too high or the temperature is above the melting point of the solvated solid.[6]
-
Solution 1: Reduce Supersaturation. Use a more dilute solution or employ a much slower cooling rate. If using an anti-solvent, add it very slowly and at a higher temperature.[6]
-
Solution 2: Adjust Temperature. Find a solvent system where crystallization can occur at a temperature well below the melting point of the salt.[6]
-
Solution 3: Ensure Agitation. Proper stirring can sometimes prevent oiling out and promote the formation of fine crystals.[6]
Section 2: Chromatographic Resolution
Chromatographic methods, particularly HPLC with chiral stationary phases (CSPs), are powerful for both analytical and preparative separation of enantiomers.[7]
Frequently Asked Questions (FAQs)
Q1: Can I resolve this compound directly on a chiral HPLC column?
A1: Yes, separating enantiomers of chiral carboxylic acids on a chiral column is possible.[8] Success largely depends on the structure of the acid and the choice of the chiral stationary phase (CSP).[8] Derivatized cellulose (B213188) and amylose (B160209) columns have broad selectivity and are a good starting point.[8] Macrocyclic glycopeptide phases (e.g., Chirobiotic T) are also known to be effective for separating chiral acids.[8]
Q2: Do I need to derivatize my carboxylic acid before chiral HPLC?
A2: Not always. Many modern CSPs can resolve underivatized carboxylic acids.[9] However, if direct separation is unsuccessful, derivatization can be an effective strategy. Converting the carboxylic acid to an ester or amide with a chiral reagent creates diastereomers that can be separated on a standard achiral column.[1]
Troubleshooting Guide
Issue: Poor or no separation of enantiomers on a chiral column.
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). Chiral recognition is highly specific. The chosen CSP may not be suitable for this compound.
-
Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition significantly impacts retention and selectivity.
-
Solution (Normal Phase): Typically, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are used. Vary the ratio of the alcohol modifier. Adding a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) is often necessary to suppress ionization of the carboxyl group and improve peak shape.[10]
-
Solution (Reversed Phase): Use mixtures of water/buffers and acetonitrile/methanol. The pH of the aqueous portion can be critical.
-
-
Possible Cause 3: Temperature Effects. Column temperature can influence chiral recognition.
-
Solution: Experiment with different column temperatures. Lower temperatures often increase enantioselectivity but may also increase peak broadening and analysis time.
-
Section 3: Enzymatic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially react with one enantiomer in a racemic mixture.[11] For carboxylic acids, lipases are commonly used to catalyze the enantioselective esterification of the acid or the hydrolysis of its corresponding racemic ester.[11][12]
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for resolving this compound?
A1: Lipases are the most widely used enzymes for resolving chiral carboxylic acids.[11] Commercially available lipases such as those from Candida antarctica (e.g., Novozym 435), Burkholderia cepacia (formerly Pseudomonas cepacia), and Candida rugosa have shown broad utility.[11][12] Screening a panel of different lipases is recommended to find one with high activity and enantioselectivity for your specific substrate.
Q2: What is a "kinetic resolution" and what is the maximum theoretical yield?
A2: In a kinetic resolution, one enantiomer reacts faster than the other.[13] This difference in reaction rates allows for the separation of the enriched, unreacted starting material from the newly formed product. Because one enantiomer is consumed to produce the product, the maximum theoretical yield for a single enantiomer (either the product or the remaining starting material) is 50%.
Data Presentation: Example Screening Data
The following tables present hypothetical screening data to illustrate the process of optimizing a resolution method.
Table 1: Screening of Chiral Resolving Agents for Diastereomeric Salt Crystallization
| Resolving Agent | Solvent | Yield of Salt (%) | Diastereomeric Excess (d.e.) of Crystals (%) |
| (R)-1-Phenylethanamine | Ethanol | 42 | 85 |
| (R)-1-Phenylethanamine | Isopropanol | 35 | 92 |
| (S)-1-(1-Naphthyl)ethylamine | Methanol | 45 | 88 |
| (S)-1-(1-Naphthyl)ethylamine | Acetone | 28 | >95 |
| Brucine | Ethanol/Water (9:1) | 38 | >95 |
Note: Data is illustrative and not specific to this compound.
Table 2: Screening of Chiral HPLC Columns for Enantiomeric Separation
| Column (CSP Type) | Mobile Phase | Retention (k') | Separation (α) | Resolution (Rs) |
| Chiralcel OD-H (Cellulose) | Hexane/IPA/TFA (90:10:0.1) | 2.5, 2.8 | 1.12 | 1.8 |
| Chiralpak AD (Amylose) | Hexane/IPA/TFA (95:5:0.1) | 3.1, 3.3 | 1.06 | 0.9 |
| Chirobiotic T (Glycopeptide) | Methanol/Acetic Acid/TEA (100:0.1:0.1) | 1.8, 2.2 | 1.22 | 2.5 |
Note: Data is illustrative. k' = retention factor, α = separation factor, Rs = resolution factor. IPA = Isopropanol, TFA = Trifluoroacetic acid, TEA = Triethylamine.
Section 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the racemic acid solution with stirring. Salt formation is often exothermic. Stir for a set period (e.g., 30-60 minutes) to ensure complete reaction.[6]
-
Crystallization: Induce crystallization by one of the following methods: slow cooling of the solution, partial evaporation of the solvent, or addition of an anti-solvent.
-
Isolation: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them.
-
Analysis: Analyze the diastereomeric purity of the crystalline salt (e.g., by NMR or HPLC).
-
Liberation of the Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH (~2).
-
Extraction: Extract the free enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
-
Final Analysis: Determine the enantiomeric excess (ee) of the final product by chiral HPLC or GC.
Diagrams and Workflows
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.[5]
Caption: Logical workflow for troubleshooting low enantiomeric excess in crystallization.
Caption: Workflow for enzymatic kinetic resolution using enantioselective esterification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomers and Their Resolution [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Improving Signal-to-Noise Ratio for 3-Ethyl-4-methylpentanoic Acid Detection
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio for the detection of 3-Ethyl-4-methylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise (S/N) ratio for my this compound analysis consistently low?
A low S/N ratio for this compound, a type of short-chain fatty acid (SCFA), is a common challenge. The primary reasons include:
-
High Polarity and Volatility: As a carboxylic acid, this molecule's polarity can lead to poor chromatographic peak shape and interaction with active sites in the analytical system.[1] Its volatility can also result in sample loss during preparation if not handled carefully.[2]
-
Matrix Effects: When analyzing complex biological samples (e.g., plasma, feces), co-eluting endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer's source, causing ion suppression and a weaker signal.[3]
-
Poor Ionization Efficiency: Underivatized carboxylic acids often exhibit poor ionization efficiency, particularly in electrospray ionization (ESI) for LC-MS.
-
Low Concentration: In biological samples like plasma or serum, the concentration of SCFAs can be very low, demanding highly sensitive analytical methods.[4]
Q2: What is the most effective way to increase the signal for this analyte?
Derivatization is the most critical step to improve the analytical properties of this compound for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[5]
-
For GC-MS, derivatization increases the volatility and thermal stability of the analyte, making it suitable for gas-phase analysis.[5][6]
-
For LC-MS, derivatization improves ionization efficiency and chromatographic retention on reverse-phase columns.[7][8]
Q3: How can I reduce high baseline noise in my chromatogram?
High baseline noise can obscure your analyte's signal. Common sources and solutions include:
-
Contaminated Solvents or Gases: Impurities in solvents, reagents, or carrier gases are a frequent cause of baseline noise.[9][10] Always use high-purity, chromatography-grade solvents and gases, and consider using gas purifiers.[9][11]
-
System Contamination: Contamination can build up in the injector, column, or detector.[12] Regularly cleaning the GC inlet, replacing the liner and septum, and baking out the column can significantly reduce noise.[10] For MS detectors, cleaning the ion source is crucial.[9]
-
System Leaks: Leaks in the gas lines or at column fittings can introduce atmospheric contaminants and create a noisy baseline.[12] Regularly perform leak checks with an electronic leak detector.[9]
-
Column Bleed: Operating a GC column above its maximum temperature limit can cause the stationary phase to degrade and "bleed," leading to a rising baseline and increased noise.
Q4: Which derivatization strategy is better for this compound: GC-MS or LC-MS?
The choice depends on the sample matrix, required sensitivity, and available instrumentation. Both techniques are powerful when optimized. GC-MS often provides excellent chromatographic resolution for volatile compounds, while LC-MS can be advantageous for less volatile derivatives and complex matrices.
Q5: My peak shape is poor (fronting or tailing). What are the common causes?
Poor peak shape can compromise resolution and integration accuracy. Key causes include:
-
Column Overload: Injecting too much sample can lead to peak fronting.[13] Try reducing the injection volume or diluting the sample.
-
Improper Column Installation: If the column is installed incorrectly in the injector or detector, it can cause peak distortion.[13]
-
Active Sites: For underivatized acids, interactions with active sites in the GC liner or column can cause peak tailing. Using a deactivated liner can help.[10]
-
Injection Solvent Mismatch: In LC, injecting a sample in a solvent that is much stronger than the mobile phase can lead to poor peak shape.[11]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of this compound.
Guide 1: Low Signal Intensity
A weak signal can prevent accurate quantification. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Guide 2: High Background Noise
Use this guide to systematically identify and eliminate sources of noise in your analytical system.
Caption: Diagnostic workflow for high background noise.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Method | Reagent Example | Advantages | Disadvantages |
| Silylation | MTBSTFA (N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide) | Forms stable derivatives, easy to use, good for creating unique, high m/z fragments for MS.[2][5] | Reagents are sensitive to moisture; derivatives can be less stable than esters over time.[5] |
| Alkylation (Esterification) | Isobutyl Chloroformate | Reaction can be performed in aqueous solutions, derivatives are stable, rapid reaction.[14] | May require pH adjustment and removal of excess reagent. |
| Alkylation (Esterification) | BF₃ in Methanol (B129727)/Butanol | Forms stable methyl or butyl esters, effective for a wide range of acids.[15] | Requires heating, reagent can be harsh, and requires subsequent extraction steps.[15] |
| Acylation | Pentafluorobenzyl Bromide (PFBBr) | Creates derivatives with high electron-capture affinity, excellent for highly sensitive detection.[15][16] | Reagents can be toxic, may require phase-transfer catalyst. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general method for cleaning up biological samples like plasma or urine to reduce matrix effects before derivatization and analysis.[17]
Materials:
-
Sample (e.g., 1 mL plasma)
-
SPE Cartridge (e.g., a mixed-mode or polymeric reversed-phase cartridge)
-
Methanol (LC-MS grade)
-
Deionized Water
-
SPE Vacuum Manifold
-
Collection tubes
Methodology:
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the cartridge run dry.
-
Load Sample: Dilute the sample (e.g., 1:1 with deionized water) and load it onto the conditioned cartridge.
-
Wash Cartridge: Pass 1 mL of 5-20% methanol in water through the cartridge to wash away polar impurities and salts.
-
Elute Analyte: Elute the this compound from the cartridge with 1 mL of 100% methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL) compatible with your chosen derivatization method.[17]
Protocol 2: GC-MS Derivatization with MTBSTFA (Silylation)
This protocol describes the formation of TBDMS esters for enhanced volatility and stability for GC-MS analysis.[2]
Materials:
-
Dried sample extract from Protocol 1
-
MTBSTFA + 1% TBDMSCI (tert-Butyldimethylchlorosilane)
-
Solvent (e.g., Pyridine (B92270) or Acetonitrile)
-
Heated reaction block or oven
-
GC vials with inserts
Methodology:
-
Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.
-
To the dried extract, add 50 µL of solvent (e.g., pyridine) and 50 µL of MTBSTFA.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 3: LC-MS Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted for LC-MS/MS analysis and improves ionization efficiency in negative mode ESI.[18][19]
Materials:
-
Dried sample extract from Protocol 1
-
3-Nitrophenylhydrazine (3-NPH) solution (e.g., 20 mM in 50:50 Acetonitrile:Water)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (e.g., 50 mM with 7% pyridine in 50:50 Acetonitrile:Water)[18]
-
LC vials
Methodology:
-
To the dried sample extract, add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution. The EDC acts as a condensing agent to facilitate the reaction.[19]
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 40°C) for 30 minutes.
-
After the reaction, the sample may be diluted with the initial mobile phase if necessary.
-
The sample is now ready for injection into the LC-MS/MS system.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Gas chromatography Troubleshooting methods [delloyd.50megs.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. agilent.com [agilent.com]
- 15. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 16. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 19. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Organic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of organic acids, crucial for various stages of drug development and research. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most appropriate technique for your specific needs.
Organic acids are key intermediates in numerous metabolic pathways, and their accurate quantification is vital for understanding disease states, monitoring therapeutic interventions, and ensuring product quality in the pharmaceutical industry. The choice of analytical method depends on factors such as the specific organic acids of interest, the sample matrix, and the required sensitivity and throughput. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Performance Characteristics: A Side-by-Side Comparison
The validation of an analytical method ensures its reliability, reproducibility, and accuracy for a specific application. Key performance characteristics for the quantification of a representative panel of organic acids (Lactic Acid, Succinic Acid, Malic Acid, Tartaric Acid, and Citric Acid) using HPLC, GC-MS, and a novel CE method are summarized below.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity (R²) | >0.998[1] | >0.999[1] | >0.999[1] |
| Accuracy (% Recovery) | 97.8 - 102.5%[1] | 99.0 - 100.5%[1] | 98.5 - 101.2%[1] |
| Precision (RSD%) | < 2.0%[1] | < 1.0%[1] | < 1.5%[1] |
| Limit of Detection (LOD) (µg/mL) | 1.0 - 2.5[1] | 0.05 - 0.2[1] | 0.5 - 1.5[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 3.0 - 7.5[1] | 0.15 - 0.6[1] | 1.5 - 4.5[1] |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes | < 15 minutes[2] |
| Sample Preparation | Filtration, Dilution[3] | Extraction, Derivatization[3][4] | Dilution, Filtration[5] |
| Derivatization Required? | No | Yes[3][4] | No[6] |
Experimental Workflows and Methodologies
The general workflow for the validation of an analytical method for organic acid quantification involves several key stages, from initial method development to routine application.
Figure 1: General workflow for analytical method validation.
Detailed Experimental Protocols
Below are detailed protocols for the quantification of organic acids using HPLC-UV, GC-MS, and CE.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of organic acids in aqueous samples.
-
Instrumentation: HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: 20 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Sample Preparation: Samples are centrifuged and then filtered through a 0.45 µm syringe filter prior to injection.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity but requires a derivatization step to increase the volatility of the organic acids.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1]
-
Injection Mode: Splitless.[1]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.[1]
-
Sample Preparation & Derivatization:
-
Samples are dried completely under a stream of nitrogen.
-
The dried residue is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
The reaction is carried out at 70°C for 30 minutes.[1] The resulting trimethylsilyl (B98337) (TMS) derivatives are then analyzed by GC-MS. The GC procedure, employing trimethylsilyl derivatives, can be tedious.[3][4][8]
-
3. Capillary Electrophoresis (CE)
This technique provides rapid separation of charged molecules like organic acids without the need for derivatization.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.[1]
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm I.D., 60.2 cm total length, 50 cm effective length).[1]
-
Electrolyte: 25 mM sodium phosphate buffer (pH 6.5) containing 0.5 mM cetyltrimethylammonium bromide (CTAB).[1]
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[1]
-
Separation Voltage: -25 kV.[1]
-
Capillary Temperature: 25°C.[1]
-
Detection: Indirect UV detection at 254 nm.[1]
-
Sample Preparation: Samples are typically diluted and filtered before injection.[5]
Selecting the Right Analytical Method
The choice of analytical method is a critical decision that depends on the specific requirements of the analysis. The following decision tree provides a logical framework for selecting the most suitable technique.
Figure 2: Decision tree for selecting an analytical method.
-
HPLC is a versatile and widely used technique that is often the first choice for its simplicity and robustness, especially when derivatization is not desirable.[3]
-
GC-MS is the preferred method when high sensitivity is paramount and the organic acids are volatile or can be easily derivatized.[1]
-
CE offers a significant advantage in terms of speed and is ideal for the analysis of charged species with minimal sample preparation.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scielo.br [scielo.br]
- 4. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Ethyl-4-methylpentanoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-Ethyl-4-methylpentanoic acid and its structural isomers. The information presented is intended to assist researchers in understanding the chemical and physical diversity of these compounds, which is crucial for applications in synthetic chemistry, materials science, and drug discovery.
Introduction to C8 Carboxylic Acid Isomers
This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1] Its structural isomers, which share the same molecular formula but differ in the arrangement of atoms, exhibit distinct physical, chemical, and potentially biological properties. Understanding these differences is paramount for selecting the appropriate isomer for a specific application. This guide focuses on a selection of representative isomers, including the straight-chain octanoic acid and other branched-chain variants such as 2-ethylhexanoic acid, 3,5-dimethylhexanoic acid, and 4,5-dimethylhexanoic acid.
Comparative Physical and Chemical Properties
The branching of the carbon chain significantly influences the physical properties of these isomers. Generally, increased branching leads to lower melting and boiling points compared to the straight-chain analogue, octanoic acid. This is attributed to the disruption of efficient packing in the solid state and reduced surface area for intermolecular interactions in the liquid state.
| Compound | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa |
| This compound | This compound | 60308-89-6 | 144.21 | Not available | Not available | Not available |
| Octanoic acid | Octanoic acid | 124-07-2 | 144.21 | 239.7 | 0.91 | 4.89 |
| 2-Ethylhexanoic acid | 2-Ethylhexanoic acid | 149-57-5 | 144.21 | 228.1[2][3] | 0.903[3] | 4.82[2] |
| 3,5-Dimethylhexanoic acid | 3,5-Dimethylhexanoic acid | 60308-87-4 | 144.21 | 118.5-119.5 (at 14 Torr)[4] | 0.9012[4] | ~4.80 (Predicted)[4] |
| 4,5-Dimethylhexanoic acid | 4,5-Dimethylhexanoic acid | 60308-81-8 | 144.21 | Not available | Not available | Not available |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Key ¹H NMR Signals (CDCl₃) |
| Octanoic acid | ~2.35 ppm (t, 2H, α-CH₂), ~1.63 ppm (quintet, 2H, β-CH₂), ~1.30 ppm (m, 8H, other CH₂), ~0.88 ppm (t, 3H, ω-CH₃)[5][6] |
| 2-Ethylhexanoic acid | ~2.2-2.4 ppm (m, 1H, α-CH), ~1.4-1.7 ppm (m, 4H, CH₂), ~0.9 ppm (m, 6H, CH₃)[7][8] |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify functional groups. All carboxylic acids will exhibit a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.
| Compound | Key IR Absorptions (cm⁻¹) |
| Carboxylic Acids (General) | 2500-3300 (broad, O-H stretch), 1700-1725 (strong, C=O stretch) |
Synthesis and Experimental Protocols
The synthesis of branched-chain carboxylic acids can be achieved through various organic chemistry methodologies. A general and robust approach involves the alkylation of malonic esters, followed by hydrolysis and decarboxylation.
General Synthesis Protocol via Malonic Ester Alkylation
This protocol provides a general procedure for the synthesis of a branched-chain carboxylic acid, adaptable for isomers like this compound.
Workflow for Synthesis of Branched-Chain Carboxylic Acids
Caption: General workflow for synthesizing branched-chain carboxylic acids.
Detailed Protocol:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.
-
Alkylation: The enolate is then reacted with a suitable alkyl halide (e.g., sec-butyl bromide for introducing the initial branch).
-
Second Alkylation (if necessary): For isomers with two substitutions on the α-carbon of the original malonic ester, the deprotonation and alkylation steps are repeated with a second alkyl halide.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the dicarboxylic acid using an aqueous acid solution (e.g., sulfuric acid) and then heated to induce decarboxylation, yielding the final branched-chain carboxylic acid. The product is then purified by distillation.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like carboxylic acids. Derivatization is often employed to increase the volatility of the analytes.
Workflow for GC-MS Analysis of Carboxylic Acids
Caption: General workflow for the GC-MS analysis of carboxylic acids.
Detailed Protocol:
-
Sample Preparation: The carboxylic acid sample is extracted from an aqueous solution using an appropriate organic solvent (e.g., diethyl ether).
-
Derivatization: The extracted sample is dried, and a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to convert the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The separated components are then detected by a mass spectrometer.
-
Data Analysis: The resulting mass spectra are analyzed to identify the compound based on its fragmentation pattern and retention time.
Biological Activity and Signaling Pathways
Branched-chain fatty acids (BCFAs) are known to play various roles in biological systems. They are components of cell membranes and can influence membrane fluidity.[9] Some BCFAs have been investigated for their antimicrobial and anti-inflammatory properties.[10] The metabolism of BCFAs is linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[11][12]
At present, there is limited specific information available on the biological activity and involvement in signaling pathways for this compound and its close structural isomers. The general toxicity of C8 carboxylic acids has been studied, with membrane disruption being a key mechanism of action.[13][14] Further research is needed to elucidate the specific biological roles of these individual isomers.
Logical Relationship of BCAA Metabolism to BCFA
Caption: Simplified relationship between BCAA catabolism and BCFA biosynthesis.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and its isomers. While data for the title compound is sparse, the provided information on its structural analogues offers valuable insights for researchers. The presented protocols for synthesis and analysis serve as a practical foundation for further investigation into this class of compounds. Future studies are encouraged to focus on elucidating the specific physical, chemical, and biological properties of this compound to fully realize its potential in various scientific and industrial applications.
References
- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. lookchem.com [lookchem.com]
- 5. Octanoic acid(124-07-2) 1H NMR spectrum [chemicalbook.com]
- 6. bmse000502 Octanoic Acid at BMRB [bmrb.io]
- 7. hmdb.ca [hmdb.ca]
- 8. 2-Ethylhexanoic acid(149-57-5) 1H NMR spectrum [chemicalbook.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 14. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GC-MS and HPLC for Fatty Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of fatty acids is of paramount importance. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While both methods offer high levels of sensitivity and selectivity, they are founded on different principles and present distinct advantages and limitations. This guide provides an objective comparison of GC-MS and HPLC for fatty acid analysis, supported by experimental data, to facilitate informed method selection and robust cross-validation.
Quantitative Performance Comparison
A critical evaluation of any analytical methodology hinges on its quantitative performance. The selection between GC-MS and HPLC for fatty acid analysis will often depend on the specific requirements for sensitivity, precision, and accuracy. The following table summarizes key validation parameters for both techniques, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.[1][2][3]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Analyte Form | Volatile derivatives (e.g., Fatty Acid Methyl Esters - FAMEs) | Primarily Free Fatty Acids (underivatized) or derivatized for specific detectors | GC-MS requires a derivatization step to increase analyte volatility.[2][4] HPLC can directly analyze free fatty acids, simplifying sample preparation.[2] |
| Precision (%RSD) | ≤ 5.88% | ≤ 5.88% (often slightly better than GC) | Both methods demonstrate good precision for fatty acid analysis.[5][6] HPLC can sometimes offer slightly better performance.[1][6] |
| Accuracy (Recovery %) | ≥ 82.31% | ≥ 82.31% | Comparable recovery rates are achievable with optimized extraction and sample preparation procedures for both techniques.[5][6] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1][2][5] |
| Limit of Detection (LOD) | High sensitivity, especially with selective ionization techniques. (e.g., 0.003–0.72 µg/L for FAMEs)[2] | Sensitivity is dependent on the detector used (e.g., UV, ELSD, MS). Can be very high with fluorescent derivatization. | GC-MS generally offers very low limits of detection for volatile compounds.[5] HPLC's sensitivity is highly dependent on the chosen detector and whether derivatization is employed.[3][5] |
| Limit of Quantification (LOQ) | Typically in the low µg/L to ng/L range. | Varies widely with detector; can be comparable to GC-MS with appropriate derivatization and detection. | |
| Isomer Separation | Can be challenging for positional and geometric (cis/trans) isomers; requires specialized highly polar capillary columns.[5] | Superior for the separation of cis/trans and positional isomers, often without derivatization.[5] | This is a significant advantage of HPLC for detailed fatty acid profiling.[1] |
| Derivatization | Mandatory to increase volatility (e.g., methylation to FAMEs).[4][5] | Generally not required for MS detection, but often necessary for UV or fluorescence detection to enhance sensitivity.[5][7] | The derivatization step in GC-MS adds time and potential for sample loss to the workflow.[5] |
Principles of Separation and Detection
The fundamental differences between GC-MS and HPLC lie in their separation mechanisms and how the analytes are detected.
In GC-MS, fatty acids must first be derivatized to make them volatile.[4] These volatile compounds are then separated based on their boiling points and polarity in a gaseous mobile phase.[8] In contrast, HPLC separates fatty acids in their liquid phase based on their polarity and interaction with the stationary phase, without the need for high temperatures.[8]
Experimental Workflows
The following diagram illustrates a typical experimental workflow for fatty acid analysis using both GC-MS and HPLC, highlighting the key differences in sample processing.
Detailed Experimental Protocols
GC-MS Protocol for Fatty Acid Analysis
This protocol outlines a general procedure for the analysis of total fatty acids as their methyl esters (FAMEs).
-
Lipid Extraction : Total lipids are extracted from the sample (e.g., plasma, tissue) using a method such as the Folch procedure with chloroform:methanol (B129727) (2:1, v/v).[1]
-
Saponification and Methylation (Derivatization) : The extracted lipids are saponified using methanolic NaOH at an elevated temperature (e.g., 100°C) to release the fatty acids from their glycerol (B35011) backbone.[1] This is followed by methylation using a reagent like boron trifluoride (BF3) in methanol to form FAMEs.[9] The FAMEs are then extracted into an organic solvent like hexane.[1]
-
GC-MS Instrumentation and Conditions :
-
GC System : An Agilent 7890A GC system or equivalent.[10]
-
Column : A DB-23 capillary column (or equivalent) is commonly used for FAME analysis.[1]
-
Injector : Splitless injection at a temperature of 220-250°C.[11][12]
-
Oven Temperature Program : A typical program starts at a low temperature (e.g., 70-100°C), ramps up to around 170-180°C, and then increases more rapidly to a final temperature of 220-250°C.[1][11]
-
Carrier Gas : Helium at a constant flow rate.[12]
-
MS Detector : Electron Impact (EI) ionization is commonly used.[1] The mass spectrometer is operated in either full scan mode for identification or single ion monitoring (SIM) mode for targeted quantification.[1][11]
-
-
Quantification : Quantification is typically performed using an internal standard (e.g., a fatty acid not naturally present in the sample, like heptadecanoic acid) and a calibration curve generated from FAME standards.[11]
HPLC Protocol for Fatty Acid Analysis
This protocol describes a general method for the analysis of underivatized free fatty acids using reverse-phase HPLC coupled with a suitable detector.
-
Sample Preparation and Lipid Extraction : Similar to the GC-MS protocol, lipids are first extracted from the sample matrix. If the focus is on free fatty acids, the extraction can be tailored to enrich this fraction. For total fatty acid analysis, a saponification step would be required, followed by acidification to generate free fatty acids.
-
HPLC Instrumentation and Conditions :
-
HPLC System : An Agilent 1200 series or a similar system equipped with a degasser, pump, autosampler, and column oven.[5]
-
Column : A reversed-phase C18 column is widely used for fatty acid separation.[5][7]
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% acetic or formic acid) to ensure proper peak shape for the free fatty acids.[7][13]
-
Detector : A variety of detectors can be used. Mass spectrometry (LC-MS) provides high sensitivity and specificity.[2] UV detectors can be used, especially for unsaturated fatty acids at low wavelengths (around 200-210 nm), or at higher wavelengths if a chromophoric derivatizing agent is used.[7][13] Evaporative Light Scattering Detectors (ELSD) are another option that does not require the analyte to have a chromophore.[7]
-
-
Quantification : Quantification is achieved by constructing a calibration curve using a series of fatty acid standards and an appropriate internal standard.[2]
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of fatty acids.[2] The choice between them is not a matter of one being universally superior, but rather which is more appropriate for the specific research question.[3]
GC-MS remains a robust and widely used technique, particularly for the analysis of total fatty acid profiles where the derivatization step allows for the analysis of fatty acids from all lipid classes. Its extensive and well-established libraries of mass spectra for FAMEs are invaluable for compound identification.[2][14]
HPLC , on the other hand, offers significant advantages in terms of simplified sample preparation (by avoiding derivatization for MS detection), superior performance in the separation of isomeric and labile fatty acids, and operation at ambient temperatures, which reduces the risk of analyte degradation.[3][5][14] Its ability to directly analyze free fatty acids makes it particularly well-suited for studies focusing on this specific pool of metabolites.[2]
For the highest level of confidence in analytical data, a cross-validation approach utilizing both GC-MS and HPLC is recommended. This ensures the integrity and reliability of research findings by confirming results with two orthogonal analytical techniques.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. aocs.org [aocs.org]
- 14. benchchem.com [benchchem.com]
Confirming the Structure of Synthesized 3-Ethyl-4-methylpentanoic Acid: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative analysis of the expected analytical data for 3-Ethyl-4-methylpentanoic acid against its isomers, octanoic acid and 2-ethylhexanoic acid. Detailed experimental protocols and a logical workflow for structural elucidation are also presented.
The unequivocal determination of a molecule's chemical structure is fundamental in chemical synthesis. This guide outlines the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this compound. By comparing its expected spectral characteristics with the experimental data of its isomers, a clear and robust confirmation can be achieved.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectral data for this compound and its isomers.
Table 1: ¹H NMR Spectral Data Comparison (Predicted for this compound, Experimental for Isomers)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound (Predicted) | ~10-12 (s, 1H, -COOH), ~2.2-2.4 (m, 2H, -CH₂-COOH), ~1.8-2.0 (m, 1H, -CH(Et)-), ~1.4-1.6 (m, 1H, -CH(iPr)-), ~1.2-1.4 (m, 2H, -CH₂-CH₃), ~0.8-1.0 (m, 9H, -CH(CH₃)₂ and -CH₂-CH₃) |
| Octanoic Acid (Experimental) | 11.66 (s, 1H, -COOH), 2.35 (t, 2H, α-CH₂), 1.63 (quint, 2H, β-CH₂), 1.29 (m, 8H, -(CH₂)₄-), 0.88 (t, 3H, -CH₃)[1][2] |
| 2-Ethylhexanoic Acid (Experimental) | 11.8 (br s, 1H, -COOH), 2.25 (m, 1H, α-CH), 1.4-1.6 (m, 4H, -CH₂-), 1.2-1.4 (m, 4H, -CH₂-), 0.9 (m, 6H, -CH₃)[3][4][5] |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted for this compound, Experimental for Isomers)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | ~180 (-COOH), ~50 (-CH(Et)-), ~40 (-CH₂-COOH), ~30 (-CH(iPr)-), ~25 (-CH₂-CH₃), ~20 (-CH(CH₃)₂), ~12 (-CH₂-CH₃) |
| Octanoic Acid (Experimental) | 180.8, 34.3, 31.8, 29.2, 29.1, 24.8, 22.7, 14.1[1][2][6] |
| 2-Ethylhexanoic Acid (Experimental) | 183.5, 47.5, 31.8, 29.5, 25.5, 22.8, 14.1, 11.9[3] |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Expected) | ~2500-3300 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~2870-2960 (C-H stretch)[7][8][9] |
| Octanoic Acid (Experimental) | 2500-3300 (broad, O-H stretch), 1711 (strong, C=O stretch), 2856, 2927 (C-H stretch)[10][11][12] |
| 2-Ethylhexanoic Acid (Experimental) | 2500-3300 (broad, O-H stretch), 1708 (strong, C=O stretch), 2860, 2930, 2960 (C-H stretch)[13][14][15] |
Table 4: Mass Spectrometry (EI-MS) Data Comparison
| Compound | Key Fragments (m/z) |
| This compound (Expected) | 144 (M⁺), 127 (M-OH)⁺, 99 (M-COOH)⁺, fragments from cleavage at branched points. |
| Octanoic Acid (Experimental) | 144 (M⁺), 127, 115, 99, 87, 73, 60[16][17][18] |
| 2-Ethylhexanoic Acid (Experimental) | 144 (M⁺), 115, 87, 73, 57[19][20][21][22] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 20.5 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of the ATR accessory.[23][24]
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.[25]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization): To 1 mg of the carboxylic acid, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat the mixture at 70°C for 30 minutes.
-
Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A MSD (or equivalent).
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.
Caption: Logical workflow for the structural confirmation of synthesized compounds.
By systematically applying these analytical techniques and comparing the obtained data with predicted values and experimental data from known isomers, researchers can confidently confirm the structure of synthesized this compound. This rigorous approach is essential for the integrity and reproducibility of scientific research in drug discovery and development.
References
- 1. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000502 Octanoic Acid at BMRB [bmrb.io]
- 3. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexanoic acid(149-57-5) 1H NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Octanoic acid(124-07-2) 13C NMR [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Octanoic acid(124-07-2) IR Spectrum [m.chemicalbook.com]
- 11. Octanoic acid [webbook.nist.gov]
- 12. Octanoic acid [webbook.nist.gov]
- 13. 2-Ethylhexanoic acid(149-57-5) IR Spectrum [m.chemicalbook.com]
- 14. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 15. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 16. Octanoic acid(124-07-2) MS spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Octanoic acid [webbook.nist.gov]
- 19. ez.restek.com [ez.restek.com]
- 20. massbank.eu [massbank.eu]
- 21. spectrabase.com [spectrabase.com]
- 22. spectrabase.com [spectrabase.com]
- 23. agilent.com [agilent.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Biological Effects of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl branches along their aliphatic chain. Predominantly derived from dietary sources such as dairy, meat, and fish, as well as from the metabolic activity of the gut microbiota, BCFAs are emerging as significant modulators of key biological pathways.[1] Unlike their straight-chain counterparts, the structural variations in BCFAs, particularly the position of the methyl group (e.g., iso and anteiso configurations), lead to distinct biological activities. This guide provides a comparative analysis of the effects of different BCFAs on cellular signaling, gene expression, and metabolism, supported by experimental data and detailed methodologies to aid researchers in this field.
Comparative Biological Effects of BCFAs
The biological impact of BCFAs is highly dependent on their specific structure. This is evident in their differential activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), and their contrasting effects on inflammatory and lipogenic pathways.
Activation of Nuclear Receptors
Long-chain BCFAs, particularly phytanic acid and its α-oxidation product pristanic acid, are recognized as natural ligands for PPARα, a key regulator of lipid metabolism.[2][3] Experimental data indicates that both compounds activate PPARα in a concentration-dependent manner, though pristanic acid appears to be a more potent activator.[2] Their effect on PPARγ, the master regulator of adipogenesis, is reported to be negligible.[2] Phytanic acid has also been shown to be a ligand for all three retinoic X receptor (RXR) subtypes.[2]
Table 1: Comparative Activation of PPARα by Long-Chain BCFAs
| Branched-Chain Fatty Acid | Experimental System | Effective Concentration for Significant Induction | EC50 Value (PPARα) | Reference |
| Phytanic Acid | PPAR response element (PPRE) reporter assay | 3 µM | ~10 nM - 3 µM | [2][4] |
| Pristanic Acid | PPAR response element (PPRE) reporter assay | 1 µM | Not explicitly stated, but more potent than phytanic acid | [2] |
EC50 values can vary depending on the specific assay system (e.g., full-length receptor vs. ligand-binding domain chimeras).
Regulation of Lipogenesis and Inflammation
Recent studies have highlighted the opposing effects of iso- and anteiso- BCFAs on the expression of genes involved in fatty acid synthesis and inflammation. These effects appear to be mediated through key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Nuclear Factor-kappa B (NF-κB).
An iso-BCFA, 14-methylpentadecanoic acid (14-MPA), has been shown to decrease the expression of lipogenic genes like FASN (Fatty Acid Synthase) and SREBP1, as well as inflammatory markers such as CRP (C-reactive protein) and IL-6 in a hepatocyte cell line.[1] Conversely, an anteiso-BCFA, 12-methyltetradecanoic acid (12-MTA), demonstrated the opposite effect, increasing the expression of FASN, CRP, and IL-6.[1] Similar divergent effects have been observed in human adipocytes.[2][4]
Short-chain BCFAs also exhibit anti-inflammatory properties. Isovaleric acid, for instance, has been found to ameliorate intestinal inflammation by inhibiting the activation of the NF-κB pathway.[5]
Table 2: Comparative Effects of iso- and anteiso-BCFAs on Gene Expression in HepG2 Hepatocytes
| Gene Target | 14-Methylpentadecanoic Acid (iso-BCFA) Effect | 12-Methyltetradecanoic Acid (anteiso-BCFA) Effect | Reference |
| FASN | Decreased Expression | Increased Expression | [1] |
| SREBP1 | Decreased Expression | No Significant Effect | [1] |
| CRP | Decreased Expression | Increased Expression | [1] |
| IL-6 | Decreased Expression | Increased Expression | [1] |
Table 3: Comparative Effects of iso- and anteiso-BCFAs on Gene Expression in Human Adipocytes
| Gene Target | 14-Methylpentadecanoic Acid (iso-BCFA) Effect | 12-Methyltetradecanoic Acid (anteiso-BCFA) Effect | Reference |
| SREBP1 | Decreased Expression | No Significant Effect | [2][4] |
| SCD1 | Decreased Expression | Decreased Expression | [2][4] |
| COX-2 | Decreased Expression (at 50 µM) | No Significant Effect | [2][4] |
| ALOX-15 | Decreased Expression | No Significant Effect | [2][4] |
| IL-6 | Decreased Expression | Increased Expression | [2][4] |
Signaling Pathways and Experimental Workflows
The diverse biological effects of BCFAs are underpinned by their interaction with specific signaling pathways. Understanding these pathways and the experimental methods used to investigate them is crucial for advancing research in this area.
Key Signaling Pathways
// Connections Phytanic_Acid -> PPARa; Pristanic_Acid -> PPARa; Phytanic_Acid -> GPR40; Pristanic_Acid -> GPR40;
PPARa -> RXR [label="Heterodimerization"]; RXR -> PPRE; PPRE -> Lipid_Metabolism [color="#34A853"];
Iso_BCFA -> NFkB [label="Inhibition", color="#EA4335"]; Iso_BCFA -> SREBP1c [label="Inhibition", color="#EA4335"]; Anteiso_BCFA -> NFkB [label="Activation", color="#FBBC05"]; Anteiso_BCFA -> SREBP1c [label="Activation", color="#FBBC05"];
NFkB -> Inflammation_Down [style=dashed, color="#EA4335"]; SREBP1c -> Lipogenesis_Down [style=dashed, color="#EA4335"]; NFkB -> Inflammation_Up [style=dashed, color="#FBBC05"]; SREBP1c -> Lipogenesis_Up [style=dashed, color="#FBBC05"]; } BCFA signaling pathways overview.
// Nodes start [label="Cell Culture\n(e.g., Hepatocytes, Adipocytes)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with BCFAs\n(Dose-Response & Time-Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Cell Harvesting & Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; rna_isolation [label="RNA Isolation", fillcolor="#FBBC05", fontcolor="#202124"]; cDNA_synthesis [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#FBBC05", fontcolor="#202124"]; rt_qpcr [label="RT-qPCR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Relative Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="BCFA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; gcms [label="GC-MS Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant_analysis [label="Data Analysis\n(BCFA Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> harvest; treatment -> supernatant; harvest -> rna_isolation; rna_isolation -> cDNA_synthesis; cDNA_synthesis -> rt_qpcr; rt_qpcr -> data_analysis; supernatant -> extraction; extraction -> gcms; gcms -> quant_analysis; } Experimental workflow for BCFA studies.
Experimental Protocols
Detailed and reproducible protocols are fundamental to comparative research. The following sections provide methodologies for key experiments cited in the study of BCFA biological effects.
Protocol 1: PPARα Activation Luciferase Reporter Assay
This assay quantifies the ability of BCFAs to act as ligands and activate the PPARα transcription factor.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, HEK293) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Seed cells in 96-well plates.
-
Co-transfect cells with three plasmids:
- An expression vector for human or mouse PPARα.
- A reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple PPAR Response Elements (PPREs).
- A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Use a suitable transfection reagent according to the manufacturer's protocol.
2. Compound Treatment:
-
After 24 hours of transfection, replace the medium with DMEM containing a lower concentration of serum (e.g., 0.5-1% charcoal-stripped FBS) to reduce background activation.
-
Prepare serial dilutions of BCFAs (e.g., phytanic acid, pristanic acid) and a known PPARα agonist (e.g., GW7647) as a positive control. Use a vehicle control (e.g., DMSO).
-
Add the compounds to the cells and incubate for 18-24 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a plate-reading luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the fold induction of reporter activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine EC50 values.
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol is used to quantify changes in the mRNA levels of target genes in response to BCFA treatment.
1. Cell Treatment and RNA Isolation:
-
Seed cells (e.g., HepG2, primary adipocytes) in 6-well or 12-well plates and allow them to adhere.
-
Treat cells with various concentrations of different BCFAs or a vehicle control for a specified time (e.g., 24-48 hours).
-
After treatment, wash the cells with PBS and lyse them directly in the plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate).
-
Isolate total RNA using a column-based RNA purification kit or a phenol-chloroform extraction method.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or gel electrophoresis.
2. cDNA Synthesis (Reverse Transcription):
-
Treat an aliquot of total RNA (e.g., 1 µg) with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme, a mix of dNTPs, and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).
-
Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 60 minutes at 42°C followed by enzyme inactivation).
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
- SYBR Green or a probe-based master mix.
- Forward and reverse primers for the target gene (e.g., FASN, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB).
- Diluted cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control group.
Protocol 3: Quantification of BCFAs in Cell Culture Supernatant by GC-MS
This protocol allows for the measurement of BCFA concentrations in cell culture media, which can be useful for uptake or metabolism studies.
1. Sample Preparation:
-
Collect cell culture supernatant after treatment.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
To an aliquot of the supernatant (e.g., 500 µL), add an internal standard (e.g., a deuterated BCFA or a BCFA not expected to be in the sample).
-
Acidify the sample to a pH < 3 with a strong acid (e.g., HCl) to protonate the fatty acids.
2. Liquid-Liquid Extraction:
-
Add an organic solvent (e.g., diethyl ether or a chloroform:methanol mixture) to the acidified sample.
-
Vortex vigorously to mix the aqueous and organic phases.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the fatty acids.
-
Evaporate the solvent under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to convert the fatty acids into their more volatile silyl (B83357) esters.
-
Incubate the reaction at a specified temperature (e.g., 60°C for 30 minutes).
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
-
Use a suitable capillary column for fatty acid separation.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target BCFAs and the internal standard.
5. Data Analysis:
-
Create a standard curve by analyzing known concentrations of BCFA standards.
-
Quantify the BCFAs in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Ethyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of branched-chain fatty acids (BCFAs) such as 3-Ethyl-4-methylpentanoic acid is critical in various fields of research, including metabolomics, drug discovery, and diagnostics. This guide provides an objective comparison of the primary analytical methodologies employed for the quantification of this and other closely related short-chain fatty acids. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated, supported by experimental data from peer-reviewed studies.
Data Presentation: Performance Comparison of Analytical Methods
While specific validation data for this compound is not extensively available in published literature, the following tables summarize the performance of validated methods for structurally similar compounds, such as other C8 fatty acids and methylpentanoic acid isomers. This data provides a reliable benchmark for expected accuracy and precision.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte(s) | Derivatization | Method | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) | Limit of Detection (LOD) |
| 2-, 3-, & 4-Methylpentanoic acids | PFBBr¹ | GC-NCI-MS | >0.99 | <10% (reproducibility) | ~100% | 0.4 - 2.4 ng/L |
| C8-C26 Fatty Acids | PFBBr¹ | GC-E-NCI-MS | Not Reported | Intra-assay: 2.5-13.2%, Inter-assay: 4.6-22.9% | 76-106% | Not Reported |
| Short-Chain Fatty Acids | None (acidified) | GC-MS | >0.99 | 1-4.5% | 95-117% | Not Reported |
¹PFBBr: 2,3,4,5,6-Pentafluorobenzyl Bromide
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Analyte(s) | Derivatization | Method | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery/RE) | Limit of Quantification (LOQ) |
| Short-Chain Fatty Acids | O-BHA¹ | LC-MS/MS | Not Reported | <14% | >80% Recovery, < ± 10% RE | 0.01 µM |
| Short-Chain Fatty Acids | None | LC-MS/MS | >0.998 | Intra-day: <12%, Inter-day: <20% | 92-120% | 0.001-0.003 mM |
| 3-Hydroxypentanoic Acid | None | LC-MS/MS | Not Reported | Intra-day & Inter-day: <15% | Intra-day & Inter-day: ±15% RE | 0.078 µg/mL |
¹O-BHA: O-benzylhydroxylamine
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the GC-MS and LC-MS/MS analysis of short-chain fatty acids.
Protocol 1: GC-MS Quantification of Methylpentanoic Acids with Derivatization
This protocol is adapted from a method for the analysis of methylpentanoic acids in wine.[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (PFBBr):
-
Reconstitute the dried extract in a suitable solvent.
-
Add 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., diisopropylethylamine).
-
Incubate the mixture at room temperature for 30 minutes.
-
Evaporate the solvent and reconstitute in a solvent suitable for GC injection (e.g., hexane).
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Detection: Negative Chemical Ionization (NCI) in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the PFB-derivatives of the analytes.
-
Protocol 2: Direct LC-MS/MS Quantification of Short-Chain Fatty Acids
This protocol is a generalized procedure for the analysis of underivatized short-chain fatty acids in biological fluids.[2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from the matrix, for example, start at 10% B, increase to 90% B over 8 minutes.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: A typical workflow for the GC-MS analysis of this compound.
Caption: A direct analysis workflow for this compound using LC-MS/MS.
References
- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Ethyl-4-methylpentanoic Acid: Evaluating Analytical Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 3-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid. While specific limits of detection (LOD) and quantification (LOQ) for this particular analyte are not extensively documented in publicly available literature, this document extrapolates expected performance from established methods for similar short-chain fatty acids (SCFAs). The provided data and protocols are intended to serve as a practical benchmark for researchers developing and validating analytical methods for this compound and its structural isomers.
Quantitative Performance Overview
The quantification of this compound can be effectively achieved using two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, particularly when coupled with appropriate sample preparation and derivatization strategies. The choice between GC-MS and LC-MS/MS will often depend on the sample matrix, required throughput, and available instrumentation.
Below is a summary of expected LOD and LOQ values for the analysis of short-chain fatty acids, which can be considered representative for this compound.
| Analyte Class | Analytical Method | Derivatization | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Reference |
| Carboxylic Acids | GC-MS | Silylation (e.g., with BSTFA) | 0.6 - 15 ng/L | Not Specified | [1] |
| Short-Chain Fatty Acids | LC-MS/MS | None (Direct Analysis) | ~0.001 mM (except acetate) | Not Specified | [2] |
| Short-Chain Fatty Acids | LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | Not Specified (3-25 fold higher sensitivity than 2-NPH) | Not Specified | [3] |
| Fatty Acid Methyl Esters (FAMEs) | GC-MS | Methylation | Slightly higher than GC-MS/SIM | Not Specified | [4] |
Note: The provided values are indicative and may vary based on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the analysis of short-chain fatty acids, adaptable for this compound.
Protocol 1: GC-MS Analysis following Silylation Derivatization
This protocol is a widely used method for the analysis of carboxylic acids due to the increased volatility and thermal stability of their silylated derivatives.[1][5]
1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of a biological fluid sample (e.g., plasma, serum), add a suitable internal standard. b. Acidify the sample to a pH of approximately 1.3. c. Extract the analytes using 200 µL of an appropriate organic solvent (e.g., diethyl ether) by vortexing for 1 minute. d. Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases. e. Carefully transfer the organic (upper) layer to a clean microcentrifuge tube. f. Repeat the extraction process and combine the organic layers. g. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
2. Derivatization (Silylation) a. To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5] b. Securely cap the vial and heat at 60°C for 30 minutes to facilitate the derivatization reaction.[5] c. Allow the sample to cool to room temperature before injection into the GC-MS system.
3. GC-MS Analysis a. Gas Chromatograph: Utilize a capillary column suitable for the analysis of silylated compounds (e.g., DB-5ms). b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program: Initiate at 80°C, hold for 2 minutes, then ramp the temperature to 280°C at a rate of 10°C/min, and finally hold at 280°C for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. f. Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 50-550. g. Quantification: Employ selected ion monitoring (SIM) or extract ion chromatograms for the target analyte and the internal standard to ensure accurate quantification.
Protocol 2: LC-MS/MS Analysis (Direct Injection)
This method offers the advantage of reduced sample preparation time by eliminating the need for derivatization.[2]
1. Sample Preparation (Protein Precipitation) a. To 50 µL of a biological fluid sample (e.g., serum), add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard. b. Vortex the mixture vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis a. Liquid Chromatograph: Use a C18 reverse-phase column (e.g., Kinetex® 2.6 µm XB-C18, 50 × 2.1 mm).[6] b. Mobile Phase A: Water with 0.1% formic acid.[6] c. Mobile Phase B: Acetonitrile with 0.1% formic acid.[6] d. Gradient Elution: Start with 10% B, linearly increase to 20% B at 0.3 min, then to 23% B at 2.5 min. Implement a column wash with 100% B from 2.6 to 3.0 min, followed by re-equilibration with 10% B from 3.1 to 4 min.[6] e. Flow Rate: 500 µL/min. f. Column Temperature: 60°C.[6] g. Injection Volume: 2 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ionization mode. i. Ion Source Parameters:
- Ion Spray Voltage: -4500 V
- Ion Source Heater Temperature: 450°C
- Source Gas 1: 55 psi
- Source Gas 2: 50 psi
- Curtain Gas: 25 psi j. Detection: Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target analyte and internal standard.
Methodology Visualization
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for determining the Limit of Detection and Quantification.
Caption: Workflow for LOD and LOQ Determination.
Caption: Comparison of GC-MS and LC-MS/MS Workflows.
References
- 1. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
A Guide to Inter-Laboratory Comparison of 3-Ethyl-4-methylpentanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are a critical component of external quality assessment. They serve to validate analytical methods, verify the accuracy and comparability of results from different laboratories, and identify any systematic errors in measurement procedures.
Framework for a Proposed Inter-Laboratory Comparison Study
An inter-laboratory comparison for 3-Ethyl-4-methylpentanoic acid analysis would typically involve a coordinating body preparing and distributing identical, homogeneous samples to multiple participating laboratories. Each laboratory would then analyze the samples using their established in-house methods or a standardized protocol provided by the coordinator. The results are then returned to the coordinating body for statistical analysis to assess the performance of each laboratory and the overall comparability of the methods.
The primary goals of such a study would be:
-
To assess the proficiency of participating laboratories in the accurate quantification of this compound.
-
To evaluate the comparability of different analytical methods employed for this analysis.
-
To identify and troubleshoot potential sources of analytical variability and bias.
-
To build confidence in the reliability of data for research and development purposes.
Below is a diagram illustrating the logical workflow of a typical inter-laboratory comparison study.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
For an effective comparison, all participating laboratories should report their quantitative results in a standardized format. The coordinating body would then compile this data for statistical analysis. The following table presents hypothetical results from a proficiency test for the analysis of this compound in a plasma matrix.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Consensus Value |
| Mean Concentration (µg/mL) | 23.8 | 25.5 | 24.9 | 22.1 | 24.1 |
| Standard Deviation (µg/mL) | 1.2 | 1.5 | 1.3 | 1.8 | 1.4 |
| Accuracy (% Recovery) | 98.8% | 105.8% | 103.3% | 91.7% | - |
| Precision (%RSD) | 5.0% | 5.9% | 5.2% | 8.1% | ≤ 15% |
| Z-Score * | -0.21 | 1.00 | 0.57 | -1.43 | - |
*Z-scores are calculated for each laboratory's mean result for a given sample. A common formula is: Z = (x - X) / σ, where x is the laboratory's result, X is the consensus mean, and σ is the consensus standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
A standardized experimental protocol is crucial for minimizing inter-laboratory variability. The following is a recommended Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in a biological matrix like plasma. This protocol is based on established methods for similar branched-chain fatty acids.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting : Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard : Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to each sample to correct for matrix effects and extraction variability.
-
Acidification : Add 50 µL of 2M HCl to acidify the sample.
-
Extraction : Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).
-
Vortexing : Vortex the mixture vigorously for 1 minute.
-
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization
To improve volatility and chromatographic performance, derivatization is often necessary for the analysis of organic acids by GC-MS.
-
Reconstitution : Reconstitute the dried extract in 50 µL of a derivatization agent (e.g., N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide with 1% TBDMSCl).
-
Incubation : Heat the mixture at 60°C for 30 minutes.
-
Cooling : Allow the sample to cool to room temperature before analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph : Equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms or equivalent).
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program :
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized this compound and the internal standard.
-
The general experimental workflow for this analysis is depicted in the diagram below.
Quality Control and Data Analysis
-
Calibration Curve : A calibration curve should be prepared using a series of standard solutions of this compound to establish linearity.
-
Quality Control Samples : Low, medium, and high concentration QC samples should be analyzed in each batch to assess accuracy and precision.
-
Data Evaluation : The performance of each laboratory would be evaluated based on their accuracy, precision, and Z-scores as illustrated in the data table above.
By adhering to a structured framework and detailed protocols as outlined in this guide, a successful inter-laboratory comparison for this compound can be achieved, leading to more consistent and reliable data across different research and development settings.
Navigating the Spectral Maze: A Comparative Guide to the Identification of 3-Ethyl-4-methylpentanoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is a cornerstone of discovery. This guide provides a comparative analysis of spectral database approaches for the identification of 3-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid. Due to the current absence of its experimental spectra in major public databases, this guide offers a framework for its identification through the analysis of structurally similar compounds and outlines the necessary experimental protocols for unambiguous confirmation.
The identification of novel or uncharacterized compounds like this compound presents a common challenge in metabolomics and drug discovery. While spectral databases are invaluable tools, their utility is contingent on the availability of reference spectra. In the absence of a direct match, a comparative analysis of spectral data from isomeric and structurally related compounds becomes crucial. This guide explores this approach, providing detailed experimental protocols for acquiring the necessary mass spectrometry (MS) and nuclear magnetic resonance (NMR) data to definitively identify the target compound.
Comparative Analysis of Spectral Data
Table 1: Spectral Database Comparison for this compound and Alternatives
| Compound Name | Molecular Formula | Molecular Weight | Available Spectral Data | Database(s) | Key Spectral Features (Mass Spec - EI) |
| This compound (Target) | C₈H₁₆O₂ | 144.21 | Predicted data only | PubChem | No experimental data available |
| Ethyl 4-methylpentanoate (B1230305) | C₈H₁₆O₂ | 144.21 | GC-MS | PubChem, NIST Chemistry WebBook | m/z 88 (base peak), 43, 101, 99, 29[1] |
| Ethyl 3-methylpentanoate | C₈H₁₆O₂ | 144.21 | GC-MS | PubChem, NIST Chemistry WebBook | Data available but specific peaks not detailed in search results |
| Pentanoic acid, 3-ethyl-4-methyl-, 3-ethyl-4-methylpentyl ester | C₁₆H₃₂O₂ | 256.42 | GC-MS | SpectraBase | Spectrum available for viewing in database |
Experimental Protocols for Compound Identification
To definitively identify this compound, experimental data must be acquired. The following are detailed protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Given the polar nature of the carboxylic acid group, derivatization is often necessary for GC-MS analysis to improve volatility and chromatographic behavior.[2]
Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids (with Derivatization)
This protocol is adapted from established methods for short-chain fatty acid (SCFA) analysis.[2][3]
1. Sample Preparation and Derivatization (using Isobutyl Chloroformate/Isobutanol) [2] a. To an aqueous sample containing the fatty acid, add an internal standard (e.g., a deuterated analog). b. Add pyridine (B92270) and isobutanol to the sample.[2] c. Carefully add isobutyl chloroformate to the solution.[2] The reaction should be kept cool (e.g., on ice). d. After a short reaction time, extract the derivatized analytes with an organic solvent such as hexane.[2] e. The organic layer is then collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions a. Gas Chromatograph: Agilent 7890B GC (or equivalent).[2] b. Column: Supelcowax 10 capillary column (60 m x 0.32 mm) or similar polar column.[3] c. Carrier Gas: Helium at a constant flow rate.[3] d. Oven Temperature Program: An initial temperature of 50°C held for 1 minute, followed by a ramp to 230°C.[3] e. Injector: Splitless mode at 250°C.[3] f. Mass Spectrometer: Agilent 5977B MSD (or equivalent), operating in electron ionization (EI) mode at 70 eV.[2] g. Data Acquisition: Scan range of m/z 30-350.[3]
Protocol 2: NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for structural elucidation and does not typically require derivatization for short-chain fatty acids.[4]
1. Sample Preparation a. Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O with a pH adjustment, or DMSO-d₆). b. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Instrumentation and Acquisition a. Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5] b. ¹H NMR Acquisition: i. Acquire a standard one-dimensional proton spectrum. ii. Key parameters to optimize include the number of scans, relaxation delay, and spectral width. c. ¹³C NMR Acquisition: i. Acquire a one-dimensional carbon spectrum with proton decoupling. ii. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups. d. 2D NMR Experiments (for complete structural assignment): i. COSY (Correlation Spectroscopy): To identify proton-proton couplings. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the carbon skeleton.
Logical Workflow for Identification
The process of identifying an unknown compound like this compound, when no direct spectral match is found, follows a logical progression. This involves a combination of database searching for related compounds, experimental analysis of the unknown, and careful interpretation of the combined data.
Caption: Workflow for compound identification in the absence of a direct spectral database match.
Signaling Pathway of Analysis
The analytical process can be visualized as a pathway where information from different spectroscopic techniques converges to elucidate the final chemical structure.
Caption: Convergence of MS and NMR data for structural elucidation.
References
- 1. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. 2.6. Short Chain Fatty Acids Detection [bio-protocol.org]
- 4. NMR for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. scispace.com [scispace.com]
Performance characteristics of different chromatographic columns for organic acids
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of organic acids are critical. The choice of chromatographic column is paramount in achieving reliable and reproducible results. This guide provides an objective comparison of the performance characteristics of different chromatographic columns for organic acid analysis, supported by experimental data and detailed protocols.
Performance Characteristics: A Comparative Overview
The selection of an appropriate chromatographic column for organic acid analysis hinges on the specific properties of the analytes and the sample matrix. The following table summarizes the key performance characteristics of commonly used column types: Reversed-Phase (C18), Polar-Embedded, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange columns.
| Column Type | Stationary Phase | Principle of Separation | Typical Mobile Phase | Advantages | Limitations |
| Reversed-Phase (C18) | Octadecylsilane bonded to silica (B1680970) | Hydrophobic interactions | Aqueous buffer with organic modifier (e.g., methanol, acetonitrile) at low pH | Good retention for less polar organic acids, widely available, robust.[1][2][3] | Poor retention for very polar, hydrophilic organic acids; potential for peak tailing for some acids.[2][4] |
| Polar-Embedded | Alkyl chains with an embedded polar group (e.g., amide, carbamate) | Mixed-mode (hydrophobic and polar interactions) | Compatible with highly aqueous mobile phases | Enhanced retention of polar organic acids compared to C18, resistant to phase collapse in 100% aqueous mobile phases, unique selectivity.[4][5][6] | Selectivity can be complex and require more method development. |
| HILIC | Polar stationary phase (e.g., silica, zwitterionic) | Partitioning of analytes into a water-enriched layer on the stationary phase surface | High concentration of organic solvent (typically acetonitrile) with a small amount of aqueous buffer | Excellent retention and separation of very polar and hydrophilic organic acids.[7][8][9][10][11] | Sensitive to mobile phase composition and water content, may have longer equilibration times.[10] |
| Ion-Exchange | Charged functional groups bonded to a polymer or silica support | Electrostatic interactions between charged analytes and the stationary phase | Aqueous buffers with varying ionic strength or pH | High selectivity for charged organic acids, suitable for separating complex mixtures of acids.[12][13][14] | Requires careful control of mobile phase pH and ionic strength, may not be suitable for uncharged or weakly acidic compounds. |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for successful chromatographic analysis. Below are representative protocols for the separation of organic acids using different column technologies.
Reversed-Phase Chromatography (Polar-Embedded C18)
This method is suitable for the analysis of a mixture of common organic acids.
-
Column: Agilent Polaris C18-A (4.6 × 250 mm, 5 µm)[4]
-
Mobile Phase: 0.1% Phosphoric acid in water
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.[15]
Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is optimized for the baseline resolution of several organic acids.
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm)[7]
-
Mobile Phase: Isocratic elution with a phosphate (B84403) buffer and acetonitrile[7]
-
Flow Rate: 0.5 mL/min
-
Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve standards in a mixture of acetonitrile (B52724) and water (e.g., 2:1, v/v).[8]
Ion-Exchange Chromatography
This method is effective for the separation of organic acids in complex matrices like fruit juices.
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column[16]
-
Mobile Phase: 0.01 N Sulfuric Acid[16]
-
Flow Rate: 0.6 mL/min[16]
-
Temperature: 50°C
-
Detection: Refractive Index (RI) or UV at 210 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Centrifuge the sample to remove particulate matter and filter the supernatant through a 0.45 µm filter.[17]
Column Selection Workflow
The selection of an appropriate chromatographic column is a critical step in method development. The following diagram illustrates a logical workflow to guide this process.
References
- 1. bvchroma.com [bvchroma.com]
- 2. uhplcs.com [uhplcs.com]
- 3. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 12. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 14. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 15. agilent.com [agilent.com]
- 16. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
Comparison of derivatization agents for fatty acid analysis
A Comprehensive Guide to Derivatization Agents for Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for a multitude of applications, ranging from metabolic studies and biomarker discovery to food science and clinical diagnostics. Gas chromatography (GC) is a powerful and widely used technique for this purpose. However, due to the low volatility and polar nature of free fatty acids, a derivatization step is essential to convert them into more volatile and less polar derivatives suitable for GC analysis.[1][2] The choice of derivatization agent can significantly impact the accuracy, precision, and efficiency of the analysis.
This guide provides an objective comparison of common derivatization agents for fatty acid analysis, supported by experimental data. We will delve into the principles, advantages, and disadvantages of each technique and provide detailed experimental protocols to aid in your method development.
Comparison of Key Derivatization Methods
The selection of an appropriate derivatization method depends on several factors, including the nature of the sample matrix, the type of fatty acids being analyzed (e.g., free fatty acids vs. glycerolipids), and the desired analytical performance.[2] The most common methods fall into three main categories: acid-catalyzed esterification, base-catalyzed transesterification, and silylation.
Data Presentation: A Comparative Overview of Common Derivatization Agents
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature (°C) | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF₃-Methanol) | 5 - 60 minutes[3] | 60 - 100[3] | High for both free fatty acids and transesterification of complex lipids.[3] | Robust and widely used for a broad range of lipid classes.[2][3] One of the fastest and most convenient methods.[3][4] | BF₃ is toxic and moisture-sensitive.[3] Can lead to the formation of artifacts with certain fatty acids.[5] |
| Methanolic Hydrochloric Acid (HCl) | 20 minutes - overnight[2][6] | 50 - 100[6][7] | Exceeds 80% for free fatty acids, polar lipids, triacylglycerols, and cholesterol esters.[8] | A cost-effective and appropriate substitute for BF₃-Methanol for some samples.[5] | Generally requires higher temperatures and longer reaction times compared to base-catalyzed methods.[8] | |
| Base-Catalyzed Transesterification | Methanolic Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | 2 - 30 minutes[3] | Room temperature - 70[3][9] | Rapid and effective for transesterifying glycerolipids.[2][3] | Very fast reaction under mild conditions, which helps in preserving sensitive fatty acids.[7][10] | Not suitable for esterifying free fatty acids.[3][10] Can be less efficient for polyunsaturated fatty acids.[3] Sensitive to water and high free fatty acid content.[10] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) | 60 minutes[11] | 60[11] | High | Versatile, as it can derivatize not only carboxyl groups but also hydroxyl and amino groups.[2][11] | Reagents are moisture-sensitive.[11] Silyl esters can be less stable than methyl esters. |
Experimental Workflows and Protocols
The general workflow for fatty acid analysis by GC-MS involves lipid extraction from the biological sample, derivatization of the fatty acids into volatile derivatives, and subsequent analysis by GC-MS.[1]
General workflow for fatty acid analysis by GC-MS.
Acid-Catalyzed Esterification Protocols
These methods are suitable for both esterifying free fatty acids and transesterifying fatty acids from complex lipids.[3]
BF₃-Methanol Derivatization Workflow.
Protocol:
-
Place the dried lipid extract (1-50 mg) into a screw-capped glass tube.[1]
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[1]
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common practice is heating at 80°C for 1 hour.[1]
-
Cool the tube to room temperature.[3]
-
Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane or heptane.[1][3]
-
Vortex the tube vigorously for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the organic layer.[1]
-
Centrifuge to aid phase separation and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.[1][3]
Methanolic HCl Derivatization Workflow.
Protocol:
-
Weigh approximately 25 mg of the lipid extract or oil into a reaction vial.[2]
-
Add 2 mL of 2 M methanolic HCl.[2]
-
Cap the vial and heat at 80°C for 20 minutes.[2]
-
Cool the reaction vial to room temperature.[2]
-
Add 2 mL of hexane as the extraction solvent.[2]
-
Add 2 mL of deionized water and vortex to mix.[2]
-
Allow the phases to separate and transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]
Base-Catalyzed Transesterification Protocol
This method is rapid and efficient for transesterifying glycerides but is not suitable for esterifying free fatty acids.[2]
Methanolic KOH Derivatization Workflow.
Protocol:
-
Dissolve the oil sample in 2 mL of n-hexane in a reaction tube.[2]
-
Cap the tube and shake vigorously for 30 seconds.[2]
-
Heat the mixture in a water bath at 70°C for 2 minutes.[2][12]
-
Cool the tube to room temperature.[2]
-
Add 1.2 mL of 1.0 M HCl to neutralize the base and then add 1 mL of n-hexane.[2]
-
After phase separation, transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]
Silylation Protocol
Silylation is a versatile method that converts fatty acids into their trimethylsilyl (B98337) (TMS) esters.[1]
Silylation Derivatization Workflow.
Protocol:
-
Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent) into an appropriate reaction vial.[1][11]
-
Add the silylating agent, such as BSTFA or MSTFA, often with a catalyst like 1% TMCS.[11]
-
Cap the vial and heat at 60°C for 60 minutes.[11]
-
After cooling, the sample is ready for injection into the GC or can be further diluted with a suitable solvent if necessary.[2]
Conclusion
The choice of derivatization method for fatty acid analysis by GC is a critical step that influences the quality of the results. Acid-catalyzed esterification with BF₃-Methanol or HCl-Methanol offers broad applicability for various lipid types.[2] Base-catalyzed transesterification is a rapid and efficient option for glycerides, while silylation with agents like BSTFA provides a versatile approach for derivatizing not only fatty acids but also other functional groups.[2] By understanding the principles, advantages, and limitations of each method, and by following standardized protocols, researchers can ensure accurate and reliable quantification of fatty acids to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. aocs.org [aocs.org]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 3-Ethyl-4-methylpentanoic Acid Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 3-Ethyl-4-methylpentanoic acid analytical standard with a relevant alternative, Valproic Acid Impurity C (2-isopropylpentanoic acid). The information presented is essential for researchers and professionals in drug development and quality control who require accurate and reliable analytical standards for their work.
Product Comparison
The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results. This section compares the key specifications of the this compound standard with a common structural isomer and a known impurity in related pharmaceutical compounds, Valproic Acid Impurity C.
Table 1: Physical and Chemical Properties
| Property | This compound | Valproic Acid Impurity C (2-isopropylpentanoic acid) |
| CAS Number | 60308-89-6 | 62391-99-5[1][2] |
| Molecular Formula | C₈H₁₆O₂[3] | C₈H₁₆O₂[2][4] |
| Molecular Weight | 144.21 g/mol [3] | 144.21 g/mol [2][4] |
| IUPAC Name | This compound[3] | (2RS)-2-(1-Methylethyl)pentanoic acid[1] |
Table 2: Quality and Purity Specifications from a Typical Certificate of Analysis
| Parameter | This compound Standard | Valproic Acid Impurity C (CRM) |
| Purity (by GC-FID) | ≥98% | Certified Reference Material (CRM) grade, typically ≥99.5% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure |
| Identity (Mass Spec) | Conforms to structure | Conforms to structure |
| Residual Solvents | Specified (e.g., <0.1%) | Specified and quantified |
| Water Content (Karl Fischer) | ≤0.5% | ≤0.2% |
| Traceability | To in-house standards | Traceable to NIST or other primary standards |
Experimental Protocols
Accurate analysis of this compound and its related compounds relies on robust analytical methodologies. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), common techniques for the analysis of short-chain fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Short-Chain Fatty Acids
This method is suitable for the quantification of this compound and other volatile carboxylic acids. Derivatization is often employed to improve the chromatographic properties of these compounds.
1. Sample Preparation and Derivatization:
-
Extraction: For biological samples, short-chain fatty acids (SCFAs) can be extracted using a suitable solvent like diethyl ether or by solid-phase extraction (SPE).
-
Derivatization: To increase volatility, the carboxylic acid group is typically derivatized. A common method involves esterification using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr). For example, to a dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine, then heat at 60°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
High-Performance Liquid Chromatography (HPLC) Protocol for Carboxylic Acids
This protocol is designed for the analysis of non-volatile or less volatile carboxylic acids and can be adapted for this compound.
1. Sample Preparation:
-
Dissolve the analytical standard or sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reverse-phase column such as a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 70:30 water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
The following diagrams illustrate a typical experimental workflow for analytical standard qualification and a logical diagram for selecting an appropriate standard.
Caption: Experimental workflow for the qualification of an analytical standard.
Caption: Decision tree for selecting an appropriate analytical standard.
References
Structural Verification of 3-Ethyl-4-methylpentanoic Acid Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural verification of 3-Ethyl-4-methylpentanoic acid utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. For comparative purposes, we will contrast its predicted spectral data with that of its structural isomer, 2-Ethyl-4-methylpentanoic acid. This guide will delve into the detailed analysis of COSY, HSQC, and HMBC spectra, offering a robust methodology for the unambiguous structural elucidation of small organic molecules.
Predicted NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations for this compound and its isomer, 2-Ethyl-4-methylpentanoic acid. These predictions are based on established NMR principles and provide a basis for experimental verification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| This compound | 2-Ethyl-4-methylpentanoic acid | ||
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Position |
| 1 (COOH) | 11.5 (s, 1H) | 179.5 | 1 (COOH) |
| 2 (CH₂) | 2.25 (t, 2H) | 38.0 | 2 (CH) |
| 3 (CH) | 1.80 (m, 1H) | 45.0 | 3 (CH₂) |
| 4 (CH) | 1.95 (m, 1H) | 32.0 | 4 (CH) |
| 5 (CH₃) | 0.90 (d, 3H) | 20.0 | 5 (CH₃) |
| 6 (CH₃) | 0.88 (d, 3H) | 18.0 | 6 (CH₂) |
| 7 (CH₂) | 1.40 (m, 2H) | 25.0 | 7 (CH₃) |
| 8 (CH₃) | 0.85 (t, 3H) | 11.0 |
Table 2: Key Predicted 2D NMR Correlations
| This compound | ||
| Experiment | Proton (¹H) | Correlated Atom(s) (¹H or ¹³C) |
| COSY | H2 (2.25 ppm) | H3 (1.80 ppm) |
| H3 (1.80 ppm) | H2 (2.25 ppm), H4 (1.95 ppm), H7 (1.40 ppm) | |
| H4 (1.95 ppm) | H3 (1.80 ppm), H5 (0.90 ppm), H6 (0.88 ppm) | |
| H7 (1.40 ppm) | H3 (1.80 ppm), H8 (0.85 ppm) | |
| HSQC | H2 (2.25 ppm) | C2 (38.0 ppm) |
| H3 (1.80 ppm) | C3 (45.0 ppm) | |
| H4 (1.95 ppm) | C4 (32.0 ppm) | |
| H5 (0.90 ppm) | C5 (20.0 ppm) | |
| H6 (0.88 ppm) | C6 (18.0 ppm) | |
| H7 (1.40 ppm) | C7 (25.0 ppm) | |
| H8 (0.85 ppm) | C8 (11.0 ppm) | |
| HMBC | H2 (2.25 ppm) | C1 (179.5 ppm), C3 (45.0 ppm), C4 (32.0 ppm) |
| H5 (0.90 ppm) | C3 (45.0 ppm), C4 (32.0 ppm), C6 (18.0 ppm) | |
| H8 (0.85 ppm) | C3 (45.0 ppm), C7 (25.0 ppm) | |
| 2-Ethyl-4-methylpentanoic acid | ||
| Experiment | Proton (¹H) | Correlated Atom(s) (¹H or ¹³C) |
| COSY | H2 (2.35 ppm) | H3 (1.50 ppm), H6 (1.60 ppm) |
| H3 (1.50 ppm) | H2 (2.35 ppm), H4 (1.70 ppm) | |
| H4 (1.70 ppm) | H3 (1.50 ppm), H5 (0.95 ppm) | |
| H6 (1.60 ppm) | H2 (2.35 ppm), H7 (0.92 ppm) | |
| HSQC | H2 (2.35 ppm) | C2 (48.0 ppm) |
| H3 (1.50 ppm) | C3 (35.0 ppm) | |
| H4 (1.70 ppm) | C4 (28.0 ppm) | |
| H5 (0.95 ppm) | C5 (22.0 ppm) | |
| H6 (1.60 ppm) | C6 (25.0 ppm) | |
| H7 (0.92 ppm) | C7 (12.0 ppm) | |
| HMBC | H5 (0.95 ppm) | C3 (35.0 ppm), C4 (28.0 ppm) |
| H7 (0.92 ppm) | C2 (48.0 ppm), C6 (25.0 ppm) |
Experimental Workflow and Data Interpretation
The structural elucidation of this compound using 2D NMR follows a logical progression. Initially, a ¹H NMR spectrum provides information on the different proton environments. Subsequently, a ¹³C NMR spectrum reveals the number of unique carbon atoms. The connectivity of the molecule is then pieced together using a series of 2D NMR experiments.
Key 2D NMR Correlations for this compound
The following diagrams illustrate the key predicted correlations from the COSY, HSQC, and HMBC spectra that are essential for confirming the structure of this compound.
COSY (COrrelation SpectroscopY) establishes proton-proton couplings, typically through two or three bonds. This allows for the tracing of the carbon skeleton through its attached protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing unambiguous one-bond C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and connecting different spin systems.
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra for a small organic molecule like this compound. Instrument-specific parameters may require optimization.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Data Points: 1024-2048 in the direct dimension (t₂).
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Data Points: 1024-2048 in the direct dimension (t₂).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Data Points: 1024-2048 in the direct dimension (t₂).
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
By systematically applying these 2D NMR techniques and interpreting the resulting correlation spectra, researchers can confidently verify the chemical structure of this compound and other novel small molecules. The comparison with predicted data for a structural isomer highlights the power of this methodology in differentiating between closely related compounds.
Safety Operating Guide
Proper Disposal of 3-Ethyl-4-methylpentanoic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-ethyl-4-methylpentanoic acid based on general principles of laboratory safety and hazardous waste management. Specific disposal regulations can vary significantly by location. Always consult your institution's Environmental Health & Safety (EHS) department and refer to the Safety Data Sheet (SDS) for this chemical for comprehensive information and to ensure full compliance with local, state, and national regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment. This carboxylic acid is classified as a hazardous substance, and its disposal must be managed with care and in accordance with all applicable regulations.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). This is the most critical step in preventing exposure.
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles or a face shield to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any signs of degradation before use. |
| Body Protection | A lab coat or a chemical-resistant apron must be worn to prevent skin contact. Ensure closed-toe shoes are worn at all times in the laboratory. |
| Respiratory Protection | If there is a risk of generating aerosols or if working outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment, such as neutralization, should not be attempted without a thorough risk assessment and explicit approval from your institution's EHS department.
1. Waste Segregation and Collection:
-
Collect waste containing this acid in a designated, properly labeled, and sealed container. The container should be made of a material compatible with corrosive organic acids.
-
Avoid mixing this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] This should be a designated hazardous waste storage area.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed waste disposal vendor to ensure the chemical is managed and disposed of in an environmentally sound and compliant manner.[2][3]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or on-site treatment of this compound for disposal purposes. General protocols for the neutralization of acidic waste streams exist but may not be applicable to this compound due to its specific hazards. Any on-site treatment should only be developed and performed by trained professionals in consultation with and approval from the relevant safety departments. The primary and recommended disposal method remains collection and removal by a certified hazardous waste management company.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethyl-4-methylpentanoic Acid
Essential safety protocols, operational guidance, and disposal plans are critical for the safe handling of 3-Ethyl-4-methylpentanoic acid in laboratory settings. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a secure working environment.
This compound is classified as a corrosive and irritant compound, capable of causing skin irritation and serious eye damage.[1] Adherence to stringent safety measures, including the use of appropriate personal protective equipment (PPE), is paramount to prevent accidental exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when working with this compound. The following table summarizes the essential PPE required for handling this chemical, offering a multi-layered approach to protection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid, which can cause severe and irreversible eye damage. A face shield provides broader protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness for incidental contact). For prolonged contact or immersion, consider heavier-duty nitrile or neoprene gloves. | Nitrile gloves offer good resistance to weak organic acids for splash protection.[2][3] Thicker gloves are recommended for extended handling. Always inspect gloves for integrity before use and change them immediately upon contamination. |
| Protective Clothing | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. A lab coat made of a resistant material is preferable. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
To illustrate the practical application of these safety measures, the following is a detailed protocol for a common laboratory procedure, Fischer esterification, adapted for the use of this compound.
Objective: To safely perform the esterification of this compound with an alcohol (e.g., ethanol) in a laboratory setting.
Materials:
-
This compound
-
Ethanol (B145695) (or other suitable alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation and Precaution:
-
Don all required PPE as specified in the table above.
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Have an emergency spill kit and eyewash station readily accessible.
-
-
Reaction Setup:
-
In the fume hood, carefully measure the required amounts of this compound and ethanol and add them to the round-bottom flask.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while gently swirling the flask.
-
-
Reflux:
-
Assemble the reflux apparatus within the fume hood, ensuring all joints are secure.
-
Begin heating the mixture gently with the heating mantle to initiate the reaction.
-
Allow the reaction to reflux for the predetermined amount of time, monitoring for any signs of uncontrolled reaction.
-
-
Workup and Extraction:
-
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Carefully vent the separatory funnel frequently to release any pressure buildup.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Isolation of Product:
-
Decant or filter the dried organic layer to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester product.
-
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent washes, should be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic acids and solvents.
-
Solid Waste: All solid waste contaminated with this compound, such as used gloves, paper towels, and disposable glassware, must be collected in a separate, clearly labeled hazardous waste container.
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials such as bases or strong oxidizing agents. Organic acid waste should be segregated from inorganic acid waste.[4]
Containerization and Labeling:
-
All waste containers must be in good condition and have a secure, tight-fitting lid.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.
Disposal Method:
-
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
